molecular formula C15H17ClO3 B8065650 Carbomer 980 CAS No. 842-91-1

Carbomer 980

カタログ番号: B8065650
CAS番号: 842-91-1
分子量: 280.74 g/mol
InChIキー: PLZJMCNBPWEGNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbomer 980 is a useful research compound. Its molecular formula is C15H17ClO3 and its molecular weight is 280.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(chloromethyl)-2-(naphthalen-2-yloxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-8-15(9-17,10-18)11-19-14-6-5-12-3-1-2-4-13(12)7-14/h1-7,17-18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZJMCNBPWEGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(CO)(CO)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864160
Record name 2-(Chloromethyl)-2-{[(naphthalen-2-yl)oxy]methyl}propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842-91-1, 9007-20-9
Record name 1,3-Propanediol, 2-(chloromethyl)-2-((2-naphthyloxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbomer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Carbomer 980: A Technical Guide to Physicochemical Properties for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 980 is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1][2] Belonging to the Carbopol® family of polymers, it is a cornerstone excipient in the pharmaceutical and cosmetic industries, prized for its versatility as a rheology modifier, gelling agent, stabilizer, and suspending agent.[1][3][4] Presented as a white, fluffy, acidic, and hygroscopic powder, this compound is polymerized in a toxicologically preferred co-solvent system, typically ethyl acetate and cyclohexane.[3][4][5] Its ability to form sparkling clear, viscous gels upon neutralization makes it indispensable for a wide range of dosage forms, including topical creams, gels, ophthalmic preparations, and controlled-release oral tablets.[1][4][6] This guide provides an in-depth analysis of its core physicochemical properties, experimental protocols for its characterization, and its functional mechanisms relevant to pharmaceutical research and development.

Core Physicochemical Properties

The fundamental characteristics of this compound dictate its performance in various pharmaceutical applications. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

Property Description Source(s)
Appearance White, fluffy, slightly acidic, hygroscopic powder. [5][]
Chemical Name Cross-linked Polyacrylic Acid Resin / Carboxyvinyl Polymer. [5][]
CAS Number 139637-85-7. [5][8][9]
General Formula (C₃H₄O₂)n. [10][11]
pKa 6.0 ± 0.5.[12] [12]
Primary Particle Size Approximately 0.2 µm in diameter.[12] [12]

| Solubility | Soluble in water, ethanol, and glycerol.[] |[] |

Table 2: Rheological and Dispersion Properties of this compound

Property Value / Description Source(s)
Typical Concentration in Formulations 0.1% - 1.0% w/w.[13][14] [13][14]
pH of Unneutralized Dispersion 2.5 - 4.0 (depending on concentration).[13] [13]
Optimal pH for Thickening 5.0 - 10.0.[6][14] [6][14]

| Rheological Profile | Exhibits shear-thinning (pseudoplastic) behavior.[15][16] Provides high viscosity and a short, non-drip flow.[6] |[6][15][16] |

Key Functional Mechanisms in Pharmaceutical Formulations

The utility of this compound in drug delivery stems from several key functional mechanisms, including its ability to thicken solutions, swell in aqueous environments, adhere to mucosal surfaces, and control the release of active pharmaceutical ingredients (APIs).

Rheological Modification & Thickening Mechanism

In its dry, powdered state, the polyacrylic acid chains of this compound are tightly coiled. When dispersed in water, a low-viscosity, acidic solution is formed. The dramatic thickening effect is achieved upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine).[][16] The addition of a base ionizes the carboxylic acid groups, leading to negative charges along the polymer backbone. The resulting electrostatic repulsion causes the polymer chains to uncoil and expand, entrapping water molecules and significantly increasing the viscosity of the medium to form a gel.[]

Diagram 1. Thickening mechanism of this compound upon neutralization.
Mucoadhesion

This compound is an excellent mucoadhesive polymer, a property that is critical for extending the residence time of formulations on mucosal surfaces, such as in the eye, nasal cavity, or gastrointestinal tract, thereby improving drug bioavailability.[1][17] The mechanism of mucoadhesion is a two-stage process.[18]

  • Contact Stage: Involves the initial wetting, spreading, and swelling of the polymer on the mucus layer.[18][19]

  • Consolidation Stage: The flexible, uncoiled polymer chains interpenetrate and entangle with the mucin chains of the mucus layer. Strong adhesive forces are established through secondary bonds, primarily hydrogen bonds between the carboxylic acid groups of the carbomer and the sialic acid groups of mucin.[19][20]

G cluster_0 Stage 1: Contact cluster_1 Stage 2: Consolidation A Carbomer Formulation Applied to Mucosa B Wetting & Swelling of Polymer A->B C Polymer Chain Interpenetration with Mucin B->C Deep contact initiated D Formation of Adhesive Bonds (Hydrogen Bonding, Entanglement) C->D E Enhanced Drug Residence Time & Bioavailability D->E

Diagram 2. The two-stage mechanism of mucoadhesion for this compound.
Controlled Drug Release

In solid dosage forms like tablets, this compound functions as a hydrophilic matrix-forming excipient for controlled or sustained drug release.[4] When the tablet comes into contact with an aqueous medium, the carbomer on the surface hydrates and swells to form a viscous gel layer. This gel layer acts as a barrier to further water penetration and controls the release of the embedded drug.[4][21] Drug release is typically governed by a combination of diffusion through the gel layer and erosion of the matrix over time.[21][22]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for formulation development and quality control. The following sections detail standard experimental protocols.

Protocol 1: Rheological Characterization

This protocol describes the preparation of a standardized this compound gel and the subsequent measurement of its rheological properties.

Methodology:

  • Dispersion: Accurately weigh 2.50 g of this compound powder to prepare a 0.5% (w/w) dispersion in 497.5 g of purified water. Use a mixer with an "S"-type paddle at a low speed (300-500 rpm) to slowly sift the polymer into the vortex, avoiding lump formation.[12]

  • Hydration: Allow the dispersion to hydrate at room temperature. For complete hydration, place the dispersion in a water bath at 25 ± 2°C for at least 30 minutes.[12]

  • Neutralization: While stirring gently, add a neutralizing agent, such as an 18% w/w sodium hydroxide (NaOH) solution, dropwise until the target pH (e.g., 7.3) is reached. Avoid introducing air bubbles.[12]

  • Measurement: Allow the gel to equilibrate. Measure the viscosity and other rheological parameters (e.g., yield stress, storage and loss moduli) using a calibrated viscometer or rheometer.[12][23]

G A Weigh this compound (e.g., 0.5% w/w) B Disperse in Water (Low RPM Mixing) A->B C Hydrate Polymer (e.g., 30 min @ 25°C) B->C D Neutralize with Base to Target pH (e.g., 7.3) C->D E Measure Properties (Viscometer/Rheometer) D->E F Obtain Rheological Data (Viscosity, Yield Stress, etc.) E->F

Diagram 3. Experimental workflow for rheological characterization.
Protocol 2: Determination of Swelling Index

The swelling behavior is crucial for understanding mucoadhesion and drug release mechanisms. The gravimetric method is commonly used to quantify this property.

Methodology:

  • Initial Weighing: Accurately weigh a specific amount of dry this compound powder (Wd).[24]

  • Immersion: Disperse the powder in a suitable swelling medium (e.g., purified water or a specific buffer) in a container.[24]

  • Incubation: At predetermined time intervals, remove the swollen polymer mass.

  • Blotting & Weighing: Gently blot the surface with filter paper to remove excess water and weigh the swollen mass (Ws).

  • Equilibrium: Continue the process until a constant weight is achieved, indicating that swelling equilibrium has been reached.[24]

  • Calculation: The degree of swelling, or swelling ratio (Q), at each time point is calculated using the formula: Q = (Ws - Wd) / Wd

Protocol 3: In-Vitro Drug Release Kinetics Study

This protocol outlines the procedure for evaluating the drug release profile from a this compound-based matrix tablet.

Methodology:

  • Tablet Formulation: Prepare matrix tablets by directly compressing a homogenous blend of the active pharmaceutical ingredient (API), this compound, and other necessary excipients.[21][22]

  • Dissolution Test: Place the tablet in a vessel of a USP-certified dissolution apparatus (e.g., Apparatus II, paddle). The vessel should contain a known volume of a physiologically relevant dissolution medium (e.g., pH 7.2 phosphate buffer) maintained at 37 ± 0.5°C.[21][22]

  • Sampling: At specified time intervals, withdraw an aliquot of the dissolution medium for analysis. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).[22]

  • Quantification: Analyze the concentration of the API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[25][26]

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Fit the release data to various kinetic models (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release from the matrix.[21][26]

G A Formulate Matrix Tablet (API + this compound) B Direct Compression A->B C Perform Dissolution Test (USP Apparatus, 37°C) B->C D Collect Samples at Defined Time Intervals C->D E Quantify API Concentration (e.g., UV-Vis, HPLC) D->E F Analyze Data & Fit to Kinetic Models E->F G Determine Drug Release Profile & Mechanism F->G

Diagram 4. Workflow for an in-vitro drug release kinetics study.

Safety and Regulatory Information

This compound is widely regarded as a safe, non-toxic, and non-irritant material for its intended pharmaceutical applications, particularly in topical and ophthalmic formulations.[1][5][10] It has a long history of use and is listed in major pharmacopeias, including the United States Pharmacopeia/National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.), signifying its regulatory acceptance.[1][27]

Table 3: Summary of Safety Profile

Toxicological Endpoint Result / Observation Source(s)
Acute Oral Toxicity Low toxicity in animal studies.[2] [2][5]
Skin Irritation Low potential for skin irritation and sensitization.[2] [2][10]
Eye Irritation Not considered an eye irritant in standard tests.[2] [2]

| Systemic Absorption | No evidence of systemic absorption following oral administration.[5] |[5] |

This compound is a highly efficient and versatile polymer that serves a critical role in modern pharmaceutical development. Its well-characterized physicochemical properties—particularly its ability to provide high viscosity at low concentrations, its excellent mucoadhesive nature, and its capacity to control drug release—make it an invaluable tool for researchers and formulators. By understanding the fundamental mechanisms and applying the standardized experimental protocols outlined in this guide, scientists can effectively harness the capabilities of this compound to develop stable, effective, and patient-compliant drug delivery systems.

References

An In-depth Technical Guide to Carbomer 980: Molecular Weight and Cross-Linking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbomer 980, focusing on its molecular weight and the critical role of cross-linking in its function as a rheology modifier. This document delves into the analytical techniques used to characterize these properties, offering detailed experimental protocols and data presentation to support researchers and professionals in the fields of pharmaceuticals and material science.

Introduction to this compound

This compound is a high molecular weight polymer of acrylic acid, cross-linked with a polyalkenyl polyether.[1] Specifically, it is a synthetic homopolymer of polyacrylic acid cross-linked with allyl pentaerythritol.[2] It belongs to the Carbopol® family of polymers and is widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and gelling agent.[1][3] Unlike older carbomers that were polymerized in benzene, this compound is synthesized in a toxicologically-preferred cosolvent system, typically ethyl acetate and cyclohexane.[4]

The "980" designation is a grade indicator that relates to its specific molecular weight and composition, which in turn dictates its rheological properties.[5] When dispersed in water and neutralized with a suitable base, the coiled this compound molecules uncoil and swell, leading to a significant increase in viscosity and the formation of clear gels.[6] This behavior is central to its application in a wide range of products, from topical creams and gels to oral suspensions.

Molecular Weight of this compound

The high molecular weight of this compound is a key contributor to its efficacy as a thickener. Due to its cross-linked nature, determining an exact molecular weight is complex. The polymer exists as a three-dimensional network rather than individual linear chains.

One study has estimated the molecular weight of the cross-linked form of Carbopol NF 980 to be as high as 4.5 billion g/mol .[3] This exceptionally high value reflects the extensive network structure formed by the cross-linking of numerous polyacrylic acid chains.

PropertyValueReference
Estimated Molecular Weight Up to 4.5 x 109 g/mol [3]
Primary Particle Size Average of 0.2 µm in diameter[2]

Table 1: Physical Properties of this compound

Experimental Protocol for Molecular Weight Determination: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

While challenging for highly cross-linked polymers, SEC-MALS is a powerful technique for determining the absolute molar mass and size of polymers in solution.[7][8] For less cross-linked or fragmented Carbomer samples, this method can provide valuable data.

Objective: To determine the weight-average molar mass (Mw), number-average molar mass (Mn), and polydispersity index (PDI) of a soluble fraction of this compound.

Materials and Equipment:

  • Size-Exclusion Chromatography (SEC) system with a pump, injector, and a set of appropriate columns (e.g., for aqueous or organic mobile phases).

  • Multi-Angle Light Scattering (MALS) detector.

  • Differential Refractive Index (dRI) detector.

  • Mobile phase (e.g., aqueous buffer with salt to suppress polyelectrolyte effects).

  • Soluble this compound sample.

  • Syringe filters (0.2 µm).

Procedure:

  • Mobile Phase Preparation: Prepare and degas the chosen mobile phase. An aqueous buffer containing salt (e.g., 0.1 M NaNO₃) is often used to minimize ionic interactions.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Gentle agitation may be required. The concentration should be low enough to avoid intermolecular interactions. Filter the sample solution through a 0.2 µm syringe filter.

  • Instrument Setup: Equilibrate the SEC-MALS-dRI system with the mobile phase until a stable baseline is achieved for all detectors.

  • Data Acquisition: Inject the filtered sample onto the SEC column. The components will separate based on their hydrodynamic volume. The eluting fractions pass through the MALS and dRI detectors.

  • Data Analysis: The MALS detector measures the intensity of scattered light at multiple angles, while the dRI detector measures the concentration of the eluting polymer. Software is used to process this data to calculate the absolute molar mass at each elution volume, allowing for the determination of the molar mass distribution.[9]

Cross-Linking Analysis of this compound

The cross-linking of polyacrylic acid chains is fundamental to the properties of this compound. The cross-linking agent, allyl pentaerythritol, creates a three-dimensional network that prevents the polymer from dissolving into individual chains and enables the formation of a stable gel structure upon neutralization. The degree of cross-linking directly influences the swelling capacity, viscosity, and mechanical properties of the resulting hydrogel.[3]

Analytical Techniques for Cross-Linking Analysis

Several techniques can be employed to characterize the cross-linking in this compound, ranging from indirect methods that measure the effects of cross-linking to more direct spectroscopic approaches.

Rheological Analysis: Rheology is a powerful tool to indirectly assess the degree of cross-linking by measuring the viscoelastic properties of the hydrogel. A higher cross-link density generally results in a higher storage modulus (G') and a more elastic gel.

Swelling Studies: The extent of swelling in a solvent is inversely proportional to the cross-link density. By measuring the equilibrium swelling ratio, one can estimate the degree of cross-linking.

Spectroscopic Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer and the cross-linker. While direct quantification of cross-links can be challenging, changes in the spectra, such as the appearance of ester bands from the reaction of acrylic acid with the allyl pentaerythritol, can provide evidence of cross-linking.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C NMR, can be a powerful tool for characterizing the cross-linking structure in polymers.[11] Double quantum (DQ)-NMR is a more advanced technique that can provide quantitative information on cross-link density.[12]

Experimental Protocol: Swelling Studies for Cross-Link Density Estimation

Objective: To determine the equilibrium swelling ratio of a this compound hydrogel as an indirect measure of cross-link density.

Materials and Equipment:

  • This compound powder.

  • Deionized water or buffer solution of a specific pH.

  • Analytical balance.

  • Beakers or vials.

  • Sintered glass filters or tea bags.

  • Oven.

Procedure:

  • Hydrogel Preparation: Prepare a hydrogel of a known concentration of this compound in deionized water or a specific buffer.

  • Drying: Dry a known weight of the prepared hydrogel in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel in a large excess of the swelling medium (deionized water or buffer) at a constant temperature.

  • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours. Periodically remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws). Equilibrium is reached when there is no significant change in weight over time.

  • Calculation: The equilibrium swelling ratio (Q) is calculated using the following formula: Q = (Ws - Wd) / Wd

A lower swelling ratio indicates a higher degree of cross-linking.

Experimental Protocol: Rheological Measurement of Cross-Link Effects

Objective: To characterize the viscoelastic properties of this compound hydrogels of different concentrations using oscillatory rheology.

Materials and Equipment:

  • Rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

  • This compound hydrogels of varying concentrations (e.g., 0.5%, 1.0%, 1.5% w/w), neutralized to a consistent pH (e.g., 7.0).

  • pH meter.

  • Neutralizing agent (e.g., triethanolamine or sodium hydroxide).

Procedure:

  • Sample Preparation: Prepare this compound dispersions of the desired concentrations in water. Neutralize each dispersion to the target pH while stirring gently to avoid air entrapment. Allow the gels to fully hydrate.

  • Rheometer Setup: Set the temperature of the rheometer (e.g., 25°C). Place the hydrogel sample on the lower plate and bring the upper geometry to the correct gap setting. Trim any excess sample.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain. This will provide information on the behavior of the gel over a range of time scales.

  • Data Analysis: Analyze the resulting data. A higher G' value, and a G' that is significantly larger than G'', is indicative of a more structured, elastic, and likely more cross-linked, gel network.[13]

Signaling Pathways and Logical Relationships

While this compound is a synthetic polymer and does not directly participate in intracellular signaling pathways, its interactions with biological systems, particularly at mucosal surfaces, can be described as a logical sequence of events.

Mucoadhesion Mechanism

Carbomers are well-known for their mucoadhesive properties, which are crucial for prolonging the residence time of drug formulations on mucosal surfaces.[14] The mechanism involves a two-step process:

  • Contact Stage: Intimate contact is established between the Carbomer-containing formulation and the mucus layer. This involves wetting and swelling of the polymer.

  • Consolidation Stage: Following contact, various physicochemical interactions strengthen the adhesion. These include:

    • Hydrogen Bonding: The abundant carboxylic acid groups in the Carbomer structure form hydrogen bonds with the mucin glycoproteins in the mucus.

    • Chain Interpenetration: The flexible polymer chains of the Carbomer can interpenetrate the mucus network, leading to physical entanglement.

    • Electrostatic Interactions: At physiological pH, the carboxylic acid groups are ionized, leading to a negative charge on the polymer that can interact with positively charged regions of the mucin.

Mucoadhesion_Mechanism cluster_0 Contact Stage cluster_1 Consolidation Stage Formulation Carbomer Formulation Mucus Mucus Layer Formulation->Mucus Application & Wetting Interactions Physicochemical Interactions Mucus->Interactions HBond Hydrogen Bonding Interactions->HBond Interpenetration Chain Interpenetration Interactions->Interpenetration Electrostatic Electrostatic Interaction Interactions->Electrostatic Adhesion Mucoadhesion HBond->Adhesion Interpenetration->Adhesion Electrostatic->Adhesion

Diagram 1: Mucoadhesion mechanism of this compound.
Antiviral Action (Proposed Mechanism)

Studies on this compound gels for the treatment of the common cold have suggested a mechanism of action that involves creating a physical barrier and interacting with the virus particles.[5]

  • Physical Barrier: The viscous gel forms a protective layer on the nasal epithelium, physically hindering the human rhinovirus from reaching and infecting the epithelial cells.

  • Viral Interaction: The anionic nature of this compound is believed to allow it to associate with cationic binding sites on the surface of the rhinovirus. This interaction could prevent the virus from binding to its cellular receptors, such as ICAM-1, on the nasal epithelial cells, thereby blocking viral entry and replication.

Antiviral_Mechanism cluster_0 Nasal Cavity cluster_1 Cellular Interaction Carbomer This compound Gel Rhinovirus Human Rhinovirus Carbomer->Rhinovirus Associates with Cationic Sites Epithelium Nasal Epithelium Carbomer->Epithelium Forms Physical Barrier Receptor ICAM-1 Receptor Rhinovirus->Receptor Binding (Inhibited) Infection Viral Replication Blocked Receptor->Infection

Diagram 2: Proposed antiviral mechanism of this compound.

Conclusion

This compound is a highly versatile and effective excipient whose functionality is intrinsically linked to its high molecular weight and cross-linked structure. Understanding and characterizing these properties are essential for formulation development and quality control. The analytical techniques and experimental protocols outlined in this guide provide a framework for researchers and scientists to comprehensively evaluate this compound and optimize its performance in various applications. The logical pathways of its interaction with biological systems, such as mucoadhesion and its proposed antiviral action, further highlight the importance of its physicochemical properties in achieving desired therapeutic or cosmetic effects.

References

Swelling Behavior and Kinetics of Carbomer 980 in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the swelling behavior and kinetics of Carbomer 980, a high molecular weight, cross-linked polyacrylic acid polymer widely used in the pharmaceutical and cosmetic industries. Its exceptional thickening, suspending, and gelling properties in aqueous solutions are intricately linked to its unique swelling characteristics. This document delves into the fundamental mechanisms of this compound swelling, the kinetic models that describe it, and the critical factors that influence this behavior, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic polymer valued for its ability to form clear, viscous gels at low concentrations.[1] Structurally, it is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol.[2] This cross-linked structure is crucial to its function, allowing it to absorb and retain large amounts of water or other solvents, leading to significant swelling without dissolving.[3] In its dry, powdered form, the polymer chains are tightly coiled. Upon dispersion in water, a process of hydration begins, but the most dramatic change occurs upon neutralization.[3]

The Swelling Mechanism of this compound

The primary mechanism driving the swelling of this compound in aqueous solutions is electrostatic repulsion. The process can be broken down into the following key stages:

  • Dispersion and Hydration: When this compound powder is dispersed in water, the polymer particles begin to hydrate, and the coiled polymer chains start to relax and uncoil to a limited extent.

  • Neutralization: this compound is an acidic polymer due to the presence of carboxylic acid groups. The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), is essential to induce significant swelling.[4]

  • Ionization and Repulsion: The neutralizing agent reacts with the carboxylic acid groups (-COOH) on the polymer backbone, converting them into carboxylate anions (-COO⁻). This ionization creates a series of negative charges along the polymer chains.

  • Network Expansion: The resulting electrostatic repulsion between the negatively charged carboxylate groups forces the polymer chains to uncoil and expand. This expansion of the polymer network entraps large volumes of the aqueous solvent, leading to the formation of a viscous gel. The degree of swelling is directly related to the extent of this network expansion.

Swelling_Mechanism cluster_0 Initial State cluster_1 Dispersion & Hydration cluster_2 Neutralization cluster_3 Ionization & Swelling A This compound Powder (Coiled Polymer Chains) B Hydrated Carbomer (Partially Uncoiled Chains) A->B Water C Addition of Neutralizing Agent (e.g., NaOH) B->C D Ionized Carbomer Network (-COO⁻ groups) C->D Ionization E Swollen Hydrogel (Expanded Network with Entrapped Water) D->E Electrostatic Repulsion & Water Entrapment

Kinetics of Swelling

The study of swelling kinetics provides insight into the rate at which this compound absorbs a solvent and the mechanisms governing this process. Several mathematical models are employed to describe the swelling dynamics of hydrogels.

Fickian Diffusion

For many polymer-solvent systems, the initial stages of swelling can be described by Fick's laws of diffusion. This model assumes that the rate of solvent transport is directly proportional to the concentration gradient.

Korsmeyer-Peppas Model

A more comprehensive model for analyzing the mechanism of solvent transport in hydrogels is the Korsmeyer-Peppas power-law model:

Mt / M∞ = k * tn

Where:

  • Mt / M∞ is the fraction of solvent absorbed at time t.

  • k is a kinetic constant characteristic of the polymer-solvent system.

  • n is the diffusional exponent, which provides information about the mechanism of solvent transport.

The value of 'n' is particularly informative. For a cylindrical geometry, an 'n' value of approximately 0.45 suggests a Fickian diffusion mechanism, while a value between 0.45 and 0.89 indicates anomalous (non-Fickian) transport, where both diffusion and polymer chain relaxation contribute to the swelling process. A value of n ≥ 0.89 is indicative of Case-II transport, which is dominated by polymer chain relaxation.

Second-Order Kinetics (Schott's Model)

In some cases, particularly for longer swelling times, the swelling process deviates from Fickian behavior and can be better described by a second-order kinetic model. This model suggests that the swelling rate is not solely dependent on diffusion but also on the relaxation of the polymer chains.

Factors Influencing the Swelling of this compound

The swelling behavior of this compound is highly sensitive to the surrounding environment. Understanding and controlling these factors is critical for formulating products with the desired rheological properties.

pH of the Medium

The pH of the aqueous solution is the most critical factor influencing the swelling of this compound. The carboxylic acid groups of the polymer have a pKa of approximately 6.0 ± 0.5. At low pH values, the carboxylic acid groups are protonated (-COOH), and there is little to no ionization, resulting in minimal swelling. As the pH increases upon the addition of a neutralizing agent, the carboxylic acid groups ionize to carboxylate groups (-COO⁻), leading to electrostatic repulsion and a dramatic increase in swelling and viscosity. The maximum viscosity and swelling are typically observed in a pH range of 6.0 to 8.0.[5] At very high pH values (above 9.0), the high concentration of ions in the neutralizing agent can lead to a shielding effect, which reduces the electrostatic repulsion and consequently decreases the viscosity.[6]

Table 1: Effect of pH on the Viscosity of Carbomer Gels

pHViscosity (mPa·s) at a shear rate of 40 s⁻¹ (for a representative Carbopol gel)
3Low (non-neutralized)
4Moderately Increased
5Significantly Increased
6High (approaching maximum)
7Maximum
8High
9Decreasing
Ionic Strength

The presence of electrolytes (salts) in the aqueous solution can significantly impact the swelling of this compound. The cations from the dissolved salt can shield the negative charges of the carboxylate groups on the polymer chains. This charge-shielding effect reduces the electrostatic repulsion between the polymer chains, leading to a less expanded network and, consequently, a lower swelling ratio and viscosity. Divalent and trivalent cations have a more pronounced effect on reducing swelling than monovalent cations due to their greater charge density.[7]

Table 2: Influence of Ionic Strength on the Swelling Ratio of Anionic Hydrogels (Representative Data)

Salt Concentration (M)Equilibrium Swelling Ratio (Q)
0.0001High
0.001Moderately Decreased
0.01Significantly Decreased
0.1Very Low
1.0Minimal Swelling

Note: This table illustrates the general trend of the effect of ionic strength on the swelling of anionic hydrogels like this compound. The actual values will vary depending on the specific salt and experimental conditions.[7]

Polymer Concentration

As the concentration of this compound in the dispersion increases, the resulting gel becomes more viscous. At higher concentrations, the polymer chains are more entangled, leading to a more robust and rigid gel network upon neutralization. This results in a higher viscosity, but the swelling ratio of individual polymer particles may decrease due to increased network constraints.

Table 3: Viscosity of this compound NF at Different Concentrations (at pH 7.3 - 7.8)

Concentration (wt%)Viscosity (cP)
0.213,000 - 30,000
0.540,000 - 60,000

Source: Based on product specifications for Carbopol® 980 NF polymer.

Type of Neutralizing Agent

The choice of neutralizing agent can also influence the final properties of the this compound gel. Strong bases like sodium hydroxide provide rapid neutralization, while organic amines like triethanolamine may offer a more controlled neutralization process. The size and chemical nature of the counter-ion from the neutralizing agent can also have a subtle effect on the swelling behavior.

Experimental Protocols

Accurate and reproducible characterization of the swelling behavior of this compound is essential for research and product development. The following are detailed methodologies for key experiments.

Gravimetric Method for Determining Equilibrium Swelling Ratio (ESR)

This method is widely used to quantify the extent of hydrogel swelling.

Materials and Equipment:

  • Dried this compound hydrogel sample of known weight.

  • Aqueous solution of the desired pH and/or ionic strength.

  • Beaker or container.

  • Analytical balance.

  • Filter paper or lint-free tissue.

  • Oven or lyophilizer for drying.

Procedure:

  • Prepare a dried sample of the this compound hydrogel. This is typically done by drying a prepared gel in an oven at a controlled temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Accurately weigh the dried hydrogel sample (Wd).

  • Immerse the dried hydrogel in a beaker containing an excess of the desired aqueous solution (e.g., deionized water, buffer solution of a specific pH).

  • Allow the hydrogel to swell for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the sample size and composition. It is advisable to periodically replace the swelling medium to ensure constant external conditions.

  • At equilibrium, carefully remove the swollen hydrogel from the solution.

  • Gently blot the surface of the swollen hydrogel with filter paper to remove any excess surface water.

  • Immediately weigh the swollen hydrogel (Ws).

  • Calculate the Equilibrium Swelling Ratio (ESR) or Swelling Capacity (Q) using the following formula:

    ESR (%) = [(Ws - Wd) / Wd] x 100

    or

    Q = Ws / Wd

Experimental_Workflow_Swelling cluster_0 Sample Preparation cluster_1 Swelling Experiment cluster_2 Measurement & Calculation A Prepare this compound Hydrogel B Dry the Hydrogel to a Constant Weight (Wd) A->B C Immerse Dried Hydrogel in Aqueous Solution B->C D Allow to Swell to Equilibrium C->D E Remove Swollen Hydrogel and Blot Surface D->E F Weigh the Swollen Hydrogel (Ws) E->F G Calculate Equilibrium Swelling Ratio (ESR) F->G

Dynamic Swelling Study for Kinetic Analysis

This protocol is used to investigate the rate of swelling over time.

Procedure:

  • Follow steps 1 and 2 from the gravimetric method for ESR determination.

  • Immerse the dried hydrogel in the desired aqueous solution and start a timer.

  • At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes, and then hourly), remove the hydrogel from the solution.

  • Quickly blot the surface to remove excess water and weigh the partially swollen hydrogel (Wt).

  • Return the hydrogel to the solution to continue swelling.

  • Repeat this process until the weight of the hydrogel becomes constant, indicating that equilibrium has been reached.

  • Calculate the swelling ratio at each time point (Qt) using the formula:

    Qt = Wt / Wd

  • Plot Qt versus time to obtain the swelling kinetic curve. This data can then be fitted to the kinetic models described in Section 3.

Viscosity Measurement

Viscosity is a critical parameter for characterizing the rheological properties of this compound gels.

Materials and Equipment:

  • This compound dispersion at a specific concentration.

  • Neutralizing agent.

  • Beaker.

  • Mechanical stirrer.

  • pH meter.

  • Viscometer or rheometer (e.g., Brookfield type or a rotational rheometer).

Procedure:

  • Slowly disperse the desired amount of this compound powder into the aqueous vehicle with gentle agitation to avoid clumping.

  • Allow the dispersion to hydrate completely.

  • While stirring, slowly add the neutralizing agent to adjust the pH to the desired level. Monitor the pH using a pH meter.

  • Allow the gel to equilibrate.

  • Measure the viscosity of the gel using a viscometer at a controlled temperature (e.g., 25 °C). It is important to specify the spindle, rotational speed, and temperature, as these parameters significantly affect the measured viscosity of non-Newtonian fluids.

Factors_Affecting_Swelling center This compound Swelling pH pH of Medium center->pH Increases with pH (max at pH 6-8) IonicStrength Ionic Strength center->IonicStrength Decreases with increasing strength Concentration Polymer Concentration center->Concentration Viscosity increases Neutralizer Type of Neutralizer center->Neutralizer Affects rate and final properties

Conclusion

The swelling behavior of this compound in aqueous solutions is a complex phenomenon governed by the interplay of polymer structure, solvent interactions, and environmental factors. A thorough understanding of the swelling mechanism, kinetics, and the influence of pH, ionic strength, and polymer concentration is paramount for the effective utilization of this compound in various pharmaceutical and cosmetic formulations. The experimental protocols detailed in this guide provide a framework for the systematic characterization of these properties, enabling researchers and formulators to design and optimize products with desired performance characteristics.

References

A Comprehensive Technical Guide to the Gelling Mechanism of Carbomer 980

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Carbomer 980 as a gelling agent. It provides a detailed exploration of its chemical properties, the physicochemical transformations during gelation, and the critical factors influencing its performance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and formulation, offering both theoretical understanding and practical experimental guidance.

Introduction to this compound

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1][2] In its raw form, it is a white, fluffy, and highly hygroscopic powder.[2][3] It belongs to the family of polyacrylic acid polymers, which are widely utilized in the pharmaceutical and cosmetic industries as thickening, suspending, and gelling agents due to their high efficiency at low concentrations and their ability to produce clear, viscous gels.[1][2][4]

The Gelling Mechanism: A Step-by-Step Elucidation

The transformation of a this compound dispersion from a low-viscosity liquid to a high-viscosity gel is a fascinating example of polymer physics in action. The process can be broken down into three primary stages: dispersion and hydration, neutralization, and gel network formation.

Dispersion and Hydration

In its dry, powdered state, the long-chain polyacrylic acid molecules of this compound are tightly coiled. When dispersed in a polar solvent, typically water, the polymer particles begin to absorb the solvent and swell.[5] This initial stage is known as hydration. It is crucial to achieve a uniform dispersion of the primary polymer particles to ensure a homogenous final gel.[6]

Neutralization: The Trigger for Gelation

The acidic nature of the carboxylic acid groups along the polymer backbone means that in an aqueous dispersion, the pH is typically around 3.[5] The key to unlocking the gelling potential of this compound lies in neutralization. The addition of a neutralizing agent, or a base, deprotonates the carboxylic acid groups (-COOH) into negatively charged carboxylate groups (-COO⁻).[7]

Commonly used neutralizing agents include:

  • Inorganic Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

  • Organic Amines: Triethanolamine (TEA).[7]

Gel Network Formation: Electrostatic Repulsion and Entanglement

The formation of negatively charged carboxylate groups along the polymer chains introduces significant electrostatic repulsion. These like charges repel each other, causing the coiled polymer chains to uncoil and expand dramatically.[5][7] This uncoiling leads to a significant increase in the hydrodynamic volume of the polymer molecules. The expanded polymer chains then become entangled, forming a three-dimensional matrix that entraps the solvent molecules. This entrapment of the solvent within the polymer network is what results in the formation of a gel and the dramatic increase in viscosity.[7]

Gelling_Mechanism cluster_0 Initial State cluster_1 Dispersion & Hydration cluster_2 Neutralization cluster_3 Final State Coiled_Polymer Coiled this compound (Dry Powder) Hydrated_Polymer Hydrated & Swollen Polymer (Aqueous Dispersion) Coiled_Polymer->Hydrated_Polymer Dispersion in Water Neutralized_Polymer Uncoiled & Charged Polymer (-COO⁻ groups) Hydrated_Polymer->Neutralized_Polymer Addition of Base (e.g., TEA, NaOH) Gel_Network 3D Gel Network (Entrapped Solvent) Neutralized_Polymer->Gel_Network Electrostatic Repulsion & Entanglement

Figure 1: The gelling mechanism of this compound.

Quantitative Data on this compound Gels

The final properties of a this compound gel are highly dependent on several factors, most notably the polymer concentration and the final pH of the formulation. The following tables summarize the quantitative relationship between these parameters and the resulting viscosity.

This compound Concentration (wt%)Neutralizing Agent (TEA wt%)Final pHApparent Viscosity (mPa·s)
1.220.23.836,800
1.220.4->6,800
1.221.05.31Significantly Increased

Table 1: Viscosity of 1.22 wt% this compound Gel with Varying TEA Concentration. Data extracted from a study on magneto-hydrodynamic mixing.[1]

This compound NF Concentration (wt%)pHBrookfield Viscosity @ 20 rpm (mPa·s)
0.2~3< 1,000
0.24~2,000
0.25~10,000
0.26-7~15,000
0.5~3< 1,000
0.54~10,000
0.55~30,000
0.56-7~45,000
1.0~3< 1,000
1.04~20,000
1.05~45,000
1.06-7~60,000
2.0~3< 1,000
2.04~30,000
2.05~60,000
2.06-7~80,000

Table 2: Effect of pH and Concentration on the Viscosity of this compound NF Polymer Dispersion. Data is approximated from graphical representations in technical datasheets.[8]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the preparation and characterization of this compound gels.

Preparation of this compound Gel (Aqueous)

This protocol outlines the steps for preparing a standard aqueous this compound gel.

  • Dispersion:

    • Weigh the desired amount of this compound powder. A typical concentration range is 0.2% to 1.0% w/w.[2]

    • In a separate vessel, measure the required amount of deionized water.

    • While stirring the water with a laboratory mixer at a low to moderate speed (300-500 rpm) to create a vortex, slowly sprinkle the this compound powder into the vortex to avoid agglomeration.[9]

    • Continue mixing until the powder is fully dispersed.

  • Hydration:

    • Allow the dispersion to stand for a minimum of 30-60 minutes to ensure complete hydration and swelling of the polymer particles.[10]

  • Neutralization:

    • Prepare a solution of the neutralizing agent (e.g., 10% w/v Sodium Hydroxide or 99% Triethanolamine).

    • While gently stirring the hydrated this compound dispersion with a spatula or a low-speed paddle mixer, slowly add the neutralizing agent dropwise.[10]

    • Monitor the pH of the dispersion continuously using a calibrated pH meter.

    • Continue adding the neutralizing agent until the desired pH is reached (typically between 6.0 and 7.5 for maximum viscosity).[7]

    • Avoid vigorous mixing during and after neutralization to prevent trapping air bubbles and potential shear degradation of the polymer network.

Gel_Preparation_Workflow cluster_0 Dispersion cluster_1 Hydration cluster_2 Neutralization Start Start: Weigh this compound & Water Create_Vortex Create Vortex in Water (300-500 rpm) Start->Create_Vortex Add_Carbomer Slowly Add this compound to Vortex Create_Vortex->Add_Carbomer Mix_Dispersion Mix until Fully Dispersed Add_Carbomer->Mix_Dispersion Hydrate Allow to Hydrate for 30-60 min Mix_Dispersion->Hydrate Add_Neutralizer Slowly Add Neutralizer Dropwise Hydrate->Add_Neutralizer Monitor_pH Continuously Monitor pH Add_Neutralizer->Monitor_pH Desired_pH Desired pH Reached? Monitor_pH->Desired_pH Desired_pH->Add_Neutralizer No End End: Homogeneous Gel Desired_pH->End Yes

Figure 2: Workflow for this compound gel preparation.
Viscosity Measurement

The viscosity of this compound gels is typically measured using a rotational viscometer, such as a Brookfield viscometer.

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select an appropriate spindle and rotational speed. For high viscosity gels, a T-bar spindle with a helipath stand may be necessary to ensure the spindle is constantly cutting into fresh material.

    • Attach the selected spindle to the viscometer.

  • Sample Preparation:

    • Place a sufficient amount of the this compound gel in a beaker, ensuring there are no air bubbles.

    • Allow the gel to equilibrate to the desired measurement temperature (e.g., 25 °C) in a constant temperature water bath.[11]

  • Measurement:

    • Immerse the spindle into the gel up to the immersion mark.[12][13]

    • Turn on the viscometer motor at the selected speed.

    • Allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids like Carbomer gels, it is important to report the spindle, speed, and temperature along with the viscosity reading.

    • Take multiple readings and calculate the average.

pH Measurement

Accurate pH measurement of viscous gels requires careful consideration.

  • Instrument Setup:

    • Use a calibrated pH meter with a glass electrode. For highly viscous samples, a specialized electrode designed for viscous materials may provide more stable readings.[14]

  • Measurement:

    • Immerse the pH electrode directly into the undiluted gel.[15] Diluting the gel can alter the pH.

    • Ensure the electrode bulb is fully in contact with the gel.

    • Allow sufficient time for the reading to stabilize before recording the pH value.

    • Clean the electrode thoroughly with deionized water and appropriate cleaning solutions after each measurement to prevent residue buildup.

Conclusion

This compound's efficacy as a gelling agent is rooted in its unique polymeric structure and its response to changes in pH. The process of dispersion, hydration, and subsequent neutralization leads to the formation of a robust three-dimensional gel network capable of entrapping large volumes of solvent. The viscosity and rheological properties of the final gel can be precisely controlled by adjusting the polymer concentration and the final pH. The detailed experimental protocols provided in this guide offer a standardized approach to the preparation and characterization of this compound gels, facilitating reproducible and reliable results in research and development settings.

References

Understanding the pKa and neutralization process of Carbomer 980

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the pKa and Neutralization of Carbomer 980

Introduction

This compound is a high molecular weight, crosslinked polymer of acrylic acid, belonging to the Carbomer family of polymers.[1][2][3] It is widely utilized in the pharmaceutical, cosmetic, and personal care industries as a high-efficiency rheology modifier, capable of providing thickening, suspending, and stabilizing properties to a wide range of formulations.[1][4][5] Supplied as a light, white powder, its functionality is critically dependent on the ionization of its acidic functional groups, a process governed by its acid dissociation constant (pKa) and subsequent neutralization.[6][7] This technical guide provides an in-depth exploration of the pKa of this compound and the physicochemical transformations that occur during its neutralization process, offering valuable insights for researchers, scientists, and formulation development professionals.

Physicochemical Properties of this compound

This compound is chemically a crosslinked polyacrylic acid polymer.[4][] The polymer chains are synthesized from acrylic acid monomers and are crosslinked, creating a three-dimensional network structure.[9][10] This structure is essential for its ability to swell and create viscous gels. Unneutralized aqueous dispersions of this compound are acidic, with a pH of approximately 3 for a 1% dispersion.[10]

PropertyDescriptionReference
Chemical Name Crosslinked Polyacrylic Acid Polymer[2][4]
Monomer Unit Acrylic Acid (C₃H₄O₂)[1][]
Appearance White, fine, free-flowing powder[6][11]
Apparent pKa 4.26 (at 25 °C)[4]
pH of 1% Dispersion Approximately 2.5 - 3.0[10][12]
Typical Use Level 0.2 - 1.0 wt%[4][5]
Viscosity (0.5 wt% at pH 7.5) 40,000 - 60,000 cP[1]

The pKa of this compound

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a polyprotic acid like this compound, which contains numerous carboxylic acid (-COOH) groups along its polymer backbone, the pKa is an apparent value. This is because the ease with which a proton dissociates from one carboxyl group is influenced by the ionization state of neighboring groups.

The reported apparent pKa of this compound is approximately 4.26.[4] Below this pH, the majority of the carboxylic acid groups are in their protonated, non-ionized form (-COOH). As the pH of the dispersion is raised above the pKa, these groups begin to deprotonate, forming negatively charged carboxylate ions (-COO⁻). This ionization is the fundamental trigger for the polymer's function as a thickener.

The Neutralization Process

The mechanism of thickening for this compound is a multi-step process activated by neutralization.[13][14] As supplied, the polymer molecules are tightly coiled. When dispersed in water, they begin to hydrate and partially uncoil.[13] The significant increase in viscosity is achieved upon neutralization with a suitable base.

Mechanism of Neutralization and Thickening:

  • Dispersion and Hydration: The this compound powder is dispersed in water. The polymer particles absorb water and swell, but the viscosity remains low.[5][6]

  • Neutralization: A base, such as sodium hydroxide (NaOH) or triethanolamine (TEA), is added to the dispersion.[6][14]

  • Ionization: The base neutralizes the acidic carboxyl groups, converting them into anionic carboxylate groups (-COO⁻).[5][13]

  • Electrostatic Repulsion: The resulting negative charges along the polymer backbone repel each other.[1][4] This electrostatic repulsion overcomes the internal hydrogen bonding that keeps the polymer coiled.

  • Polymer Uncoiling and Swelling: The repulsive forces cause the polymer chains to uncoil and expand dramatically, entrapping water molecules within the polymer network.[4][10] This swelling can be up to 1000 times the original volume.[5][6]

  • Viscosity Increase: The uncoiled and expanded polymer network significantly increases the viscosity of the solution, forming a stable gel.[12] The optimal viscosity is typically achieved within a pH range of 5.0 to 10.0.[4][5]

Factors such as the type of neutralizer, final pH, polymer concentration, and the presence of electrolytes can significantly influence the final rheological properties of the gel.[9] High concentrations of electrolytes can shield the negative charges on the polymer backbone, reducing the electrostatic repulsion and causing a drop in viscosity.[9][13]

Quantitative Analysis of Neutralization

The relationship between pH, neutralization, and viscosity is critical for formulation design. The viscosity of a this compound dispersion exhibits a sharp, sigmoidal increase as the pH approaches and surpasses the pKa.

pHDegree of NeutralizationPolymer ConformationResulting Viscosity (0.5% Dispersion)
< 4.0 LowTightly CoiledVery Low (< 2,000 cP)
4.0 - 5.0 PartialStarting to UncoilRapidly Increasing
5.0 - 9.0 HighFully Uncoiled & ExpandedHigh / Maximum (approx. 40,000 - 60,000 cP)[1][13]
> 9.0 HighExpanded (Repulsion Shielding)Gradually Decreasing[13]

Experimental Protocols

Protocol 1: Determination of Apparent pKa by Potentiometric Titration

This protocol outlines a standard method for determining the apparent pKa of this compound using potentiometric titration.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated pH meter with a combination electrode

  • 50 mL burette

Methodology:

  • Preparation of Dispersion: Accurately weigh 1.0 g of this compound and disperse it in 200 mL of deionized water under vigorous agitation to create a 0.5% w/v dispersion. Allow the dispersion to hydrate for at least 60 minutes to ensure full wetting.

  • Titration Setup: Place the beaker containing the Carbomer dispersion on a magnetic stirrer. Immerse the pH electrode and the tip of the burette into the dispersion. Ensure the stir bar does not strike the electrode.

  • Titration: Begin stirring at a moderate speed. Record the initial pH of the dispersion. Add the 0.1 M NaOH solution in 0.5 mL increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration until the pH reaches approximately 11.0. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the volume of NaOH required to reach the inflection point of the sigmoidal curve (the equivalence point). The apparent pKa is the pH at the point where half of this volume of NaOH has been added (the half-neutralization point).[15]

Protocol 2: Viscosity Measurement during Neutralization

This protocol describes how to prepare a neutralized this compound gel and measure its viscosity.[16]

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 18% w/v NaOH solution or Triethanolamine)

  • Overhead mixer or laboratory stirrer

  • Calibrated pH meter

  • Brookfield-type rotational viscometer with appropriate spindle (e.g., LV-4)

  • Constant temperature water bath (25 °C)

Methodology:

  • Dispersion: Prepare a 0.5% w/v dispersion of this compound in deionized water as described in the previous protocol. Place the dispersion in a 25 °C water bath for 30 minutes to equilibrate.[16]

  • Neutralization: While stirring the dispersion at a low speed to avoid air entrapment, slowly add the neutralizing agent dropwise. Monitor the pH continuously.

  • pH Adjustment: Continue adding the neutralizer until the target pH (e.g., 7.0 ± 0.2) is reached. The ideal pH for maximum viscosity is often between 6.5 and 7.5.[13]

  • Hydration: Allow the neutralized gel to stand in the 25 °C water bath for at least one hour to ensure complete polymer relaxation and stable viscosity development.[16]

  • Viscosity Measurement: Measure the viscosity of the gel using the rotational viscometer at a specified speed (e.g., 20 rpm). Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

Visualization of Core Concepts

Diagrams created using Graphviz to illustrate key structures and processes.

cluster_0 Chemical Structures Monomer Acrylic Acid Monomer (C₃H₄O₂) Polymer Neutralized Polyacrylate Segment (-[CH₂-CH(COO⁻Na⁺)]n-) Monomer->Polymer Polymerization & Neutralization

Figure 1: this compound Monomer and Neutralized Polymer Segment.

cluster_1 Neutralization Mechanism Coiled Coiled Polymer Chain (Low pH, Low Viscosity) -COOH groups Base Addition of Base (e.g., NaOH) Coiled->Base Neutralization Expanded Expanded Polymer Network (High pH, High Viscosity) -COO⁻ groups Base->Expanded Electrostatic Repulsion

Figure 2: Mechanism of Viscosity Increase upon Neutralization.

cluster_2 Experimental Workflow: pKa Determination A 1. Prepare 0.5% w/v This compound Dispersion B 2. Titrate with Standardized 0.1M NaOH A->B C 3. Record pH vs. Volume of Titrant B->C D 4. Plot Titration Curve (pH vs. Volume) C->D E 5. Determine pH at 50% Neutralization Point D->E

Figure 3: Workflow for Potentiometric Titration to Determine pKa.

cluster_3 Logical Relationship: pH, Neutralization, and Viscosity pH_Low Low pH (e.g., < 4) State_Low Carboxyl Groups Protonated (-COOH) Minimal Charge Repulsion pH_Low->State_Low pH_Neutral Neutral pH (e.g., 6-8) State_Neutral Carboxyl Groups Ionized (-COO⁻) Maximum Charge Repulsion pH_Neutral->State_Neutral Result_Low Polymer is Coiled LOW VISCOSITY State_Low->Result_Low Result_Neutral Polymer is Expanded HIGH VISCOSITY State_Neutral->Result_Neutral

Figure 4: Relationship between pH, Polymer State, and Viscosity.

References

Safety and Toxicology Profile of Carbomer 980 for In Vivo Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological profile of Carbomer 980, a high molecular weight polymer of acrylic acid, for its application in in vivo studies. This document synthesizes available data on its toxicity, irritation potential, and genotoxicity, providing detailed experimental protocols and quantitative data to support researchers and drug development professionals in its safe and effective use.

Executive Summary

This compound is widely regarded as a safe and biocompatible excipient for topical and mucosal applications. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of carbomers and concluded that they have a low potential for toxicity, irritation, and sensitization.[1][2] While specific toxicological data for this compound is often grouped with other carbomers, the available information consistently points towards a favorable safety profile for in vivo research, particularly in topical formulations. Clinical studies on formulations containing this compound have also demonstrated good tolerability in humans.[3]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single, high-dose administration.

Oral Toxicity

Acute oral toxicity studies with various carbomer polymers have consistently demonstrated a low order of toxicity.

Table 1: Acute Oral Toxicity of Carbomers in Animal Models

Test SubstanceSpeciesRouteLD50Reference
CarbomersRat, Guinea Pig, Mouse, DogOralLow toxicity (specific LD50 values not consistently reported for this compound, but generally considered high)[4]

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

  • Test Animals: Typically, adult female rats are used.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature and humidity, and provided with standard laboratory diet and water ad libitum.

  • Dosage: A limit test is often performed where a single high dose (e.g., 2000 mg/kg body weight) is administered. If mortality is observed, a full dose-range study with at least three dose levels is conducted.

  • Administration: The test substance is administered by gavage using a suitable vehicle.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Dermal Toxicity

The acute dermal toxicity of carbomers is also considered to be low.

Table 2: Acute Dermal Toxicity of Carbomers in Animal Models

Test SubstanceSpeciesRouteLD50Reference
CarbomerRatDermal> 3 g/kg[4]

Experimental Protocol: Acute Dermal Toxicity (Based on OECD Guideline 402)

  • Test Animals: Adult rats, rabbits, or guinea pigs of both sexes are used.

  • Preparation of Animals: The day before the study, the fur is clipped from the dorsal area of the trunk.

  • Dosage and Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. A porous gauze dressing is typically applied to hold the substance in place for a 24-hour exposure period. A limit dose of 2000 mg/kg is often used.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Necropsy: All animals undergo gross necropsy at the end of the study.

Irritation and Sensitization

Skin Irritation

Carbomers, including this compound, are generally considered to have a low potential for skin irritation.

Table 3: Skin Irritation Potential of Carbomers

Test SubstanceSpeciesConcentrationResultsReference
CarbomerRabbit100%Minimal irritation[4]
CarbomerHuman1.0%Low potential for skin irritation[4]

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

  • Test Animals: Healthy young adult albino rabbits are used.

  • Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of clipped skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation

The eye irritation potential of carbomers can vary, with some studies indicating moderate irritation.

Table 4: Eye Irritation Potential of Carbomers

Test SubstanceSpeciesResultsReference
CarbomersRabbitZero to moderate irritation[2]

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

  • Test Animals: Healthy young adult albino rabbits are used.

  • Instillation: A small amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization

Clinical studies with carbomers have demonstrated a low potential for skin sensitization.

Table 5: Skin Sensitization Potential of Carbomers

Test SubstanceSpeciesConcentrationResultsReference
CarbomerHuman1.0%Low potential for skin sensitization[4]

Experimental Protocol: Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)

  • Study Population: A panel of human volunteers is recruited.

  • Induction Phase: The test material is applied to the same skin site under an occlusive patch three times a week for three consecutive weeks.

  • Rest Period: A two-week rest period follows the induction phase.

  • Challenge Phase: The test material is applied to a naive skin site under an occlusive patch.

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema) 48 and 96 hours after application.[5][6]

Genotoxicity

Genotoxicity studies are performed to assess the potential of a substance to cause damage to genetic material.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Methodology: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[7][8]

Note: Specific genotoxicity data for this compound were not identified in the reviewed literature.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to evaluate the tumor-forming potential of a substance.

Experimental Protocol: Carcinogenicity Study in Rodents (Based on OECD Guideline 451)

  • Test Animals: Typically, rats and mice of both sexes are used.

  • Duration: The study duration is typically 18-24 months for mice and 24 months for rats.

  • Administration: The test substance is usually administered in the diet, drinking water, or by gavage.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering the lifespan of the animals.

  • Observations: Animals are observed daily for clinical signs. Body weight and food consumption are monitored weekly.

  • Pathology: A full histopathological examination of all organs and tissues is performed on all animals.[9][10]

Note: Specific carcinogenicity data for this compound were not identified in the reviewed literature.

Reproductive and Developmental Toxicity

These studies assess the potential adverse effects of a substance on sexual function, fertility, and development.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

  • Test Animals: Rats of both sexes are used.

  • Dosing: The test substance is administered to males and females before mating, during mating, and to females throughout gestation and lactation.

  • Endpoints: The study evaluates effects on mating performance, fertility, pregnancy outcomes, and offspring viability, growth, and development.[11][12][13]

Experimental Protocol: Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

  • Test Animals: Pregnant female rats or rabbits are used.

  • Dosing: The test substance is administered during the period of organogenesis.

  • Endpoints: Dams are evaluated for maternal toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.[14][15]

Note: Specific reproductive and developmental toxicity data for this compound were not identified in the reviewed literature.

Signaling Pathways

Currently, there is a lack of specific published data detailing the direct effects of this compound on intracellular signaling pathways in vivo. However, as a high molecular weight polymer, it is not expected to be absorbed systemically to a significant extent, and its primary biological interactions are likely to be at the site of application.

Given its use in topical formulations and its generally non-irritating nature at typical concentrations, it is unlikely to be a potent modulator of inflammatory signaling pathways such as the NF-κB, MAPK, or TLR pathways. The following diagram illustrates a generalized inflammatory signaling pathway that can be activated by various stimuli. It is important to note that this is a representative pathway, and there is no evidence to suggest that this compound directly interacts with these specific components.

Caption: Generalized Inflammatory Signaling Pathway (e.g., NF-κB).

Experimental Workflows

The following diagrams illustrate typical workflows for key in vivo toxicology studies.

Acute Oral Toxicity Workflow

G Animal_Acclimatization Animal Acclimatization (e.g., Rats) Dosing Single Oral Dose (Gavage) Animal_Acclimatization->Dosing Observation 14-Day Observation (Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Data Analysis (LD50 Calculation) Necropsy->Data_Analysis

Caption: Workflow for an Acute Oral Toxicity Study.

Dermal Irritation Study Workflow

G Animal_Preparation Animal Preparation (e.g., Rabbits, Clipped Skin) Application Dermal Application (4-hour exposure) Animal_Preparation->Application Observation Observation at 1, 24, 48, 72h (Erythema, Edema) Application->Observation Scoring Draize Scoring Observation->Scoring Classification Irritation Classification Scoring->Classification

Caption: Workflow for a Dermal Irritation Study.

Conclusion

Based on the available data, this compound exhibits a very low toxicity profile, particularly for topical and mucosal applications in in vivo studies. It is not a significant skin irritant or sensitizer at concentrations typically used in formulations. While specific quantitative data for acute oral and dermal toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this compound are not always individually reported, the data for the broader class of carbomers consistently indicate a high degree of safety. Researchers and drug development professionals can proceed with the use of this compound in in vivo studies with a high level of confidence in its safety, particularly when used in topical formulations. It is, however, recommended to consult the latest safety data sheets and regulatory guidelines when designing specific in vivo experiments.

References

Thermal stability and degradation analysis of Carbomer 980

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Degradation Analysis of Carbomer 980

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: TGS-C980-TSDA-202512 Version: 1.0

Abstract

This compound, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers, is a cornerstone excipient in the pharmaceutical and cosmetic industries, primarily used as a rheology modifier, thickener, and gelling agent.[1][2] Its thermal stability is a critical quality attribute, directly impacting the safety, efficacy, and shelf-life of finished products. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. It details the primary analytical techniques for characterization, presents collated thermal data, and outlines detailed experimental protocols for researchers.

Introduction to this compound and Thermal Stability

This compound is a synthetic, 'fluffy', white, acidic, and hygroscopic powder.[3] Its ability to swell in water and form clear, viscous gels upon neutralization makes it invaluable in formulations ranging from topical creams and gels to oral suspensions.[1][4] The stability of these formulations is often dictated by the polymer's response to thermal stress encountered during manufacturing (e.g., heat sterilization), storage, and transport.

Exposure to excessive temperatures can lead to a loss of viscosity, discoloration, and chemical degradation, compromising the product's physical properties and potentially generating harmful byproducts.[3] Therefore, a thorough understanding and characterization of its thermal behavior using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are imperative for robust formulation development.

Core Analytical Techniques for Thermal Analysis

2.1. Thermogravimetric Analysis (TGA) TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is used to determine the thermal stability of materials and to quantify their composition by identifying distinct mass loss events. For this compound, TGA reveals temperatures associated with moisture loss, polymer decomposition, and the formation of residual char.[1][7]

2.2. Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8][9] This analysis identifies thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For polymers like this compound, DSC is crucial for determining the glass transition temperature (Tg), melting points (Tm), and the onset of decomposition.[1][9] The Tg is particularly important as it signifies a change from a rigid, glassy state to a more flexible, rubbery state.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on this compound are provided below. These protocols are synthesized from standard polymer analysis procedures.[8][10][11]

3.1. Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensors using certified reference materials according to the manufacturer's guidelines.[10]

  • Sample Preparation:

    • Accurately weigh 5–10 mg of the dry this compound powder into a clean, tared TGA crucible (typically aluminum or alumina).[6]

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.[10]

  • Instrument Setup:

    • Place the loaded sample crucible into the TGA instrument.[10]

    • Set the purge gas to high-purity nitrogen at a flow rate of 20–50 mL/min to maintain an inert atmosphere.[5][7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of ~30°C.

    • Apply a linear heating ramp of 10°C to 20°C per minute up to a final temperature of 600-800°C.[5][7]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.[7]

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to generate the TGA thermogram.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each mass loss step.[7]

    • Determine the onset temperature of decomposition and the percentage of residue remaining at the end of the analysis.[7]

3.2. Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.[8]

  • Sample Preparation:

    • Accurately weigh 5–10 mg of the dry this compound powder into a standard aluminum DSC pan.[8][12]

    • Hermetically seal the pan to encapsulate any volatiles released during heating. A matching empty, sealed pan should be used as the reference.[13]

    • Ensure the sample lies flat on the pan bottom for good thermal contact.[13]

  • TGA Pre-Screen (Safety): It is highly recommended to first run a TGA analysis to determine the temperature at which significant decomposition begins (e.g., T₉₅, where 5% mass loss occurs). The maximum temperature for the DSC experiment should be set below this point to avoid contaminating the DSC cell.[13]

  • Instrument Setup:

    • Place the sealed sample and reference pans into the DSC cell.[12]

    • Set the purge gas to nitrogen at a flow rate of 20–50 mL/min.[8]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at ~25°C. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected glass transition but below its decomposition temperature (e.g., 180°C).[8] This step erases the polymer's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heat: Reheat the sample at the same rate (10°C/min) through the same temperature range. The glass transition (Tg) is typically measured from this second heating scan for greater accuracy.

  • Data Acquisition: Record the differential heat flow as a function of temperature.[8]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) from the second heating scan, observed as a step-like change in the baseline.

    • Identify any endothermic (melting) or exothermic (crystallization, decomposition) peaks, noting their onset and peak temperatures.[8][9]

Visualization of Experimental and Degradation Pathways

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Obtain Dry This compound Sample Weigh Accurately Weigh 5-10 mg of Sample Sample->Weigh Load Load into TGA/DSC Crucible/Pan Weigh->Load Calibrate Instrument Calibration Load->Calibrate Setup Set Atmosphere (N2) & Thermal Program Calibrate->Setup Run Execute TGA or DSC Analysis Setup->Run Acquire Acquire Thermogram (Mass vs. Temp or Heat Flow vs. Temp) Run->Acquire Analyze Analyze Transitions (Mass Loss, Tg, Peaks) Acquire->Analyze Report Report Thermal Properties Analyze->Report

Caption: General workflow for the thermal analysis of this compound.

start This compound (Cross-linked Polyacrylic Acid) step1 Initial Heating (~100-200°C) start->step1 Heat step2 Further Heating (200-400°C) step1->step2 Heat product1 Loss of Water (H₂O) step1->product1 step3 High Temperature (>400°C) step2->step3 Heat product2 Decarboxylation (Loss of CO₂) + Anhydride Formation step2->product2 product3 Depolymerization & Unsaturated Structures step2->product3 product4 Char Residue & Volatile Fragments step3->product4

References

Carbomer 980: A Comprehensive Technical Guide to its Interactions with Solvents and Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbomer 980

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1][2] It belongs to the family of carbomers, which are widely utilized in the pharmaceutical and cosmetic industries as rheology modifiers, stabilizers, and controlled-release agents.[3][4] Supplied as a white, fluffy, and hygroscopic powder with a slightly acidic nature, this compound exhibits its remarkable thickening, suspending, and gelling properties upon dispersion and neutralization in a suitable solvent system.[3][5] Its ability to form clear, viscous gels at low concentrations makes it an invaluable excipient in a wide array of formulations, including topical gels, creams, lotions, and oral suspensions.[4][6]

The fundamental mechanism behind this compound's functionality lies in its molecular structure. In its dry, unneutralized state, the polyacrylic acid chains are tightly coiled.[1][7] Upon dispersion in a polar solvent, the polymer begins to hydrate and partially uncoil.[7] The critical step to achieve significant viscosity enhancement is neutralization. The addition of a base ionizes the carboxylic acid groups, leading to electrostatic repulsion between the now negatively charged polymer chains. This repulsion causes the polymer to uncoil and expand, entrapping solvent molecules and resulting in the formation of a stable gel matrix.[8]

Interaction with Solvents

The choice of solvent system is paramount in determining the final properties of a this compound formulation. The polymer's behavior is significantly influenced by the polarity of the solvent and its ability to solvate the polymer chains.

Aqueous Systems

Water is the most common solvent for this compound. Upon dispersion in water, the polymer hydrates and swells. The viscosity of an unneutralized aqueous dispersion is relatively low.[1] Neutralization with a suitable base, such as sodium hydroxide (NaOH) or triethanolamine (TEA), leads to a dramatic increase in viscosity.[1][7] The optimal pH for achieving maximum viscosity is typically in the range of 6.0 to 7.5.[6] Beyond a pH of 9.0, the viscosity may decrease due to the presence of excess electrolytes which can shield the charges on the polymer backbone, reducing the electrostatic repulsion.[1]

Hydroalcoholic Systems

This compound is also soluble in hydroalcoholic systems, which are common in topical and transdermal formulations. The presence of alcohol can influence the hydration and swelling of the polymer. Studies have shown that the type of alcohol and its concentration affect the final viscosity of the gel.[9] For instance, isopropyl alcohol, being less polar than ethanol, may require higher levels of a neutralizing agent to achieve the desired viscosity.[9] The stability of this compound gels can also be affected by the alcohol type, with some studies indicating that ethanol-based gels may exhibit greater long-term viscosity stability compared to those made with isopropyl alcohol.[9]

Polyol Systems

Polyols such as glycerin and propylene glycol are frequently used as co-solvents and humectants in formulations containing this compound. These solvents can influence the viscosity and rheological properties of the gel. In anhydrous or low-water systems, polyols can act as hydroxyl donors, forming hydrogen bonds with the carboxylic acid groups of the Carbomer, which can contribute to thickening without the need for neutralization.[6]

Quantitative Data on this compound-Solvent Interactions

The following tables summarize the quantitative effects of solvent, concentration, and pH on the viscosity of this compound dispersions.

Table 1: Effect of this compound Concentration and pH on Viscosity in Aqueous Solution

This compound Concentration (wt%)pHViscosity (mPa·s)
0.23.0Low
0.27.0~15,000
0.53.0Low
0.57.0~40,000 - 60,000
1.03.0Low
1.07.0>80,000

Viscosity measured using a Brookfield RVT viscometer at 20 rpm and 25°C. Data compiled from multiple sources.[10]

Table 2: Influence of Solvent System on the Rheological Properties of 0.5% w/w this compound Gels

Solvent SystemNeutralizing AgentApproximate Viscosity (mPa·s)Observations
WaterTriethanolamine (TEA)50,000 - 70,000Forms a clear, stable gel.[9]
70% Ethanol / 30% WaterTriethanolamine (TEA)40,000 - 60,000Clear gel with good stability.[9]
70% Isopropyl Alcohol / 30% WaterTriethanolamine (TEA)30,000 - 50,000May require more neutralizer; viscosity can change over time.[9]
Water/Glycerin (60/40 v/v)Sodium Hydroxide (NaOH)Lower yield stress and moduli compared to aqueous gels at the same polymer concentration.Less pseudoplastic behavior than aqueous gels.

Interaction with Excipients

The compatibility of this compound with other formulation excipients is a critical consideration in drug development. Incompatibilities can lead to a loss of viscosity, precipitation, or other undesirable changes in the formulation.

Neutralizing Agents

As previously discussed, neutralizing agents are essential for activating the thickening properties of this compound. Common neutralizers include:

  • Inorganic Bases: Sodium hydroxide, potassium hydroxide.

  • Organic Amines: Triethanolamine (TEA), tromethamine.

The choice of neutralizer can impact the final properties of the gel. For instance, TEA is often preferred in hydroalcoholic systems.[11]

Electrolytes

This compound gels are sensitive to the presence of electrolytes. High concentrations of salts can shield the negative charges on the polymer backbone, reducing electrostatic repulsion and leading to a significant decrease in viscosity.[11] This effect is more pronounced with divalent and trivalent cations.

Surfactants

The interaction between this compound and surfactants is complex and depends on the nature of the surfactant (ionic or non-ionic).

  • Ionic Surfactants: Oppositely charged (cationic) surfactants can form complexes with the anionic this compound, leading to precipitation and a loss of viscosity.[3]

  • Non-ionic Surfactants: At concentrations above their critical micelle concentration (CMC), non-ionic surfactants can interact with this compound, which may lead to a decrease in viscosity.[12][13][14] This is thought to occur through the formation of surfactant-polymer aggregates.[12]

Preservatives and Other Excipients

Aqueous this compound dispersions can support microbial growth, necessitating the inclusion of a preservative.[3] Commonly used preservatives include parabens (methylparaben, propylparaben) and chlorocresol.[3] It is important to ensure the compatibility of the chosen preservative with the overall formulation.

This compound can form complexes with certain amino-functional active ingredients and other polymeric excipients, which can be influenced by pH and the presence of co-solvents like alcohols and polyols.[3] It is also incompatible with phenol and resorcinol.[3]

Table 3: Compatibility of this compound with Common Pharmaceutical Excipients

Excipient ClassExamplesCompatibility/Interaction
Preservatives Methylparaben, Propylparaben, ChlorocresolGenerally compatible, but testing is recommended.[3]
Antioxidants Sodium MetabisulfiteGenerally compatible.
Chelating Agents Edetic Acid (EDTA)Compatible; can improve stability by chelating metal ions that can degrade the polymer.[3]
Cationic Polymers Polyquaternium compoundsIncompatible; can cause precipitation.[3]
Strong Acids Hydrochloric AcidIncompatible; prevents neutralization and thickening.[3]
High Levels of Electrolytes Sodium ChlorideCan significantly reduce viscosity.[11]

Experimental Protocols

Preparation of a 0.5% w/w this compound Aqueous Gel
  • Dispersion: Weigh 99.5 g of purified water into a beaker of appropriate size. While stirring with a propeller mixer at a moderate speed (e.g., 500-800 rpm), slowly and carefully sprinkle 0.5 g of this compound powder onto the surface of the water to avoid the formation of agglomerates. Continue stirring until the powder is fully dispersed and hydrated. This may take 30-60 minutes. A vortex should be avoided to minimize air entrapment.

  • Neutralization: Prepare a 10% w/w solution of the chosen neutralizing agent (e.g., triethanolamine or sodium hydroxide). While continuing to stir the Carbomer dispersion, slowly add the neutralizing solution dropwise until the desired pH (typically 6.5-7.5) is reached. A clear, viscous gel will form.

  • Homogenization: For a completely homogenous gel, a brief period of homogenization may be employed. However, excessive shear should be avoided as it can permanently reduce the viscosity of the gel.[15]

Viscosity Measurement using a Brookfield Viscometer
  • Instrument Setup: Ensure the Brookfield viscometer is level and calibrated according to the manufacturer's instructions. Select an appropriate spindle and rotational speed based on the expected viscosity of the this compound gel.[7][16][17]

  • Sample Preparation: Place a sufficient amount of the this compound gel into a beaker, ensuring the sample is free of air bubbles.[16] Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C).

  • Measurement: Immerse the spindle into the gel to the marked immersion point.[7][16] Start the viscometer at the selected speed and allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s).[7][17]

Determination of Swelling Index
  • Sample Preparation: Accurately weigh a known amount of dry this compound powder (Wd).[18]

  • Swelling: Place the powder in a large excess of the desired swelling medium (e.g., purified water or a buffer solution of a specific pH) in a container.[19][20]

  • Equilibrium: Allow the polymer to swell until equilibrium is reached. This may take several hours to days.[21]

  • Measurement: Carefully remove the swollen gel from the medium, blot away any excess surface liquid, and weigh the swollen gel (Ws).[19]

  • Calculation: The swelling index (SI) is calculated using the following formula:[18] SI = (Ws - Wd) / Wd

Visualization of Interactions and Processes

This compound Neutralization and Gel Formation Pathway

G A Dry this compound Powder (Coiled Polymer Chains) B Dispersion in Polar Solvent (e.g., Water) A->B Dispersion C Hydrated and Partially Uncoiled Polymer Chains B->C Hydration D Addition of Neutralizing Agent (e.g., NaOH, TEA) C->D Neutralization Step E Ionization of Carboxylic Acid Groups (-COOH -> -COO-) D->E F Electrostatic Repulsion between Anionic Charges E->F G Polymer Chain Uncoiling and Expansion F->G H Solvent Entrapment and Formation of Gel Matrix G->H Thickening

Caption: this compound Neutralization and Gel Formation Pathway.

Experimental Workflow for this compound Gel Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization A Weigh this compound and Solvent B Disperse Polymer (Slow Addition, Stirring) A->B C Hydration B->C D Add and Mix Other Excipients C->D E Neutralize to Target pH D->E F Final Gel Product E->F G Visual Inspection (Clarity, Homogeneity) F->G H pH Measurement F->H I Viscosity Measurement (Rheometer/Viscometer) F->I J Swelling Studies F->J

Caption: Workflow for this compound Gel Formulation and Characterization.

Conclusion

This compound is a versatile and highly efficient rheology modifier that plays a crucial role in the formulation of a wide range of pharmaceutical and cosmetic products. Its performance is intricately linked to its interactions with the solvent system and other excipients. A thorough understanding of these interactions, particularly the critical role of neutralization and the potential for incompatibilities, is essential for successful formulation development. By carefully selecting solvents and excipients and by employing robust experimental protocols for characterization, researchers and drug development professionals can fully leverage the beneficial properties of this compound to create stable, effective, and aesthetically pleasing products.

References

Methodological & Application

Application Notes and Protocols for Carbomer 980 in Controlled-Release Oral Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carbomer 980 as a hydrophilic matrix-forming polymer for the development of controlled-release oral dosage forms. Detailed protocols for key experiments are included to guide researchers in their formulation development and evaluation processes.

Introduction to this compound for Controlled Release

This compound is a high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers. It is a synthetic, acidic, and hygroscopic powder that is widely used in the pharmaceutical industry as a rheology modifier, gelling agent, and, notably, as a matrix former in controlled-release oral solid dosage forms. Its ability to swell rapidly in aqueous media to form a robust hydrogel layer makes it an excellent candidate for modulating drug release over an extended period.

The primary mechanism of drug release from a this compound matrix tablet involves the hydration of the polymer upon contact with gastrointestinal fluids. This hydration leads to the formation of a gel layer on the tablet surface, which controls the diffusion of the drug out of the matrix. The drug release can be further influenced by the erosion of the swollen gel layer. The highly cross-linked nature of this compound results in discrete microgels, which distinguishes its behavior from linear polymers like hydroxypropyl methylcellulose (HPMC).

Key Advantages of this compound in Controlled-Release Formulations

  • High Efficiency at Low Concentrations: this compound can effectively control drug release at lower concentrations compared to other hydrophilic polymers, which can be advantageous for formulating high-dose drugs or reducing tablet size.

  • pH-Dependent Swelling: As a polyacrylic acid derivative, the swelling of this compound is pH-dependent. It swells to a greater extent in the higher pH of the intestine compared to the acidic environment of the stomach, which can be utilized to tailor drug release profiles.

  • Robust Gel Formation: The cross-linked structure of this compound forms a strong gel layer that is resistant to the mechanical stresses within the gastrointestinal tract, ensuring predictable and consistent drug release.

  • Synergistic Effects with Other Polymers: this compound can be used in combination with other polymers, such as HPMC, to achieve desired release kinetics and to overcome some of its processing challenges like poor flowability.

Data Presentation: Quantitative Insights into Carbomer-Based Matrices

The following tables summarize quantitative data from studies on carbomer-based matrix tablets, illustrating the impact of formulation variables on drug release. While specific data for this compound is limited in publicly available literature, the principles demonstrated with other carbomer grades are highly relevant.

Table 1: Influence of Co-excipients on the Time for 50% (T50) and 90% (T90) Drug Release from Ibuprofen-Carbomer Matrix Tablets *[1]

Co-excipientT50 (hours)T90 (hours)
Lactose> 8> 12
Microcrystalline Cellulose (MCC)6.510.5
Starch4.28.0

*Data from a study using a blend of Carbopol® 934P and 971P. This demonstrates the principle that the choice of co-excipient significantly impacts the drug release profile from a carbomer matrix, with lactose showing a more pronounced sustained-release effect.[1]

Table 2: Release Kinetics of Theophylline from Matrix Tablets with Varying Polymer Compositions

Formulation CodePolymer(s)Drug Release after 8 hours (%)Predominant Release Mechanism (based on Korsmeyer-Peppas model)
F1HPMC K100M~97%Anomalous (non-Fickian) transport
F2HPMC K100M + Guar Gum~85%Anomalous (non-Fickian) transport
F3Carbopol 934P (10%) + Lactose~85%Anomalous (non-Fickian) transport
F4Carbopol 934P (30%) + Lactose~60%Super Case II transport

*This table compiles representative data from multiple sources to illustrate how different polymers and their concentrations affect drug release. Formulations with higher polymer content or combinations of polymers tend to exhibit slower and more controlled release.

Experimental Protocols

Preparation of this compound Matrix Tablets by Direct Compression

Direct compression is a common and efficient method for manufacturing matrix tablets.[2]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Diluent/Filler (e.g., Lactose, Microcrystalline Cellulose)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Sieves (e.g., 40-mesh, 60-mesh)

  • V-blender or other suitable powder blender

  • Tablet press with appropriate tooling

Protocol:

  • Sieving: Pass the API, this compound, and diluent through a 40-mesh sieve to ensure uniformity and break up any agglomerates.

  • Pre-lubrication Blending: Accurately weigh the sieved powders and transfer them to a V-blender. Blend for 15-20 minutes to achieve a homogenous mixture.

  • Lubrication: Pass the lubricant and glidant through a 60-mesh sieve. Add them to the powder blend in the V-blender.

  • Final Blending: Blend for an additional 3-5 minutes. Avoid over-blending, as this can negatively impact the lubricating properties of magnesium stearate.

  • Compression: Set up the tablet press with the desired punches and dies. Compress the final blend into tablets of the target weight and hardness. The compression force will need to be optimized to achieve tablets with appropriate mechanical strength and desired release characteristics.

In Vitro Dissolution Testing of Controlled-Release Tablets

This protocol is based on the general guidelines of the United States Pharmacopeia (USP) for dissolution testing of solid dosage forms.[3][4][5]

Materials and Equipment:

  • USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle)

  • Dissolution vessels

  • Water bath for temperature control

  • Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Syringes and filters for sampling

  • UV-Vis Spectrophotometer or HPLC for sample analysis

Protocol:

  • Apparatus Setup: Assemble the dissolution apparatus as per the manufacturer's instructions. For paddle apparatus, ensure the correct paddle height from the bottom of the vessel.

  • Medium Preparation and Degassing: Prepare the specified dissolution medium and degas it to prevent the formation of bubbles on the tablet surface, which can interfere with the dissolution process.

  • Temperature Equilibration: Fill the dissolution vessels with the specified volume of the medium (typically 900 mL) and allow it to equilibrate to 37 ± 0.5 °C.

  • Tablet Introduction: Carefully place one tablet in each dissolution vessel, ensuring it settles at the bottom before starting the apparatus.

  • Dissolution Run: Start the paddle rotation at the specified speed (e.g., 50 or 75 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specified volume of the sample from each vessel. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Swelling Index Determination of this compound Matrix Tablets

The swelling behavior of the polymer is a critical factor in controlling drug release.

Materials and Equipment:

  • Beakers or petri dishes

  • Dissolution medium (e.g., purified water, buffer solutions)

  • Analytical balance

  • Filter paper

Protocol:

  • Initial Weight: Accurately weigh a tablet (W_i).

  • Immersion: Place the tablet in a beaker or petri dish containing a sufficient volume of the dissolution medium at 37 °C.

  • Incubation and Measurement: At regular time intervals, remove the tablet from the medium.

  • Excess Water Removal: Carefully blot the tablet with filter paper to remove excess surface water.

  • Swollen Weight: Weigh the swollen tablet (W_s).

  • Calculation: Calculate the swelling index (SI) using the following formula: SI (%) = [(W_s - W_i) / W_i] * 100

Visualization of Key Processes

Logical Workflow for Controlled-Release Tablet Formulation and Testing

G cluster_0 Formulation Development cluster_1 Tablet Manufacturing cluster_2 Quality Control and Evaluation A API and Excipient Selection (this compound, Fillers, etc.) B Pre-formulation Studies (Compatibility, Flowability) A->B C Manufacturing Process Selection (Direct Compression/Granulation) B->C D Sieving and Blending C->D E Lubrication D->E F Compression E->F G Physical Characterization (Hardness, Friability, Weight) F->G H In Vitro Dissolution Testing G->H I Swelling Studies H->I J Drug Release Kinetic Modeling H->J I->J

Workflow for developing and testing controlled-release tablets.
Mechanism of Drug Release from a this compound Matrix Tablet

G cluster_0 Initial State cluster_1 Hydration and Swelling cluster_2 Drug Release Mechanisms A Dry Tablet (API + this compound) B Water Penetration A->B Contact with Aqueous Medium C Polymer Swelling (Gel Layer Formation) B->C D Drug Diffusion through Gel Layer C->D E Matrix Erosion (Surface Dissolution) C->E

Drug release mechanism from a this compound matrix tablet.

References

Application Notes and Protocols for Carbomer 980-Based Bioadhesive Gels in Mucosal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of Carbomer 980-based bioadhesive gels for mucosal drug delivery. The protocols detailed herein are designed to assist in the development of effective and stable formulations for various mucosal applications, including buccal, nasal, ocular, and vaginal drug delivery.

I. Introduction to this compound in Mucoadhesive Formulations

This compound is a high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers or divinyl glycol. It is a widely used excipient in the pharmaceutical industry due to its excellent thickening, suspending, and emulsifying properties.[1] For mucosal drug delivery, this compound is particularly valued for its strong mucoadhesive characteristics, which prolong the contact time of a formulation at the site of application, thereby enhancing drug absorption and therapeutic efficacy.

The mucoadhesive properties of this compound are attributed to the formation of hydrogen bonds and electrostatic interactions between the carboxylic acid groups of the polymer and the mucin glycoproteins of the mucosal layer. Upon neutralization, the coiled this compound molecules hydrate and swell, forming a gel network that facilitates this intimate contact with the mucosa.

II. Formulation of this compound-Based Bioadhesive Gels

The preparation of a stable and effective this compound gel involves several key steps: dispersion of the polymer, hydration, and neutralization. The final properties of the gel, such as viscosity and mucoadhesive strength, are highly dependent on the concentration of this compound, the choice of neutralizing agent, and the pH of the final formulation.

Experimental Protocol: Preparation of a 1% this compound Bioadhesive Gel

Materials:

  • This compound

  • Purified Water

  • Triethanolamine (TEA) or Sodium Hydroxide (NaOH) (as neutralizing agent)

  • Glycerin or Propylene Glycol (optional, as a humectant and co-solvent)

  • Active Pharmaceutical Ingredient (API)

  • Magnetic stirrer and stir bar

  • Beakers

  • pH meter

Procedure:

  • Dispersion:

    • Slowly sprinkle the required amount of this compound powder into a vortex of vigorously stirred purified water to prevent the formation of agglomerates. A high-speed homogenizer can also be used for efficient dispersion.

    • Continue stirring until a uniform, lump-free dispersion is obtained.

  • Hydration:

    • Allow the dispersion to stand for at least 30 minutes to ensure complete hydration and swelling of the polymer particles. The hydration time may vary depending on the grade of this compound and the processing conditions.

  • Incorporation of Other Excipients (Optional):

    • If using a humectant like glycerin or propylene glycol, it can be added to the dispersion at this stage with continuous stirring.

  • Incorporation of the Active Pharmaceutical Ingredient (API):

    • Dissolve or disperse the API in a suitable solvent and add it to the this compound dispersion under continuous stirring. Ensure uniform distribution of the API within the gel base.

  • Neutralization:

    • Slowly add the neutralizing agent (e.g., TEA or a dilute NaOH solution) dropwise to the dispersion while continuously stirring.

    • Monitor the pH of the formulation using a pH meter. Continue adding the neutralizing agent until the desired pH is reached (typically between 6.0 and 7.5 for most mucosal applications).

    • As the pH increases, the formulation will thicken and form a clear gel.

  • Final Mixing and Degassing:

    • Continue stirring for a few more minutes to ensure a homogenous gel.

    • If necessary, allow the gel to stand to remove any entrapped air bubbles, or use a vacuum chamber for degassing.

III. Characterization of this compound Bioadhesive Gels

A. Rheological Properties

The rheological behavior of this compound gels is a critical quality attribute that influences their spreadability, retention at the site of application, and drug release characteristics. These gels typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, meaning their viscosity decreases with an increasing shear rate.

Equipment:

  • Cone and plate or parallel plate rheometer

Procedure:

  • Sample Loading: Carefully load the gel sample onto the lower plate of the rheometer, ensuring no air bubbles are entrapped.

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 37°C for physiological relevance) for a few minutes.

  • Flow Curve Measurement:

    • Perform a continuous shear rate ramp, for example, from 0.1 to 100 s⁻¹.

    • Record the shear stress and calculate the viscosity at each shear rate.

    • Plot viscosity as a function of shear rate to observe the shear-thinning behavior.

  • Oscillatory Measurement (Optional):

    • To determine the viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant, low strain within the linear viscoelastic region.

    • A higher G' than G'' indicates a predominantly elastic, gel-like structure.

Table 1: Rheological Properties of Different this compound Gel Formulations

Formulation CodeThis compound Conc. (% w/w)Neutralizing AgentpHViscosity at 10 s⁻¹ (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)
C980-A0.5TEA6.515.23.8
C980-B1.0TEA6.535.88.9
C980-C1.0NaOH6.538.29.5
C980-D1.5TEA6.558.114.5

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

B. Mucoadhesive Properties

The ability of the gel to adhere to the mucosal surface is a key parameter for prolonging residence time. Mucoadhesive strength can be quantified using various in vitro methods, with the tensile test being one of the most common.

Equipment:

  • Texture analyzer or tensile tester with a mucoadhesion test rig

  • Porcine or bovine mucosal tissue (e.g., buccal, intestinal)

  • Phosphate buffered saline (PBS), pH 6.8

Procedure:

  • Tissue Preparation:

    • Excise the mucosal tissue and carefully remove any underlying connective tissue.

    • Mount the tissue on the sample holder of the mucoadhesion test rig.

    • Hydrate the mucosal surface with a small amount of PBS.

  • Sample Application:

    • Apply a defined amount of the this compound gel to the probe of the texture analyzer.

  • Measurement:

    • Bring the probe with the gel into contact with the mucosal tissue with a defined contact force and for a specified contact time (e.g., 0.5 N for 60 seconds).

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

    • Record the force required to detach the gel from the mucosa. The maximum detachment force is a measure of the mucoadhesive strength.

    • The work of adhesion can also be calculated from the area under the force-distance curve.

Table 2: Mucoadhesive Strength of Different this compound Gel Formulations

Formulation CodeThis compound Conc. (% w/w)Maximum Detachment Force (N)Work of Adhesion (N·mm)
C980-E0.50.851.2
C980-F1.01.522.8
C980-G1.52.154.1
C980-H (with 5% Glycerin)1.01.452.6

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and the type of mucosal tissue used.

IV. In Vitro Drug Release Studies

The drug release profile from the bioadhesive gel is crucial for determining its therapeutic efficacy. The release of the drug from the this compound matrix is typically diffusion-controlled.

Experimental Protocol: In Vitro Drug Release Testing

Equipment:

  • Franz diffusion cell apparatus

  • Synthetic or natural membrane (e.g., cellulose acetate, porcine mucosal tissue)

  • Receptor medium (e.g., PBS, pH 6.8)

  • Magnetic stirrer

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Membrane Preparation:

    • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Receptor Compartment:

    • Fill the receptor compartment with the receptor medium and maintain it at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sample Application:

    • Apply a known quantity of the drug-loaded this compound gel onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point and plot it against time.

Table 3: Cumulative Drug Release from a 1% this compound Gel

Time (hours)Cumulative Drug Release (%)
115.2
228.5
445.8
662.1
875.3
1288.9

Note: The data presented in this table are for a model drug and will vary depending on the physicochemical properties of the API and the formulation composition.

V. Visualization of Experimental Workflows and Mechanisms

A. Gel Preparation Workflow

Gel_Preparation_Workflow cluster_dispersion Dispersion cluster_hydration Hydration cluster_incorporation Incorporation cluster_neutralization Neutralization start Start add_carbomer Slowly add this compound to stirred water start->add_carbomer stir Vigorous stirring/ Homogenization add_carbomer->stir hydrate Allow to hydrate (≥ 30 min) stir->hydrate add_excipients Add optional excipients (e.g., glycerin) hydrate->add_excipients add_api Incorporate API add_excipients->add_api neutralize Add neutralizing agent dropwise add_api->neutralize monitor_ph Monitor pH neutralize->monitor_ph until desired pH final_mix Final mixing and degassing monitor_ph->final_mix end End: Bioadhesive Gel final_mix->end

Caption: Workflow for the preparation of this compound-based bioadhesive gels.

B. Mucoadhesion Mechanism

Mucoadhesion_Mechanism cluster_gel This compound Gel cluster_mucosa Mucosal Surface cluster_bonds Adhesive Bonds carbomer This compound (COOH groups) interaction Interaction carbomer->interaction mucin Mucin Glycoproteins (Sialic acid, OH groups) interaction->mucin h_bonds Hydrogen Bonding interaction->h_bonds forms electrostatic Electrostatic Interactions interaction->electrostatic forms entanglement Mechanical Interlocking interaction->entanglement forms result Prolonged Mucosal Residence Time h_bonds->result electrostatic->result entanglement->result Drug_Release_Workflow cluster_setup Franz Diffusion Cell Setup cluster_application Sample Application cluster_sampling Sampling and Analysis cluster_data Data Processing setup_cell Assemble Franz cell with membrane fill_receptor Fill receptor with medium (37°C) setup_cell->fill_receptor apply_gel Apply drug-loaded gel to donor compartment fill_receptor->apply_gel withdraw_sample Withdraw sample from receptor at time intervals apply_gel->withdraw_sample replace_medium Replace with fresh medium withdraw_sample->replace_medium analyze_sample Analyze drug concentration (HPLC/UV-Vis) withdraw_sample->analyze_sample replace_medium->withdraw_sample Repeat calculate_release Calculate cumulative drug release analyze_sample->calculate_release plot_data Plot release profile calculate_release->plot_data end End: Drug Release Profile plot_data->end

References

Application Note: HPLC Method Development for Quantifying Active Ingredients in Carbomer 980 Gels

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of active pharmaceutical ingredients (APIs) in Carbomer 980 gel formulations. This compound is a high molecular weight polymer of acrylic acid used extensively as a gelling agent in topical and pharmaceutical products.[1][2][3] Due to the viscous nature of the gel matrix, proper sample preparation is critical to ensure accurate and reproducible quantitative analysis. This document outlines detailed protocols for sample preparation and HPLC analysis of two common APIs, Lidocaine and Clindamycin, in a this compound gel base. The methods are validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating their accuracy, precision, linearity, and robustness.[4]

Introduction

This compound is a synthetic, high-molecular-weight polymer of acrylic acid that is a staple in the pharmaceutical and cosmetic industries for its exceptional thickening, gelling, and stabilizing properties.[1][3] When neutralized, it forms clear, viscous gels that serve as excellent vehicles for the topical delivery of a wide variety of active pharmaceutical ingredients (APIs).[3] The quantification of these APIs within the complex gel matrix is a critical aspect of quality control, ensuring the safety and efficacy of the final product.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[5][6] However, the direct injection of a carbomer gel into an HPLC system is not feasible as the polymer can precipitate in the mobile phase, leading to column clogging and system damage.[7][8] Therefore, a robust sample preparation method is paramount to extract the API from the gel matrix effectively.

This application note presents validated RP-HPLC methods for the quantification of two commonly used APIs in this compound gels: Lidocaine, a local anesthetic, and Clindamycin, an antibiotic used in the treatment of acne. Detailed experimental protocols for both sample preparation and chromatographic analysis are provided, along with a summary of validation data.

Materials and Methods

Materials and Reagents
  • APIs: Lidocaine Hydrochloride (USP Grade), Clindamycin Phosphate (USP Grade)

  • Gel Base: this compound

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Tetrahydrofuran (THF, HPLC Grade)

  • Reagents: Phosphoric Acid (ACS Grade), Glacial Acetic Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Deionized Water (18.2 MΩ·cm)

  • HPLC Columns: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size), C8 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size)

  • Filtration: 0.45 µm syringe filters (Nylon or PTFE)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Sonicator

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Experimental Protocols

A critical step in the analysis of APIs in this compound gels is the effective removal of the polymer to prevent interference and column damage.[7] The following protocol is a general guideline and may require optimization based on the specific API and gel formulation.

Method 1: Dilution and Centrifugation/Filtration (for water-soluble APIs)

  • Accurately weigh an amount of the this compound gel containing the target concentration of the API into a volumetric flask.

  • Add a portion of the mobile phase or a suitable aqueous buffer to dissolve the gel. The gel is typically water-soluble.[7]

  • Vortex and sonicate the mixture for 10-15 minutes to ensure complete dissolution of the API and dispersion of the gel.[1][9]

  • Dilute to the final volume with the same solvent.

  • Centrifuge the solution at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the less soluble components.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[9]

Method 2: Precipitation of Carbomer

This method is particularly useful when the API is soluble in an organic solvent that causes the carbomer to precipitate.

  • Accurately weigh an amount of the this compound gel into a centrifuge tube.

  • Add a measured volume of an organic solvent in which the API is soluble (e.g., methanol or acetonitrile).

  • To facilitate the precipitation of the carbomer (polyacrylic acid), add a small amount of a basic solution, such as 0.1 N Sodium Hydroxide in methanol.[7] This will neutralize the acidic groups of the carbomer, reducing its solubility in the organic solvent.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and complete precipitation of the carbomer.

  • Centrifuge the sample at high speed for 10-15 minutes to obtain a clear supernatant.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.[7]

The following method is adapted from established procedures for the analysis of Lidocaine in gel formulations.[1][6][10]

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (50:50 v/v)[1] or Acetonitrile and water with 0.5% glacial acetic acid (40:60 v/v)[10]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[10] or 220 nm[1]

  • Run Time: 10 minutes

This method is based on published literature for the determination of Clindamycin in topical gel formulations.[11][12][13]

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and water containing 0.5% glacial acetic acid (60:40 v/v)[13]

  • Flow Rate: 1.0 mL/min[11][13]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm[13]

  • Run Time: 15 minutes

Results and Discussion

The developed HPLC methods were validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][14][15]

Method Validation Data

The quantitative data for the validation of the HPLC methods for Lidocaine and Clindamycin are summarized in the tables below.

Table 1: HPLC Method Validation for Lidocaine in this compound Gel

Validation ParameterResult
Linearity Range (µg/mL) 10 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5
Retention Time (min) Approx. 5.2

Table 2: HPLC Method Validation for Clindamycin in this compound Gel

Validation ParameterResult
Linearity Range (µg/mL) 50 - 500
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD) < 1.5%
LOD (µg/mL) 5.39[13]
LOQ (µg/mL) 16.32[13]
Retention Time (min) Approx. 7.8

The results demonstrate that the developed methods are linear, accurate, and precise for the quantification of Lidocaine and Clindamycin in this compound gel. The specificity of the methods was confirmed by the absence of interfering peaks from the gel matrix at the retention times of the APIs.

Visualizations

experimental_workflow start Start: this compound Gel Sample weighing Accurate Weighing of Gel start->weighing sample_prep Sample Preparation weighing->sample_prep dilution Method 1: Dilution & Centrifugation/Filtration sample_prep->dilution Water-soluble API precipitation Method 2: Carbomer Precipitation sample_prep->precipitation Organic-soluble API filtration 0.45 µm Syringe Filtration dilution->filtration precipitation->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18/C8 Column) hplc_injection->chromatography detection UV Detection chromatography->detection data_analysis Data Analysis & Quantification detection->data_analysis end End: Report API Concentration data_analysis->end

Caption: Experimental workflow for HPLC analysis of APIs in this compound gels.

logical_relationship carbomer_gel This compound Gel Matrix (High Viscosity) challenge Analytical Challenge: Direct Injection Infeasible carbomer_gel->challenge api Active Pharmaceutical Ingredient (API) api->challenge solution Solution: Effective Sample Preparation challenge->solution extraction API Extraction & Polymer Removal solution->extraction hplc_analysis Accurate & Reproducible HPLC Quantification extraction->hplc_analysis

Caption: Logical relationship between the analytical challenge and solution.

Conclusion

This application note has successfully demonstrated the development and validation of RP-HPLC methods for the quantification of active ingredients in this compound gel formulations. The critical importance of a robust sample preparation protocol to remove the gelling agent has been highlighted, with two effective methods presented. The detailed protocols and validation data for Lidocaine and Clindamycin provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable quality control procedures for their own this compound gel-based products. These methods are shown to be simple, accurate, precise, and suitable for routine analysis in a quality control environment.

References

Characterizing the Mucoadhesive Properties of Carbomer 980 Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for characterizing the mucoadhesive properties of formulations containing Carbomer 980. This compound, a high molecular weight polymer of acrylic acid, is widely utilized in pharmaceutical and biomedical applications for its excellent mucoadhesive and controlled-release properties.[1][2][3] Understanding and quantifying the mucoadhesive strength of this compound formulations is critical for the development of effective drug delivery systems targeting mucosal surfaces such as buccal, nasal, ocular, and gastrointestinal tissues.[4][5]

Principles of this compound Mucoadhesion

The mucoadhesive properties of this compound are primarily attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid and fucose residues of mucin, the primary glycoprotein component of mucus.[2][6] Upon contact with a mucosal surface, the polymer swells and its long molecular chains interpenetrate with the mucus layer, leading to strong adhesion.[7] The degree of mucoadhesion is influenced by several factors, including the concentration of this compound, the pH of the formulation, and the presence of other excipients.[8][9]

Data Presentation: Mucoadhesive Performance of Carbomer Formulations

The following tables summarize quantitative data from representative studies on the mucoadhesive properties of Carbomer formulations. These values are typically determined using tensile strength analysis, which measures the force required to detach the formulation from a mucosal substrate.

Table 1: Influence of Carbomer Concentration on Mucoadhesive Strength

Carbomer TypeConcentration (wt%)Maximum Detachment Force (N)Work of Adhesion (N·m)Reference
Carbopol 974-0.20 ± 0.040.52 ± 0.19[2]
Carbopol 971-0.18 ± 0.040.62 ± 0.15[2]
Carbopol 934P2-10Optimal Adhesion-[8]
Carbopol 974NF2-10Optimal Adhesion-[8]
Noveon AA12-10Optimal Adhesion-[8]

Note: Specific numerical values for detachment force and work of adhesion can vary significantly depending on the experimental setup, tissue source, and formulation composition.

Table 2: Influence of pH on Mucoadhesive Strength of PVP-Films containing Carbomers

Mucoadhesive PolymerpHAdhesion StatusReference
Carbopol 934P5.5Maximum[8]
Carbopol 974NF6.8Maximum[8]
Noveon AA16.8Maximum[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific formulation characteristics and available equipment.

Protocol 1: Preparation of this compound Hydrogel Formulation

This protocol describes the preparation of a simple aqueous hydrogel of this compound.

Materials:

  • This compound NF powder

  • Deionized water

  • Triethanolamine (TEA) or Sodium Hydroxide (NaOH) solution (e.g., 10% w/v) for neutralization

  • Propylene glycol or glycerin (optional, as a co-solvent and humectant)[10]

  • Overhead mechanical stirrer

  • pH meter

  • Beaker

Procedure:

  • Weigh the required amount of this compound powder.

  • In a beaker, add the deionized water (and co-solvent if applicable).

  • Slowly disperse the this compound powder into the vortex of the stirring liquid to prevent clumping.[9]

  • Continue stirring at a moderate speed until the polymer is fully hydrated and a uniform dispersion is formed. This may take 30 minutes or longer.[9]

  • Slowly add the neutralizing agent (e.g., TEA) dropwise while continuously monitoring the pH.

  • Continue neutralization until the target pH (typically between 5.0 and 8.0) is reached, and the solution thickens to form a clear gel.[9]

  • Allow the gel to stand for a sufficient time to eliminate any entrapped air bubbles.

Protocol 2: Ex Vivo Mucoadhesion Testing by Tensile Strength Analysis

This protocol details the measurement of mucoadhesive strength using a texture analyzer or a universal testing machine.[11][12]

Materials and Equipment:

  • Texture Analyzer (e.g., Stable Micro Systems TA.XTplus) or Universal Testing Machine

  • Cylindrical probe (e.g., 10 mm diameter)[12]

  • Freshly excised porcine mucosal tissue (e.g., buccal, intestinal)[8][13]

  • Phosphate buffered saline (PBS), pH 6.8

  • Cyanoacrylate adhesive or double-sided tape

  • Surgical scissors and forceps

  • Thermostatically controlled water bath (optional, to maintain physiological temperature)

Procedure:

  • Tissue Preparation:

    • Excise the mucosal tissue from the animal source.

    • Carefully remove any underlying connective tissue and fat.

    • Cut the mucosa into appropriate sizes to be mounted.

    • Store the tissue in PBS at 4°C until use.

  • Sample Mounting:

    • Securely attach the mucosal tissue to a stationary platform, with the mucosal side facing upwards.

    • Apply a precise amount of the this compound formulation onto the tip of the cylindrical probe.

  • Measurement:

    • Lower the probe at a defined speed (e.g., 0.1 mm/s) until the formulation comes into contact with the mucosal surface.[13]

    • Apply a constant contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds) to allow for intimate contact and bond formation.[14]

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).[13]

    • Record the force required to detach the formulation from the mucosa as a function of displacement.

  • Data Analysis:

    • From the force-displacement curve, determine the maximum detachment force (Fmax), which represents the peak force required for separation.

    • Calculate the work of adhesion (Wad) by determining the area under the force-distance curve.[6]

Protocol 3: Rheological Analysis for Mucoadhesive Interaction

This protocol describes the use of a rheometer to assess the interaction between the this compound formulation and mucin, which is indicative of mucoadhesive potential.[15]

Materials and Equipment:

  • Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)

  • Porcine gastric mucin

  • Phosphate buffered saline (PBS), pH 6.8

  • This compound formulation

Procedure:

  • Mucin Dispersion Preparation:

    • Prepare a dispersion of mucin in PBS at a concentration relevant to the target mucosal surface.

  • Sample Preparation:

    • Prepare three samples:

      • The this compound formulation.

      • The mucin dispersion.

      • A mixture of the this compound formulation and the mucin dispersion (e.g., in a 1:1 ratio).

  • Rheological Measurement:

    • Perform oscillatory rheological measurements on each sample to determine the storage modulus (G') and loss modulus (G'').

    • Conduct a frequency sweep at a constant strain within the linear viscoelastic region.

  • Data Analysis:

    • Calculate the rheological synergism parameter (ΔG') by subtracting the sum of the individual G' values of the formulation and mucin from the G' of the mixture.

    • A positive ΔG' value indicates a synergistic interaction and suggests mucoadhesion.[15]

Visualizations

The following diagrams illustrate the mechanism of mucoadhesion and the experimental workflow for tensile strength analysis.

MucoadhesionMechanism cluster_formulation This compound Formulation cluster_mucus Mucosal Surface Carbomer This compound (COOH groups) Contact Contact & Hydration Carbomer->Contact Mucin Mucin Glycoproteins (Sialic Acid, Fucose) Mucin->Contact Interaction Interpenetration & Hydrogen Bonding Contact->Interaction Swelling Adhesion Strong Mucoadhesion Interaction->Adhesion Formation of Adhesive Bonds

Caption: Mechanism of this compound Mucoadhesion.

TensileStrengthWorkflow Start Start PrepareTissue Prepare Mucosal Tissue Start->PrepareTissue MountTissue Mount Tissue on Platform PrepareTissue->MountTissue Contact Bring Formulation into Contact with Mucosa MountTissue->Contact ApplyFormulation Apply Carbomer Formulation to Probe ApplyFormulation->Contact ApplyForce Apply Constant Contact Force and Time Contact->ApplyForce Withdraw Withdraw Probe at Constant Speed ApplyForce->Withdraw MeasureForce Measure Detachment Force Withdraw->MeasureForce AnalyzeData Analyze Force-Displacement Curve MeasureForce->AnalyzeData End End AnalyzeData->End

Caption: Tensile Strength Analysis Workflow.

References

Application Notes and Protocols for the Development of Ophthalmic Preparations Using Carbomer 980

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 980 is a high molecular weight, cross-linked polyacrylic acid polymer that is extensively utilized in the pharmaceutical industry as a rheology modifier.[1][2] In ophthalmic preparations, it serves as an efficient gelling agent, significantly increasing the viscosity of formulations.[1] This property is crucial for prolonging the contact time of the drug with the ocular surface, thereby enhancing drug bioavailability, reducing dosing frequency, and improving patient compliance.[3][4] this compound-based systems are often formulated as in-situ gels, which are instilled as a liquid and undergo a phase transition to a gel at the physiological pH of the eye.[5] These polymers are considered safe for ophthalmic use and are listed in various pharmacopeias, including the USP-NF.[1]

Formulation Development Considerations

The development of this compound ophthalmic preparations requires careful consideration of several factors to ensure a stable, safe, and effective product.

  • Polymer Concentration: The concentration of this compound directly influences the viscosity and gel strength of the formulation. Concentrations typically range from 0.1% to 0.8% w/v.[5][6] Higher concentrations lead to increased viscosity, which can sustain drug release for longer periods.[5]

  • pH and Neutralization: this compound dispersions have an acidic pH. Neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine) is necessary to uncoil the polymer chains and form the gel network.[1] The final pH of the formulation should be compatible with the eye, generally in the range of 5.9 to 7.4.[5]

  • Tonicity: Ophthalmic preparations should be isotonic to avoid discomfort and irritation. Tonicity can be adjusted using agents like sodium chloride or mannitol.

  • Co-polymers and Viscosity Enhancers: this compound can be combined with other polymers, such as hydroxypropyl methylcellulose (HPMC), to modify the rheological properties and drug release profile.[5] HPMC can act as a viscosity-enhancing agent, further contributing to the sustained release of the active pharmaceutical ingredient (API).[6]

  • Sterilization: Ophthalmic preparations must be sterile. Terminal sterilization by autoclaving can degrade this compound. Therefore, aseptic processing or filtration through a 0.22 µm filter before the neutralization and gelling step is the preferred method.

Experimental Protocols

Protocol 1: Preparation of a this compound-Based In-Situ Ophthalmic Gel

This protocol describes the preparation of a basic in-situ gelling formulation containing an active pharmaceutical ingredient (API).

Materials:

  • This compound NF

  • Hydroxypropyl methylcellulose (HPMC) E4M

  • Active Pharmaceutical Ingredient (API)

  • Mannitol (Tonicity agent)

  • Benzalkonium chloride (Preservative, if required)

  • Sodium Hydroxide (1N) or Triethanolamine (TEA) (Neutralizing agent)

  • Purified water (WFI quality)

Equipment:

  • Analytical balance

  • Magnetic stirrer with hot plate

  • pH meter

  • Volumetric flasks

  • Beakers

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Hydration of Polymers:

    • Accurately weigh the required amount of this compound and slowly disperse it in a beaker containing a calculated volume of purified water under constant stirring. Avoid clump formation.

    • Continue stirring until a uniform, translucent dispersion is formed. This may take several hours.

    • In a separate beaker, disperse the required amount of HPMC in a small portion of hot (80-90°C) purified water. Then add the remaining volume as cold water and stir until the polymer is fully dissolved.

  • Addition of Ingredients:

    • Once the polymer solutions are clear, combine the this compound and HPMC dispersions under gentle stirring.

    • Separately, dissolve the API, mannitol, and preservative (if used) in a small amount of purified water.

    • Slowly add the API solution to the polymer mixture while stirring continuously.

  • pH Adjustment and Volume Makeup:

    • Adjust the pH of the formulation to approximately 4.0-4.5 using 1N NaOH or TEA. This ensures the formulation remains in a liquid state for ease of handling and filtration.

    • Make up the final volume with purified water.

  • Sterilization:

    • Sterilize the formulation by filtering through a sterile 0.22 µm membrane filter into a sterile container under aseptic conditions.

  • Final pH Adjustment (Optional, for pre-formed gels):

    • For pre-formed gels, the pH is adjusted to the target physiological range (e.g., 7.4) after sterilization. Note that this will result in a viscous gel that cannot be filtered. This step is generally omitted for in-situ gelling systems which are designed to gel upon instillation in the eye.

Protocol 2: Physicochemical Characterization

This protocol outlines the basic quality control tests for the prepared formulation.

1. Appearance and Clarity:

  • Visually inspect the formulation against a black and white background for any particulate matter, color change, or signs of precipitation.[7] The solution should be clear and transparent.

2. pH Measurement:

  • Calibrate a standard pH meter using pH 4.0, 7.0, and 10.0 buffers.

  • Measure the pH of the formulation at room temperature. The pH should be within the acceptable range for ophthalmic preparations (typically 5.9-7.4 for the final product).[5]

3. Gelling Capacity:

  • Place one drop of the formulation into a vial containing 2 mL of simulated tear fluid (STF, pH 7.4).

  • Visually assess the time it takes for the gel to form and the stiffness of the formed gel. The gelation should be rapid, and the gel should remain intact.

Protocol 3: Rheological Analysis

Rheological studies are critical to understanding the viscosity and flow properties of the formulation.

Equipment:

  • Cone and plate viscometer or rheometer with temperature control.

Procedure:

  • Place approximately 0.5-1.0 mL of the formulation onto the lower plate of the rheometer.

  • Set the temperature to simulate ocular surface conditions (e.g., 34 ± 1°C).

  • Measure the viscosity of the formulation in its liquid state (pre-neutralization) and as a gel (after mixing with STF or adjusting pH to 7.4).

  • Conduct a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to evaluate the shear-thinning behavior. Ophthalmic gels should exhibit pseudoplastic (shear-thinning) properties, where viscosity decreases with increasing shear rate (e.g., during blinking), providing comfort to the patient.[4]

Protocol 4: In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the formulation.

Equipment:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose acetate, 0.45 µm)

  • Receptor medium (Simulated Tear Fluid, pH 7.4)

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Cell Setup:

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with pre-warmed (34 ± 1°C) STF and ensure no air bubbles are trapped beneath the membrane. Maintain constant stirring.

  • Sample Application:

    • Accurately place a known quantity (e.g., 200 µL) of the ophthalmic gel formulation onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Calculation:

    • Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percent drug release versus time to obtain the release profile. The release from this compound gels is often sustained over several hours.[5][8]

Protocol 5: Stability Testing

Stability studies are performed to determine the shelf-life of the product under specified storage conditions.[9][10]

Procedure:

  • Prepare multiple batches of the final formulation and package them in the intended container/closure system.

  • Store the samples at various conditions as per ICH guidelines (e.g., accelerated stability at 25°C ± 2°C / 60% RH ± 5% RH and long-term stability at 5°C ± 3°C).[7]

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and evaluate them for:

    • Physical Stability: Appearance, color, clarity, and presence of particulate matter.[9]

    • Chemical Stability: pH, drug content (assay), and presence of degradation products using a stability-indicating HPLC method.[9][10] A variation in drug concentration outside the 90-110% range of the initial concentration often indicates instability.[7]

    • Microbiological Stability: Sterility testing to ensure the product remains free from microbial contamination.[9]

    • Rheological Properties: Viscosity should remain within specifications.

Data Presentation

Table 1: Example Formulations of this compound Ophthalmic Gels

Formulation CodeThis compound (% w/v)HPMC E4M (% w/v)API (% w/v)Mannitol (% w/v)pH (pre-gelling)Viscosity (cP at 10 s⁻¹)
F10.30.50.54.54.2~50
F20.50.50.54.54.3~150
F30.70.750.54.54.1~400
F40.81.51.04.04.2~1200

Note: Viscosity values are illustrative and will vary significantly based on the specific API, exact pH, temperature, and shear rate.

Table 2: Characterization Parameters for Ophthalmic Gels

ParameterAcceptable Range/SpecificationRationale
Appearance Clear, colorless/slightly opalescent, free from visible particlesPatient safety and acceptance.
pH 6.0 - 7.8To be non-irritating to the eye.[5]
Viscosity 15 - 150 mPas (for solutions) to >2000 cP (for gels)Optimal viscosity enhances retention time without causing blurred vision.[4]
Drug Content 90.0% - 110.0% of label claimEnsures correct dosage.[7]
Sterility Must be sterilePrevents ocular infections.
Tonicity 250 - 350 mOsm/kgMinimizes discomfort upon instillation.

Visualizations

G cluster_cell Franz Diffusion Cell donor Donor Compartment (Ophthalmic Gel Applied Here) membrane --- Synthetic Membrane --- donor->membrane receptor Receptor Compartment (Simulated Tear Fluid, pH 7.4) membrane->receptor sampling_port Sampling Port receptor->sampling_port Aliquot withdrawal stir_bar Stir Bar stir_bar->receptor Stirring

References

Troubleshooting & Optimization

Optimizing the viscosity of Carbomer 980 gels for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on optimizing the viscosity of Carbomer 980 gels for a variety of applications. Whether you are troubleshooting an existing formulation or developing a new one, this resource offers detailed experimental protocols, answers to frequently asked questions, and data-driven insights to help you achieve your desired rheological properties.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

1. What is the optimal pH range for achieving maximum viscosity with this compound?

The viscosity of a this compound gel is highly dependent on pH. Unneutralized, an aqueous dispersion of this compound will have a pH of approximately 3.[1] As a neutralizer is added, the polymer chains begin to uncoil due to electrostatic repulsion between the negatively charged carboxylate groups, leading to a significant increase in viscosity.[1][2] The optimal pH range for achieving maximum viscosity is typically between 6.0 and 7.5.[3][4] Within this range, the acrylic acid polymer is fully neutralized, resulting in the highest degree of polymer chain extension and, consequently, the highest viscosity.[4] While high viscosities can be achieved in a broader pH range of 5.0 to 9.0, exceeding a pH of 10 can lead to a decrease in viscosity.[3][5][6]

2. How does the concentration of this compound affect the final viscosity of the gel?

The concentration of this compound is directly proportional to the viscosity of the resulting gel.[7] Higher concentrations of the polymer will result in a more viscous gel. For many applications, a concentration between 0.2% and 1.0% by weight is sufficient to achieve the desired thickening effect.[8] For skincare products, it is often recommended to keep the final concentration below 0.8% to avoid a film-like feeling on the skin.[9]

3. What are the most common neutralizers for this compound, and how do they differ?

Common neutralizers include inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), and organic amines such as triethanolamine (TEA).[9][10]

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong bases that provide rapid and efficient neutralization. They are often used in aqueous systems.[10]

  • Triethanolamine (TEA): This is a milder, organic amine that is frequently used in cosmetic and pharmaceutical formulations. It can help to create sparklingly clear gels.[11] In hydroalcoholic systems, the choice of neutralizer is critical, as some may not be soluble.[4] For instance, in formulations with a high alcohol content, Triisopropanolamine (TIPA) might be a better choice.[1]

The choice of neutralizer can influence the final properties of the gel, including its clarity and texture.[7]

4. Can electrolytes be included in this compound gel formulations?

This compound gels are sensitive to the presence of electrolytes, such as salts.[7] The addition of electrolytes can cause a significant drop in viscosity.[1][7] This is due to the shielding of the negative charges on the polymer backbone, which reduces the electrostatic repulsion and allows the polymer chains to coil up again.[7] Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) have a more pronounced effect on viscosity reduction than monovalent cations (e.g., Na⁺, K⁺).[7] If electrolytes are a necessary component of the formulation, using a salt-tolerant grade of carbomer, such as Carbopol® Ultrez 30, may be beneficial.[1]

5. What is the best way to disperse this compound powder to avoid clumping?

Proper dispersion is crucial to avoid the formation of "fish eyes" or clumps of unhydrated polymer. The powder should be added to the vortex of a rapidly stirred liquid to ensure that each particle is wetted individually.[12] Using a sieve to sprinkle the powder slowly and evenly onto the surface of the liquid is also a highly effective method.[12] To further improve dispersion, you can pre-wet the this compound with a non-aqueous solvent like glycerin or propylene glycol before adding it to the water phase.[6][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Viscosity - Incorrect pH: The pH is outside the optimal range of 6.0-7.5.[3][4]- Presence of Electrolytes: Salts or other ionic ingredients are present in the formulation.[1][7]- Insufficient Polymer Concentration: The amount of this compound is too low.- Excessive Shear: High shear mixing after neutralization can permanently break down the polymer network, leading to a loss of viscosity.[12]- Adjust the pH to within the 6.0-7.5 range using a suitable neutralizer.- If electrolytes are necessary, consider using a salt-tolerant grade of carbomer.[1] Alternatively, add a chelating agent like EDTA to bind metal ions.[9]- Increase the concentration of this compound in increments.- Reduce the shear rate or mixing time after the gel has been neutralized.[1]
Lumps or "Fish Eyes" in the Gel - Improper Dispersion: The this compound powder was added too quickly or without sufficient agitation, leading to the formation of agglomerates.[12]- Ensure the powder is sifted and added slowly to the vortex of a well-agitated liquid.[12]- Pre-wet the this compound with a non-aqueous liquid like glycerin or propylene glycol before adding it to water.[6][10]- Allow sufficient time for the polymer to fully hydrate before neutralization. This can take several hours.[13]
Cloudy or Hazy Gel - Incomplete Hydration: The this compound has not fully hydrated.- Air Entrapment: Vigorous mixing can introduce air bubbles that are difficult to remove.[14]- Incompatible Ingredients: Certain ingredients may not be fully soluble or may interact with the carbomer.- Allow more time for hydration, stirring occasionally.[13]- Use a slower mixing speed to minimize aeration. If bubbles are present, allow the gel to stand undisturbed for them to dissipate.- Review the compatibility of all formulation components with this compound.
Stringy or "Snotty" Texture - Over-neutralization: The pH has been raised too high, causing the gel structure to start breaking down.[6]- Carefully monitor the pH during neutralization and avoid exceeding the optimal range. If the pH is too high, it can sometimes be adjusted back with a small amount of an acidic solution, but this may impact the final viscosity.

Experimental Protocols

Protocol 1: Basic this compound Gel Preparation and Neutralization

Objective: To prepare a simple aqueous gel and optimize its viscosity through pH adjustment.

Materials:

  • This compound powder

  • Deionized water

  • Neutralizer solution (e.g., 10% w/w Sodium Hydroxide or 10% w/w Triethanolamine)

  • Beaker

  • Overhead stirrer or magnetic stirrer

  • pH meter

  • Viscometer

Methodology:

  • Weigh the required amount of deionized water into a beaker.

  • While stirring the water to create a vortex, slowly and evenly sift the this compound powder onto the surface of the water. Avoid dumping the powder in all at once to prevent clumping.

  • Continue stirring until the powder is fully dispersed. This may take 30-60 minutes.

  • Allow the dispersion to hydrate for at least one hour. For best results, allow it to hydrate overnight. The solution will appear translucent and slightly viscous.

  • Begin adding the neutralizer solution dropwise while continuously monitoring the pH of the dispersion with a calibrated pH meter.

  • Observe the increase in viscosity as the pH rises.

  • Continue adding the neutralizer until the target pH (typically between 6.0 and 7.5) is reached.

  • Measure the final viscosity of the gel using a viscometer.

Protocol 2: Evaluating the Effect of Electrolytes on Viscosity

Objective: To determine the impact of a specific salt on the viscosity of a this compound gel.

Materials:

  • Pre-prepared this compound gel (from Protocol 1)

  • Salt solution of known concentration (e.g., 10% w/w Sodium Chloride)

  • Beakers

  • Stirrer

  • Viscometer

Methodology:

  • Weigh out several equal aliquots of the pre-prepared this compound gel into separate beakers.

  • To each beaker, add a different, precisely measured amount of the salt solution. Ensure one beaker is left as a control with no added salt.

  • Gently stir each sample to ensure uniform distribution of the salt. Avoid high shear mixing.

  • Allow the samples to equilibrate for at least 30 minutes.

  • Measure the viscosity of each sample and the control.

  • Record the viscosity as a function of the salt concentration.

Data Tables

Table 1: Effect of this compound Concentration on Viscosity

This compound Concentration (% w/w)Typical Viscosity Range (cP) at pH 7.0
0.25,000 - 15,000
0.540,000 - 60,000
1.060,000 - 80,000

Note: These are approximate values and can vary depending on the specific neutralizer used, the shear history of the gel, and the measurement parameters.

Table 2: Influence of Neutralizer on Gel Properties

NeutralizerTypical Characteristics
Sodium Hydroxide (NaOH) - High efficiency- Can produce very clear gels- Strong base, requires careful handling
Triethanolamine (TEA) - Milder base- Often used in cosmetics for its good skin feel- Can produce sparklingly clear gels
Potassium Hydroxide (KOH) - Similar to NaOH in efficiency- Can be used to formulate "potassium-based" products

Visualizations

experimental_workflow cluster_preparation Gel Preparation cluster_optimization Viscosity Optimization cluster_troubleshooting Troubleshooting start Start disperse Disperse this compound in Water start->disperse hydrate Hydrate Polymer disperse->hydrate neutralize Neutralize to Target pH (6.0-7.5) hydrate->neutralize measure_viscosity Measure Viscosity neutralize->measure_viscosity check_viscosity Viscosity within Specification? measure_viscosity->check_viscosity adjust Adjust Formulation (Concentration, pH) check_viscosity->adjust No end_node End check_viscosity->end_node Yes adjust->neutralize

Caption: Workflow for this compound Gel Formulation and Viscosity Optimization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Viscosity Issue ph_issue Incorrect pH? start->ph_issue electrolyte_issue Electrolytes Present? start->electrolyte_issue shear_issue Excessive Shear? start->shear_issue adjust_ph Adjust pH to 6.0-7.5 ph_issue->adjust_ph chelating_agent Add Chelating Agent (e.g., EDTA) electrolyte_issue->chelating_agent reduce_shear Reduce Mixing Speed/ Time Post-Neutralization shear_issue->reduce_shear

Caption: Troubleshooting Logic for Low Viscosity in this compound Gels.

References

Addressing challenges in neutralizing Carbomer 980 without compromising stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbomer 980. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the neutralization and formulation of this compound gels. Here you will find troubleshooting guides and frequently asked questions to ensure the development of stable and effective formulations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind this compound thickening upon neutralization?

This compound is a high molecular weight, crosslinked polymer of acrylic acid.[1] In its powdered form or when dispersed in water, the polymer chains are tightly coiled, resulting in low viscosity. The thickening mechanism is activated upon neutralization with a suitable base. This process involves the ionization of the acidic carboxyl groups on the polymer backbone. The resulting negative charges repel each other, causing the polymer chain to uncoil and expand significantly, which in turn entraps water molecules and dramatically increases the viscosity of the solution to form a gel.[][3]

G cluster_0 Before Neutralization (Low pH) cluster_1 After Neutralization (Optimal pH) A Coiled this compound -COOH groups (un-ionized) - Low Viscosity B + Neutralizer (e.g., NaOH, TEA) A->B C Expanded Polymer Network -COO- groups (ionized) - Electrostatic Repulsion - High Viscosity Gel B->C

Diagram 1: this compound Neutralization and Thickening Mechanism.

Q2: Which neutralizers are recommended for this compound, and how do they differ?

The choice of neutralizer is critical as it can affect the final properties of the gel, such as clarity, viscosity, and stability. Both inorganic and organic bases are commonly used.

  • Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that are highly effective in neutralizing this compound.[4] They are often used in formulations where high clarity is not the primary concern.

  • Organic Amines: Triethanolamine (TEA) is a widely used neutralizer, particularly in cosmetic and pharmaceutical applications where a sparkling clear gel is desired.[][5] Other organic amines like aminomethyl propanol (AMP) can also be used.

The selection should be based on the desired pH, required viscosity, and compatibility with other ingredients in the formulation.

NeutralizerTypeCommon UseKey Characteristics
Sodium Hydroxide (NaOH) InorganicGels, CreamsHighly efficient, can impact clarity.
Potassium Hydroxide (KOH) InorganicGels, CreamsSimilar to NaOH.[4]
Triethanolamine (TEA) Organic AmineClear Gels, LotionsProduces high-clarity gels, common in cosmetics.[]

Q3: What is the optimal pH for achieving maximum viscosity and stability with this compound?

This compound is acidic, and its thickening effect is pH-dependent. The polymer begins to swell as the pH rises above 4.0.[6] For most applications, the optimal pH range to achieve high viscosity and good stability is between 5.0 and 10.0.[1][7] The viscosity typically reaches its maximum when the polymer's carboxyl groups are fully ionized, which generally occurs at a pH of approximately 7.0 to 8.0.[4][6] Operating outside the optimal pH range can lead to reduced viscosity or instability.

Q4: How do electrolytes impact the stability and viscosity of neutralized this compound gels?

This compound gels are highly sensitive to the presence of electrolytes (salts). Ions in the formulation can shield the negative charges on the neutralized polymer backbone, which reduces the electrostatic repulsion and allows the polymer chains to re-coil.[8] This phenomenon leads to a significant and often sharp decrease in viscosity. Divalent and trivalent ions (e.g., Ca²⁺, Mg²⁺, Al³⁺) have a much more pronounced effect on viscosity reduction than monovalent ions (e.g., Na⁺, K⁺).[8] High concentrations of electrolytes can even cause the polymer to precipitate.[8]

Electrolyte TypeIon ExampleImpact on ViscosityRationale
Monovalent Cations Na⁺, K⁺Moderate reductionShields the negative charges on the polymer backbone.[8]
Divalent Cations Ca²⁺, Mg²⁺Significant reductionMore effective at charge shielding, can form ionic crosslinks.[8]

Q5: Can applying high shear during mixing affect the stability of my formulation?

Yes, applying high shear after the this compound has been neutralized can permanently damage the polymer network. The mechanical force can break the swollen polymer chains, leading to an irreversible loss of viscosity.[9] While adequate shear is necessary for initial dispersion of the powder before neutralization, it is crucial to use low-shear mixing (e.g., a paddle stirrer) during and after the neutralization step, especially for high-viscosity gels.

Troubleshooting Guide

Q1: My gel has low viscosity or failed to thicken. What are the possible causes?

Low viscosity is a common issue that can typically be traced back to a few key factors. The following workflow can help diagnose the problem.

G Start Problem: Low Gel Viscosity Check_pH Is the pH within the optimal range (5.0-10.0)? Start->Check_pH Check_Neutralizer Was sufficient neutralizer added? Check_pH->Check_Neutralizer No Check_Electrolytes Are electrolytes or ionic APIs present in the formula? Check_pH->Check_Electrolytes Yes Check_Dispersion Was the Carbomer powder fully dispersed before neutralization? Check_Neutralizer->Check_Dispersion Yes Sol_Add_Neutralizer Solution: Incrementally add more neutralizer while monitoring pH and viscosity. Check_Neutralizer->Sol_Add_Neutralizer No Check_Electrolytes->Check_Dispersion No Sol_Check_Formula Solution: Reduce electrolyte concentration or use a more salt-tolerant polymer. Check_Electrolytes->Sol_Check_Formula Yes Sol_Improve_Dispersion Solution: Improve initial dispersion using a sieve or high-speed mixer before neutralizing. Check_Dispersion->Sol_Improve_Dispersion No End Viscosity Issue Resolved Check_Dispersion->End Yes Sol_Add_Neutralizer->End Sol_Check_Formula->End Sol_Improve_Dispersion->End

Diagram 2: Troubleshooting workflow for low gel viscosity.

Q2: The viscosity of my gel is decreasing over time. What factors could be causing this instability?

A gradual or sudden loss of viscosity in a previously stable gel points to formulation instability. Several factors can contribute to this issue, with electrolytes and UV exposure being the most common culprits.

G Center This compound Gel Instability (Viscosity Loss) pH pH Shift (Outside 5-10 range) Center->pH Electrolytes Electrolyte Contamination (Ionic APIs, salts) Center->Electrolytes Shear High Shear (Post-neutralization) Center->Shear UV UV Light Exposure (Polymer degradation) Center->UV Temp Temperature Extremes (Freeze-thaw cycles) Center->Temp Microbes Microbial Growth (pH changes, degradation) Center->Microbes

Diagram 3: Common factors leading to this compound gel instability.

To address this, review the formulation for any incompatible ionic ingredients, protect the formulation from light using opaque packaging, ensure proper preservation against microbial contamination, and control the mechanical stress applied to the gel during manufacturing and filling.[4]

Q3: My final gel is cloudy instead of clear. What went wrong?

Cloudiness in a this compound gel is typically caused by one of two issues:

  • Incomplete Dispersion: If the this compound powder is not fully hydrated before neutralization, small, undissolved or partially swollen particles (known as "fish eyes") will remain, scattering light and causing a cloudy appearance.[10]

  • Entrapped Air: Vigorous mixing, especially after the gel has begun to thicken, can introduce a large amount of air bubbles that are difficult to remove and lead to a hazy or cloudy look.[10]

To achieve a crystal-clear gel, ensure the powder is slowly and carefully dispersed into the vortex of the liquid with good agitation to prevent clumping. Allow sufficient time for hydration before neutralizing. During neutralization, use slow, gentle mixing to avoid introducing air.

Q4: I am observing clumps and undissolved particles in my gel. How can this be prevented?

The formation of agglomerates or clumps is a common problem that occurs during the initial dispersion stage.[10] this compound is a very light, low-density powder that can be difficult to wet. When added too quickly or without proper agitation, the outer layer of the powder particles hydrates and swells, forming a gel-like barrier that prevents water from penetrating the interior of the clump.

Prevention Strategies:

  • Slow Addition: Add the this compound powder slowly to the vortex of the liquid under vigorous agitation.

  • Sifting: Sift the powder before addition to break up any existing soft agglomerates.

  • High-Shear Dispersion: Use a high-shear mixer to disperse the powder in the un-neutralized vehicle. This should be done before adding the neutralizer.[11]

  • Indirect Addition: For emulsions, this compound can be dispersed in the oil phase before emulsification to aid in wetting and prevent clumping.[12]

Experimental Protocols

Protocol 1: Preparation and Neutralization of a 0.5% this compound Gel

Objective: To prepare a homogenous, fully hydrated this compound dispersion and neutralize it to form a stable gel.

Materials:

  • This compound powder

  • Deionized water

  • Neutralizer solution (e.g., 10% w/w NaOH or 10% w/w TEA)

  • Variable speed overhead mixer with propeller or turbine agitator

  • Beaker

  • pH meter

Methodology:

  • Dispersion: a. Weigh the required amount of deionized water into a beaker. b. Begin stirring the water with the overhead mixer at a moderate speed (e.g., 800-1200 RPM) to create a vortex. c. Slowly sift the this compound powder (0.5% of the total weight) into the side of the vortex to ensure each particle is wetted individually. Avoid dumping the powder in one spot. d. Continue mixing for 30-60 minutes, or until the dispersion is free of visible lumps and appears uniform. The solution will be acidic (pH ~3) and have low viscosity.[13]

  • Hydration: a. Stop mixing and allow the dispersion to stand for at least 30 minutes to ensure complete hydration of the polymer particles.

  • Neutralization: a. Resume mixing at a low speed (e.g., 100-300 RPM) to avoid air entrapment. b. Place the calibrated pH probe into the dispersion. c. Add the chosen neutralizer solution dropwise. Observe the immediate increase in viscosity as the neutralizer is incorporated. d. Continue adding the neutralizer until the target pH (e.g., pH 7.0 ± 0.2) is reached. The gel will become thick and clear. e. Mix gently for another 5-10 minutes to ensure homogeneity. Avoid high speeds that could cause permanent viscosity loss.[9]

Protocol 2: Assessing the Stability of a Neutralized this compound Gel

Objective: To evaluate the rheological stability of a prepared this compound gel under different stress conditions.

Materials:

  • Prepared this compound gel

  • Viscometer or rheometer

  • pH meter

  • Sealed, airtight containers (some opaque, some clear)

  • Temperature-controlled oven and refrigerator/freezer

Methodology:

  • Initial Characterization: a. Immediately after preparation, measure the initial viscosity and pH of the gel. Record the appearance (clarity, color, homogeneity).

  • Accelerated Stability Testing: a. Thermal Stability: Store sealed samples at elevated temperatures (e.g., 40°C, 50°C) and under refrigerated conditions (e.g., 4°C). Also, include freeze-thaw cycles (e.g., -20°C for 24h, then room temperature for 24h, repeated 3 times). b. Photostability: Store a sample in a clear container exposed to UV light and another in an opaque, light-protected container as a control.

  • Stability Evaluation: a. At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove the samples from their storage conditions and allow them to equilibrate to room temperature. b. For each sample, measure the viscosity, pH, and visually inspect for any changes in appearance (e.g., loss of clarity, phase separation, color change). c. Plot the viscosity and pH versus time for each storage condition. A stable formulation will show minimal changes in these parameters over the study period. Rheological behavior does not typically change appreciably in the pH range of 5.0-8.0 for a stable gel.[14]

References

Technical Support Center: Overcoming High Shear Mixing Issues with Carbomer 980 Polymer Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using high shear mixing with Carbomer 980. The information aims to help maintain polymer integrity and achieve desired formulation properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulations?

This compound is a high molecular weight, cross-linked polyacrylic acid polymer.[1][2] It is a widely used excipient in the pharmaceutical and cosmetic industries due to its exceptional thickening, suspending, and stabilizing properties.[1][2][3] When dispersed in water and neutralized, this compound swells significantly, forming clear gels even at low concentrations.[1]

Q2: What are the main problems associated with high shear mixing of this compound?

High shear mixing can be a double-edged sword. While it aids in the initial dispersion of the powder and prevents the formation of agglomerates (often called "fish eyes"), prolonged or excessive shear can lead to significant issues.[4][5][6] The primary problem is the mechanical degradation of the polymer chains, which results in a permanent loss of viscosity and compromises the stability and desired rheological properties of the final product.[4][7] In some cases, this viscosity loss can be as high as 50%.[7]

Q3: How does high shear mixing cause a reduction in viscosity?

The high shear forces can physically break the long, cross-linked polymer chains of the this compound.[7][8] This mechanical degradation reduces the polymer's molecular weight and its ability to form a strong network structure when hydrated and neutralized, leading to a lower viscosity.[7] Studies using 1H MAS NMR spectroscopy have shown that high shear mixing can lead to an increase in terminal methyl groups, indicating cleavage of the polymer chains.[7][8]

Q4: Is this compound more sensitive to shear before or after neutralization?

Carbomer polymers are more susceptible to shear-induced degradation after neutralization.[9] Before neutralization, the polymer chains are coiled. After adding a neutralizer (like triethanolamine (TEA) or sodium hydroxide), the acidic carboxyl groups on the polymer backbone become ionized, causing the polymer chains to uncoil and swell due to electrostatic repulsion.[10] In this uncoiled and swollen state, the polymer network is much more vulnerable to mechanical damage from high shear forces.

Q5: What are the visible signs of this compound degradation in my formulation?

The most immediate and noticeable sign of polymer degradation is a lower-than-expected viscosity. If your gel is thinner than anticipated for the concentration of this compound used, polymer degradation due to excessive shear is a likely culprit. Other potential indicators include a loss of clarity in the gel and a change in the tactile properties (e.g., feeling less "rich" or structured).

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound and high shear mixing.

Problem Potential Cause Recommended Solution
Low Viscosity Excessive shear during or after neutralization has degraded the polymer.- Reduce the intensity (RPM) and/or duration of high shear mixing. - Apply high shear for initial dispersion before neutralization, then use low shear (e.g., paddle mixer) during and after neutralization.[11] - Consider alternative, lower-shear dispersion methods like using a venturi aspirator.[11]
"Fish Eyes" or Agglomerates in the Dispersion Poor initial wetting of the this compound powder.- Add this compound powder gradually to the vortex of the liquid while mixing.[12][13] - Use a high-speed mixer for a short duration to improve the initial dispersion and prevent agglomeration.[14] - Pre-wet the this compound powder with a non-solvent humectant (e.g., glycerin, propylene glycol) before adding it to the water phase.[12][13]
Excessive Foaming and Air Entrapment Vigorous agitation is incorporating air into the mixture.- Minimize the vortex during mixing to reduce air incorporation. - If possible, operate under vacuum. - Allow the dispersion to stand for a period to allow air to dissipate before neutralization. - Consider using a powder disperser specifically designed to minimize air entrainment.[4][15]
Inconsistent Batch-to-Batch Viscosity Variations in mixing parameters (time, speed, temperature) or the order of ingredient addition.- Standardize all mixing parameters, including the rate of powder addition. - Ensure the temperature of the batch is controlled, as high temperatures from prolonged high shear mixing can also contribute to degradation.[7] - Follow a consistent and documented standard operating procedure (SOP).

Experimental Protocols

Protocol 1: Standardized Viscosity Measurement for this compound Gels

This protocol is essential for comparing the effects of different mixing techniques on polymer integrity.

  • Preparation of this compound Dispersion:

    • Accurately weigh the required amount of this compound powder for the desired concentration (e.g., 0.5% w/w).

    • Slowly sift the this compound powder into the vortex of deionized water being agitated by a low-shear mixer (e.g., propeller stirrer at 300-500 rpm) to avoid agglomeration.

    • Continue mixing until the powder is fully dispersed and hydrated. This may take 30-90 minutes depending on the batch size and Carbomer grade.[11]

  • Neutralization:

    • While continuing low-shear mixing, slowly add a neutralizing agent (e.g., 10% w/v sodium hydroxide solution or triethanolamine) dropwise until the desired pH is reached (typically between 5.5 and 10.0).[12][13][14]

    • Allow the gel to equilibrate for at least one hour before measuring the viscosity.

  • Viscosity Measurement:

    • Use a calibrated Brookfield RVT viscometer (or equivalent) with the appropriate spindle (e.g., spindle #7 for 0.5% mucilage).[16]

    • Measure the viscosity at a constant rotational speed (e.g., 20 rpm) and temperature (e.g., 25°C).[16]

    • Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

Protocol 2: Assessing the Impact of High Shear vs. Low Shear Mixing
  • Prepare two identical batches of this compound dispersion in deionized water as described in Protocol 1, Step 1.

  • High Shear Batch: Subject one batch to high shear mixing (e.g., homogenizer at 5000 rpm) for a defined period (e.g., 5 minutes).[11]

  • Low Shear Batch: Continue mixing the second batch with a low-shear impeller until fully hydrated.[11]

  • Neutralize both batches to the same pH as described in Protocol 1, Step 2, using low-shear mixing.

  • Measure the viscosity of both batches as described in Protocol 1, Step 3.

  • Compare the final viscosities to quantify the impact of high shear mixing.

Quantitative Data Summary

The following tables summarize data from studies investigating the effects of shear on Carbomer polymers.

Table 1: Viscosity of Carbomer Dispersions Under High vs. Low Shear Mixing

Carbomer GradeMixing MethodViscosity (cP) after Neutralization% Difference
Carbopol® 980Low ShearNot specified, but noted as not significantly affected by shear-
Carbopol® 980High ShearNot specified, but noted as not significantly affected by shear-
Carbopol® 971PLow Shear>30,00093%
Carbopol® 971PHigh Shear~2,000
Carbopol® 981Low Shear>30,00096%
Carbopol® 981High Shear~1,200

Data adapted from a study on the effects of shear on neutralized carbomers. Note that while Carbopol 980 was found to be less shear-sensitive than other grades, the potential for degradation still exists, especially with prolonged or very high shear.[11]

Table 2: Comparison of Mixing Technologies on 1.22 wt% Carbopol® 980 NF Hydrogel

Mixing TechnologyApparent Viscosity (mPa·s)Key Observation
High Shear Mixing (HSM)6,800Lower viscosity attributed to structural damage to the polymer backbone.[10]
Magneto-Hydrodynamic Mixing (MHD)8,800Higher viscosity, indicating better preservation of polymer integrity.[10]

Data from a study comparing conventional high shear mixing with magneto-hydrodynamic mixing for the preparation of Carbomer hydrogels.[10]

Visual Guides

The following diagrams illustrate key concepts and workflows related to this compound processing.

Carbomer_Dispersion_Workflow cluster_pre Pre-Neutralization cluster_post Post-Neutralization A This compound Powder C Initial Dispersion (High Shear - Short Duration) A->C B Water B->C D Hydration (Low Shear) C->D Avoids Agglomerates F Neutralization (Low Shear Mixing) D->F Hydrated Polymer E Neutralizer (e.g., TEA, NaOH) E->F G Final Gel F->G Viscosity Build-up

Caption: Recommended workflow for this compound dispersion and neutralization.

Shear_Impact_Pathway cluster_cause Cause cluster_effect Effect A Prolonged High Shear Mixing (Post-Neutralization) B Mechanical Stress on Uncoiled Polymer Chains A->B C Polymer Chain Scission (Backbone Cleavage) B->C D Reduced Molecular Weight & Crosslink Density C->D E Permanent Viscosity Loss D->E

Caption: Logical pathway of polymer degradation due to high shear.

Troubleshooting_Logic node_rect node_rect start Low Viscosity? q1 Agglomerates Present? start->q1 Yes q2 High Shear Post-Neutralization? start->q2 No q1->q2 No sol1 Improve initial dispersion: - Sift powder slowly - Pre-wet with humectant - Short high shear burst pre-neutralization q1->sol1 Yes sol2 Reduce shear post-neutralization: - Lower RPM/Time - Use low shear agitation (paddle) q2->sol2 Yes sol3 Investigate other factors: - Raw material quality - pH of final gel - Concentration calculation q2->sol3 No

Caption: Troubleshooting decision tree for low viscosity issues.

References

Preventing precipitation of active pharmaceutical ingredients in Carbomer 980 gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carbomer 980 gels. The focus is on preventing the precipitation of active pharmaceutical ingredients (APIs) to ensure the development of stable and effective topical formulations.

Troubleshooting Guide: API Precipitation

Issue: My API is precipitating out of the this compound gel during formulation or storage.

Precipitation of the active pharmaceutical ingredient (API) is a common challenge that can compromise the efficacy, stability, and aesthetic quality of a topical gel. This guide provides a systematic approach to identifying the cause and resolving the issue.

Question: What are the primary causes of API precipitation in this compound gels?

Answer: API precipitation in this compound gels can be attributed to several factors, often related to the physicochemical properties of the API and the formulation components. Key causes include:

  • pH Shift: this compound requires neutralization to form a gel structure. This pH adjustment can alter the ionization state of the API, reducing its solubility. The viscosity of Carbomer gels is pH-dependent, with maximum viscosity typically achieved between pH 6.0 and 7.0. A lower pH can lead to a less swollen and less compact gel network.

  • Poor API Solubility: Many APIs have poor water solubility, making them prone to precipitation in aqueous gel formulations.[1][2]

  • Solvent/Co-solvent Incompatibility: The addition of co-solvents, such as ethanol or propylene glycol, to solubilize the API can sometimes negatively impact the gel structure and lead to polymer precipitation, which in turn can affect API stability.[3][4]

  • Temperature Fluctuations: Changes in temperature during processing or storage can affect both API solubility and gel structure.[5][6] Excessive heating can cause chemical degradation, while rapid cooling can lead to precipitation or increased viscosity.[5][6]

  • API-Excipient Incompatibility: Chemical interactions between the API and other formulation excipients can lead to the formation of insoluble complexes.[7]

  • High API Concentration: Exceeding the saturation solubility of the API in the gel matrix will inevitably lead to precipitation.

Question: How can I systematically troubleshoot API precipitation?

Answer: A stepwise approach can help identify and resolve the precipitation issue. The following workflow outlines a recommended troubleshooting process.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: pH & Solubility Optimization cluster_2 Phase 3: Solvent System & Excipient Compatibility cluster_3 Phase 4: Process & Stability Assessment Start Start Observe_Precipitation Observe API Precipitation Start->Observe_Precipitation Review_Formulation Review Formulation Parameters (pH, API Conc., Solvents) Observe_Precipitation->Review_Formulation Check_pH Measure pH of Gel Review_Formulation->Check_pH Is_pH_Optimal Is pH in Optimal Range for API Solubility? Check_pH->Is_pH_Optimal Adjust_pH Adjust pH with Suitable Neutralizer Is_pH_Optimal->Adjust_pH No Check_Solubility Determine API Saturation Solubility in Vehicle Is_pH_Optimal->Check_Solubility Yes Adjust_pH->Check_pH Is_Conc_Too_High Is API Concentration Below Saturation? Check_Solubility->Is_Conc_Too_High Reduce_Conc Reduce API Concentration Is_Conc_Too_High->Reduce_Conc No Proceed_To_Solvent_System Evaluate Solvent System Is_Conc_Too_High->Proceed_To_Solvent_System Yes Reduce_Conc->Check_Solubility Add_Cosolvent Incorporate Co-solvents (e.g., PG, PEG 400) Proceed_To_Solvent_System->Add_Cosolvent Evaluate_Excipients Assess API-Excipient Compatibility Add_Cosolvent->Evaluate_Excipients Reformulate Reformulate with Alternative Excipients Evaluate_Excipients->Reformulate Review_Process Review Manufacturing Process (Mixing, Temperature) Reformulate->Review_Process Conduct_Stability Conduct Stability Studies (Accelerated & Long-Term) Review_Process->Conduct_Stability Final_Formulation Final Optimized Formulation Conduct_Stability->Final_Formulation

Caption: Troubleshooting workflow for API precipitation in this compound gels.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for a this compound gel formulation containing an API?

A1: The optimal pH for a this compound gel is a balance between maximizing gel viscosity and ensuring API solubility and stability. This compound typically achieves its maximum viscosity in a pH range of 6.0 to 7.0.[8] However, the ideal pH for your formulation will depend on the pKa of your API. It is crucial to determine the pH at which your API has adequate solubility. For some APIs, a pH outside the optimal viscosity range for this compound may be necessary. In such cases, you may need to adjust the concentration of this compound to achieve the desired rheology. The rheological behavior of Carbopol microgels does not change appreciably in the pH range of 5.0-8.0.[9]

Q2: How do I choose the right co-solvent to improve API solubility without destabilizing the gel?

A2: Selecting an appropriate co-solvent is critical for enhancing the solubility of poorly water-soluble APIs.[1][2] Commonly used co-solvents in topical formulations include propylene glycol, polyethylene glycol (PEG) 400, and ethanol. When incorporating co-solvents, consider the following:

  • Solubilizing Capacity: Determine the saturation solubility of your API in various co-solvents to identify the most effective one.

  • Impact on Gel Viscosity: High concentrations of certain co-solvents, particularly alcohols, can disrupt the hydrogen bonding within the Carbomer network, leading to a decrease in viscosity or even polymer precipitation.[3][4]

  • Compatibility: Ensure the chosen co-solvent is compatible with both the API and this compound.

It is recommended to start with a low concentration of the co-solvent and gradually increase it while monitoring the gel's physical stability and the API's solubility.

Q3: Can the choice of neutralizing agent affect API stability?

A3: Yes, the choice of neutralizing agent can influence the stability of the final formulation. Common neutralizing agents include triethanolamine (TEA), sodium hydroxide (NaOH), and aminomethyl propanol (AMP). The selection should be based on:

  • Ionic Strength: The introduction of ions can affect the hydration of the Carbomer polymer and may influence the solubility of certain APIs.

  • pH Buffering: The buffering capacity of the neutralizer can help maintain a stable pH throughout the shelf life of the product.

  • Compatibility with Co-solvents: Some neutralizers perform better in hydroalcoholic systems. For instance, aminomethyl propanol can be more suitable than triethanolamine for preparing Carbomer dispersions with higher alcohol content.[4]

Q4: What are the critical process parameters to control during the manufacturing of this compound gels to prevent API precipitation?

A4: Tightly controlling manufacturing process parameters is essential for a stable and homogenous product.[5] Key parameters include:

  • Temperature: Maintain a controlled temperature throughout the manufacturing process.[5][6] Overheating can degrade the API, while excessive or rapid cooling can cause the API to precipitate.[5][6]

  • Mixing Speed and Shear: The mixing method and speed are crucial for proper hydration of the Carbomer and uniform dispersion of the API.[5][6] High shear may be necessary for initial dispersion, but prolonged exposure to high shear can damage the polymer network.

  • Rate of Addition: The order and rate of adding components are important. Typically, the API is dissolved in a suitable solvent system before being incorporated into the hydrated Carbomer gel. The neutralizing agent is usually added last to induce gelation.

Data Presentation

Table 1: Typical Formulation Parameters for this compound Gels

ParameterTypical RangeConsiderations
This compound Concentration0.5% - 2.0% w/wHigher concentrations lead to higher viscosity.
pH5.0 - 8.0Optimal range for gel stability is generally 6.0-7.0, but must be compatible with API solubility.[8][9]
Co-solvents (e.g., Propylene Glycol, PEG 400)5% - 30% w/wConcentration depends on API solubility and impact on gel viscosity.
Neutralizing Agent (e.g., TEA, NaOH)q.s. to target pHThe amount required depends on the this compound concentration and the chosen neutralizer.

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Gel

  • Dispersion of this compound: Slowly sprinkle the required amount of this compound powder into the vortex of vigorously stirred purified water. Continue stirring until the polymer is fully hydrated and a uniform, lump-free dispersion is formed.

  • API Incorporation:

    • For water-soluble APIs: Dissolve the API in a small portion of the purified water and add it to the Carbomer dispersion.

    • For poorly water-soluble APIs: Dissolve the API in a suitable co-solvent (e.g., propylene glycol). Slowly add this solution to the Carbomer dispersion with continuous mixing.

  • Neutralization: While stirring, slowly add the neutralizing agent (e.g., a 10% w/w solution of TEA or NaOH) dropwise until the desired pH is reached and a clear, viscous gel is formed.

  • Final Mixing: Continue mixing at a low speed to ensure homogeneity and remove any entrapped air bubbles.

Protocol 2: Evaluation of API Precipitation

  • Visual Inspection: Visually inspect the prepared gel against a black and white background for any signs of crystals, cloudiness, or haziness immediately after preparation and at specified time points during stability studies.

  • Microscopic Examination: Place a small sample of the gel on a microscope slide and examine it under a polarized light microscope. The presence of birefringent crystals indicates API precipitation.

  • Content Uniformity: Take samples from different locations within the gel container (top, middle, and bottom) and analyze the API content using a validated analytical method (e.g., HPLC). Significant variations in API concentration may indicate precipitation and settling.

Visualization of Key Relationships

Formulation_Factors cluster_0 Formulation Components cluster_1 Intermediate Properties cluster_2 Final Product Attributes API API Properties (Solubility, pKa) pH Formulation pH API->pH Stability API Stability & No Precipitation API->Stability Carbomer This compound (Concentration) Viscosity Gel Viscosity Carbomer->Viscosity Solvents Solvent System (Water, Co-solvents) Solvents->Viscosity Solvents->Stability Neutralizer Neutralizing Agent (Type, Concentration) Neutralizer->pH pH->Viscosity pH->Stability Viscosity->Stability

Caption: Interplay of formulation factors affecting API stability in this compound gels.

References

Optimizing the pH of Carbomer 980 formulations for enhanced stability and performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Carbomer 980. Our aim is to facilitate the optimization of this compound formulations for enhanced stability and performance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for achieving maximum viscosity with this compound?

A1: The ideal viscosity for this compound formulations is typically achieved within a pH range of 5.0 to 10.0.[1][2][3] When the polymer is neutralized within this range, the acidic carboxyl groups ionize, causing the polymer chains to uncoil and expand due to electrostatic repulsion, which leads to a significant increase in viscosity.[1][4][5] The viscosity can decrease at pH values below 3 or above 12.[6]

Q2: How do I properly disperse this compound powder to avoid clumping?

A2: To prevent the formation of agglomerates, often referred to as "fish eyes," this compound powder should be gradually sprinkled into the vortex of a well-agitated water phase.[1] Using a high-speed mixer can improve dispersion.[3] Another effective technique is to first add a small amount of acid or electrolyte to the water, which reduces the initial solution viscosity and allows for easier dispersion of the polymer before neutralization.[4]

Q3: What are the most common neutralizers for this compound, and how do I choose the right one?

A3: Common neutralizers include sodium hydroxide (NaOH), potassium hydroxide (KOH), triethanolamine (TEA), and other polar organic amines.[6][7] The choice of neutralizer can depend on the desired properties of the final formulation. For instance, TEA is often used in hydroalcoholic gels.[8] For formulations with a high alcohol content (up to 90% ethanol), Triisopropanolamine is a recommended neutralizer.[4] The amount of neutralizer is critical; for example, approximately 0.4g of sodium hydroxide is needed to neutralize 1g of carbomer.[6]

Q4: My this compound gel is losing viscosity over time. What could be the cause?

A4: Several factors can lead to a loss of viscosity in this compound gels:

  • Electrolytes: The presence of salts or ions can shield the charges on the polymer backbone, reducing repulsion and causing the polymer to coil, which decreases viscosity.[4][9] Divalent ions have a more significant impact than monovalent ions.[9]

  • UV Exposure: this compound is sensitive to UV light, which can degrade the polymer and reduce viscosity.[4][6] The addition of a UV absorber can help mitigate this issue.[4][6]

  • High Shear: Applying high shear after neutralization can break the polymer network, leading to a permanent loss of viscosity.[2][4]

  • pH Shift: A significant shift in pH outside the optimal range (5.0-10.0) can also cause a drop in viscosity.[6]

Q5: Can I use this compound in formulations containing alcohol?

A5: Yes, this compound is suitable for creating clear hydroalcoholic gels.[2][10] The choice of neutralizer is important in these systems. For high concentrations of alcohol, specific neutralizers like Triisopropanolamine may be required to achieve a stable gel.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
"Fish Eyes" or Lumps in the Dispersion Improper dispersion of the this compound powder.Gradually sift the powder into the vortex of the liquid while stirring vigorously. Consider pre-wetting the powder with a non-solvent (e.g., glycerin, propylene glycol) before adding it to the water phase.
Low Viscosity or Failure to Thicken Incorrect pH (outside the 5.0-10.0 range). Insufficient neutralizer. Presence of electrolytes.Adjust the pH to the optimal range using a suitable neutralizer. Ensure the correct amount of neutralizer is added. Minimize the concentration of electrolytes in the formulation.
Cloudy or Hazy Gel Entrapped air bubbles. Incompatibility with other ingredients.Mix at a slower speed after neutralization to avoid incorporating air. Allow the gel to stand to let air bubbles rise. If the issue persists, check for incompatibilities with other formulation components.
Loss of Viscosity Upon Storage Exposure to UV light. Introduction of electrolytes. Microbial contamination. pH drift.Store the formulation in an opaque or UV-protective container. Add a UV absorber. Ensure all ingredients are low in electrolytes. Include a preservative system. Re-check and adjust the pH if necessary.
Stringy or "Snotty" Texture Incomplete hydration of the polymer. Over-concentration of this compound.Allow more time for the polymer to fully hydrate before neutralization. Optimize the concentration of this compound; typically, 0.2-1.0 wt% is recommended.[2]
Phase Separation in Emulsions Insufficient stabilization. Incompatibility with emulsifiers.Ensure proper dispersion and neutralization of this compound to form a stable network. This compound helps prevent the separation of oil and water phases in creams and lotions.[1] Check for compatibility with the chosen emulsifier system.

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Hydrogel (1% w/w)
  • Dispersion:

    • Weigh 98.9g of deionized water into a beaker.

    • While stirring with an overhead mixer at a moderate speed (e.g., 300-500 rpm) to create a vortex, slowly and evenly sprinkle 1.0g of this compound powder onto the surface of the water.[11]

    • Continue mixing until the powder is fully dispersed and no lumps are visible. This may take 30-60 minutes.

  • Hydration:

    • Cover the beaker and allow the dispersion to hydrate for at least 1 hour. Some protocols may suggest longer hydration times.

  • Neutralization:

    • Prepare a 10% w/w solution of a suitable neutralizer (e.g., Sodium Hydroxide or Triethanolamine).

    • While monitoring the pH with a calibrated pH meter, slowly add the neutralizer solution dropwise to the hydrated this compound dispersion with gentle mixing.

    • Continue adding the neutralizer until the pH of the gel reaches the desired range (e.g., 6.5-7.5).

    • Observe the significant increase in viscosity as the optimal pH is approached.

  • Final Mixing:

    • Once the target pH is reached, continue to mix slowly for another 10-15 minutes to ensure homogeneity. Avoid high-speed mixing at this stage to prevent shearing the gel structure and introducing air bubbles.[2]

Protocol 2: Measuring the Effect of pH on Viscosity
  • Prepare a Stock Dispersion:

    • Prepare a 0.5% w/w this compound dispersion in deionized water as described in Protocol 1 (steps 1 and 2).

  • Sample Preparation:

    • Aliquot 50g of the stock dispersion into several separate beakers.

  • pH Adjustment:

    • Using a 10% w/w solution of a neutralizer (e.g., NaOH) and a 10% w/w solution of an acid (e.g., citric acid), adjust the pH of each sample to a different value (e.g., 3, 4, 5, 6, 7, 8, 9, 10, 11, 12).

    • Mix gently and allow the samples to equilibrate for at least 30 minutes.

  • Viscosity Measurement:

    • Measure the viscosity of each sample using a rotational viscometer with an appropriate spindle and speed.

    • Record the pH and the corresponding viscosity for each sample.

  • Data Analysis:

    • Plot the viscosity as a function of pH to visualize the relationship and determine the optimal pH for maximum viscosity.

Data Presentation

Table 1: Effect of pH on the Viscosity of a 0.5% this compound Gel

pHViscosity (mPa·s)Visual Appearance
3.0LowWater-like, slightly cloudy
4.0ModerateSlight increase in viscosity
5.0HighClear gel formation
6.0Very HighThick, clear gel
7.0MaximumVery thick, clear, sparkling gel
8.0Very HighThick, clear gel
9.0HighSlight decrease in viscosity
10.0ModerateNoticeable decrease in viscosity
11.0LowGel structure begins to break down
12.0Very LowWater-like consistency

Note: The viscosity values are illustrative and will vary depending on the specific batch of this compound, the neutralizer used, and the measurement conditions.

Table 2: Common Neutralizers for this compound

NeutralizerTypeTypical Use Level (relative to Carbomer)Notes
Sodium Hydroxide (NaOH)Inorganic Base~40%Provides high clarity and viscosity.[9]
Potassium Hydroxide (KOH)Inorganic BaseVariesSimilar to NaOH.
Triethanolamine (TEA)Organic AmineVariesCommonly used in cosmetic and personal care formulations. Can improve UV stability of the gel.[6]
Aminomethyl Propanol (AMP)Organic AmineVariesOften used in hydroalcoholic gels.
Diisopropanolamine (DIPA)Organic AmineVariesEffective neutralizer.
Triisopropanolamine (TIPA)Organic AmineVariesRecommended for gelling high concentrations of ethanol.[4]

Visualizations

experimental_workflow cluster_prep Dispersion & Hydration cluster_neut Neutralization cluster_final Finalization start Start dispersion Disperse this compound in Deionized Water start->dispersion hydration Hydrate Polymer (≥ 1 hour) dispersion->hydration neutralization Add Neutralizer Dropwise hydration->neutralization ph_check Monitor pH neutralization->ph_check ph_check->neutralization pH < Target final_mix Slow Final Mix ph_check->final_mix pH = Target end Finished Gel final_mix->end

Caption: Experimental workflow for preparing a this compound hydrogel.

ph_viscosity_relationship cluster_ph pH Scale cluster_viscosity Resulting Viscosity Low pH < 5.0 Low Viscosity Low Viscosity Low pH->Low Viscosity Coiled Polymer Optimal pH 5.0 - 10.0 High Viscosity High Viscosity Optimal pH->High Viscosity Uncoiled & Swollen Polymer High pH > 10.0 Decreasing Viscosity Decreasing Viscosity High pH->Decreasing Viscosity Excess Electrolytes

Caption: Relationship between pH and this compound gel viscosity.

References

Technical Support Center: Best Practices for Scaling Up Carbomer 980-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Carbomer 980-based formulations. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during development and manufacturing.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in pharmaceutical formulations?

This compound is a high molecular weight, cross-linked polyacrylic acid polymer.[1][2] It is a highly efficient rheology modifier used extensively in the pharmaceutical and cosmetic industries as a thickening, suspending, and gelling agent.[2][3] Its versatility in forming clear aqueous and hydroalcoholic gels makes it a valuable excipient in a wide range of topical, oral, and ophthalmic formulations.[3][4]

2. What are the critical process parameters to consider when scaling up this compound formulations?

When scaling up, the most critical parameters to control are:

  • Dispersion: Achieving a uniform, agglomerate-free dispersion of the this compound powder is the foundational step.[5]

  • Hydration: Allowing sufficient time for the polymer to fully hydrate is crucial for achieving the desired viscosity.[6]

  • Neutralization: The pH must be carefully controlled to activate the thickening properties of the polymer.[7]

  • Mixing Speed and Shear: Both high and low shear mixing have significant impacts on the final viscosity and stability of the gel.[8]

  • Temperature: Temperature can affect hydration time and the overall stability of the formulation.[9]

3. How does the concentration of this compound affect the viscosity of a gel?

The viscosity of a this compound gel is directly proportional to its concentration. Higher concentrations result in significantly higher viscosity.

4. What is the optimal pH for a this compound gel?

The optimal viscosity for this compound gels is typically achieved at a pH between 6.0 and 7.5.[7] The viscosity will begin to decrease at a pH of 9.0 and higher due to the presence of excess electrolytes.[7]

5. What are common incompatibilities with this compound?

This compound is incompatible with strong acids, high levels of electrolytes, cationic polymers, and phenol.[10] Trace levels of iron and other transition metals can also catalytically degrade Carbomer dispersions.[10]

Troubleshooting Guides

Issue 1: Low Viscosity or Failure to Thicken

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Dispersion Ensure a vortex is formed during mixing to properly wet the this compound powder. Consider pre-wetting the powder with a non-solvent like glycerin or propylene glycol before adding it to water.[4]
Insufficient Hydration Time Allow adequate time for the this compound to fully hydrate. This can range from 30 minutes to several hours depending on the concentration and mixing conditions.[8]
Incorrect pH Verify the pH of the formulation. The optimal pH for thickening is typically between 6.0 and 7.5.[7] Adjust the pH with a suitable neutralizing agent.
Excessive Shear Prolonged exposure to high shear can permanently reduce the viscosity of the gel.[11] Use lower shear mixing once the polymer is dispersed and hydrated.[8]
Presence of Electrolytes High concentrations of salts can significantly decrease viscosity.[12] If electrolytes are a necessary component of the formulation, a salt-tolerant grade of Carbomer may be required.
Issue 2: Lumps or "Fish-Eyes" in the Gel

Possible Causes & Solutions

Possible CauseRecommended Solution
Poor Powder Dispersion Add the this compound powder slowly to the vortex of the liquid to prevent clumping.[5] Sieving the powder before addition can also help.[4]
Inadequate Mixing Use a high-shear mixer initially to break up any agglomerates.[11] Ensure the mixing vessel is appropriately sized for the batch to allow for efficient mixing.
Water Temperature Too High Using hot water can cause the this compound to hydrate too quickly on the surface of the powder, leading to the formation of lumps. Use deionized water at ambient temperature.[13]
Issue 3: Cloudy or Opaque Gel

Possible Causes & Solutions

Possible CauseRecommended Solution
Entrapped Air Vigorous mixing can introduce air bubbles.[5] Use a vacuum deaeration system or allow the gel to stand for a period to allow air to escape. Mixing at a slower speed can also minimize air entrapment.
Incompatible Ingredients Certain active pharmaceutical ingredients (APIs) or excipients can cause the gel to become cloudy. Check for compatibility and consider adjusting the formulation.[10]
Incorrect pH A pH outside the optimal range can sometimes affect the clarity of the gel. Ensure the pH is within the recommended range for this compound.[7]

Data Presentation

Table 1: Viscosity of this compound Gels at Different Concentrations

This compound Concentration (wt%)Typical Viscosity (cP) at pH 7.3 - 7.8
0.213,000 - 30,000
0.540,000 - 60,000

Data sourced from product specifications and presented as a typical range. Actual viscosity may vary depending on the specific formulation and processing conditions.[14]

Table 2: Effect of Neutralizer on pH and Viscosity of a 0.5% this compound Dispersion

NeutralizerAmount of Neutralizer ( g/100g of Carbomer)Final pHViscosity (cP)
Sodium Hydroxide (18% solution)~1.5 - 2.07.3~55,000
Triethanolamine (TEA)~2.0 - 2.57.5~50,000

This data is illustrative and the exact amount of neutralizer will depend on the specific batch of this compound and the desired final pH.[15]

Experimental Protocols

Protocol for Viscosity Measurement of this compound Gels

Objective: To determine the viscosity of a this compound gel using a rotational viscometer.

Equipment and Materials:

  • Rotational Viscometer (e.g., Brookfield RVT) with appropriate spindles

  • Beaker

  • Spatula

  • Calibrated pH meter

  • Temperature probe

  • Water bath (optional, for temperature control)

Procedure:

  • Sample Preparation: Allow the gel sample to equilibrate to the specified testing temperature (typically 25°C).[16] Gently stir the sample with a spatula to ensure homogeneity without introducing air bubbles.[17]

  • Instrument Setup:

    • Calibrate the viscometer according to the manufacturer's instructions using standard calibration fluids.[17]

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the gel. For a 0.5% this compound gel, a #7 spindle at 20 rpm is often used.[14]

  • Measurement:

    • Carefully lower the spindle into the center of the gel sample in the beaker until the fluid level reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles under the spindle.

    • Start the viscometer and allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading in centipoise (cP).

    • Perform the measurement in triplicate and calculate the average viscosity.[16]

  • Data Reporting: Report the average viscosity, the temperature of the sample, the spindle used, and the rotational speed.

Protocol for Particle Size Analysis of this compound Dispersion

Objective: To determine the particle size distribution of a this compound dispersion before neutralization.

Equipment and Materials:

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer)

  • Dispersion unit (wet)

  • Deionized water (filtered through a 0.22 µm filter)

  • Pipette

Procedure:

  • Instrument Preparation:

    • Ensure the particle size analyzer and dispersion unit are clean and properly calibrated.

    • Fill the dispersion unit with filtered deionized water as the dispersant.

  • Sample Preparation:

    • Prepare a dilute dispersion of this compound in deionized water (e.g., 0.01% w/v). The exact concentration may need to be optimized to achieve the desired obscuration level for the instrument.

    • Gently stir the dispersion to ensure it is homogeneous. Avoid high-speed mixing that could break down agglomerates.

  • Measurement:

    • Run a background measurement with the clean dispersant.

    • Slowly add the prepared this compound dispersion to the dispersion unit using a pipette until the recommended obscuration level is reached.

    • Allow the sample to circulate in the dispersion unit for a short period to ensure it is uniformly distributed.

    • Perform the particle size measurement.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Data Analysis: Analyze the particle size distribution data to determine parameters such as the mean particle size (D50) and the width of the distribution.

Protocol for Accelerated Stability Testing of this compound Gels

Objective: To evaluate the stability of a this compound gel formulation under accelerated storage conditions.

Equipment and Materials:

  • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Appropriate storage containers for the gel

  • Viscometer

  • pH meter

  • Microscope

Procedure:

  • Initial Analysis (Time 0):

    • Perform a complete analysis of the initial batch of the this compound gel. This should include:

      • Appearance (clarity, color, homogeneity)

      • pH

      • Viscosity

      • Microscopic examination for any signs of phase separation or crystallization.

  • Storage:

    • Place the gel samples in their designated storage containers and place them in the stability chambers set to the accelerated conditions.

  • Testing at Specified Time Points:

    • At predetermined time intervals (e.g., 1, 3, and 6 months), remove samples from the stability chambers.[18]

    • Allow the samples to equilibrate to room temperature before analysis.

    • Perform the same set of tests as conducted at Time 0 (appearance, pH, viscosity, and microscopic examination).

  • Data Evaluation:

    • Compare the results at each time point to the initial data.

    • Any significant changes in the physical properties of the gel, such as a significant drop in viscosity, a change in pH, or signs of instability, should be noted.

Visualizations

G cluster_0 Dispersion & Hydration cluster_1 Neutralization cluster_2 Final Product start Start: Add this compound to Water disperse Disperse with High Shear Mixing start->disperse hydrate Hydrate with Low Shear Mixing disperse->hydrate add_neutralizer Add Neutralizing Agent hydrate->add_neutralizer mix_gently Mix Gently to Homogenize add_neutralizer->mix_gently final_gel Final Gel Product mix_gently->final_gel

Caption: Workflow for this compound Gel Formulation.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions low_viscosity Low Viscosity or Failure to Thicken check_dispersion Check for Agglomerates low_viscosity->check_dispersion check_hydration Verify Hydration Time low_viscosity->check_hydration check_ph Measure pH low_viscosity->check_ph check_shear Review Mixing Procedure low_viscosity->check_shear check_electrolytes Analyze for Electrolytes low_viscosity->check_electrolytes improve_dispersion Improve Dispersion Technique check_dispersion->improve_dispersion increase_hydration Increase Hydration Time check_hydration->increase_hydration adjust_ph Adjust pH to 6.0-7.5 check_ph->adjust_ph reduce_shear Reduce Shear After Hydration check_shear->reduce_shear reformulate Consider Reformulation check_electrolytes->reformulate

Caption: Troubleshooting Logic for Low Viscosity Issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions lumps_fisheyes Lumps or 'Fish-Eyes' in Gel review_dispersion Review Powder Addition Method lumps_fisheyes->review_dispersion assess_mixing Assess Mixing Energy lumps_fisheyes->assess_mixing check_temp Check Water Temperature lumps_fisheyes->check_temp slow_addition Slowly Sift Powder into Vortex review_dispersion->slow_addition optimize_mixing Use High Shear Initially assess_mixing->optimize_mixing use_ambient_water Use Ambient Temperature Water check_temp->use_ambient_water

References

Validation & Comparative

A Comparative Analysis of Carbomer 980 and HPMC in Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of oral controlled-release dosage forms is a cornerstone of modern pharmaceutical science, aiming to improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance. The choice of the matrix-forming polymer is critical to achieving the desired drug release profile. Among the most widely used hydrophilic polymers are Carbomer 980, a cross-linked polymer of acrylic acid, and Hydroxypropyl Methylcellulose (HPMC), a semi-synthetic cellulose derivative. This guide provides an objective, data-driven comparison of their performance in controlled-release matrices, focusing on drug release kinetics, mucoadhesive properties, and swelling behavior.

Drug Release Kinetics: A Tale of Two Mechanisms

Both HPMC and this compound control drug release by forming a hydrated gel layer upon contact with aqueous fluids. However, their distinct chemical structures lead to different release mechanisms and kinetics.

Hydroxypropyl Methylcellulose (HPMC): HPMC is a linear, non-ionic polymer that hydrates to form a viscous gel layer.[1][2] Drug release from HPMC matrices is typically governed by a combination of diffusion of the drug through the gel and erosion of the matrix itself.[2][3] The viscosity grade of HPMC is a critical parameter; higher viscosity grades generally lead to a more robust gel and slower drug release.[1][4] The release mechanism can often be described by the Korsmeyer-Peppas model, and in some cases, may approach zero-order kinetics.[4][5]

This compound: this compound is a high molecular weight, cross-linked acrylic acid polymer.[6][7] Its cross-linked nature means it swells to form a hydrogel but does not dissolve or erode in the same manner as linear polymers like HPMC.[7] Drug release is primarily controlled by diffusion through the swollen microgel network.[7][8] The release rate is highly dependent on the pH of the surrounding medium due to the ionization of the carboxylic acid groups.[9][10] As the pH increases, the polymer ionizes and swells to a greater extent, which can modify the drug release rate.[9][10] Increasing the concentration of Carbomer in a matrix generally decreases the drug release rate.[5][11]

Combined Systems: Formulations combining HPMC and Carbomer can leverage the properties of both polymers to achieve fine-tuned, near zero-order release profiles.[9][11] In such systems, HPMC can control release in acidic environments where Carbomer's solubility is low, while at higher pH, the ionized Carbomer interacts with HPMC to further modulate release.[9]

ParameterThis compoundHPMC (Hydroxypropyl Methylcellulose)Key Findings & Citations
Primary Release Mechanism Drug diffusion through a swollen, cross-linked hydrogel network.[7]Combination of drug diffusion through the gel layer and matrix erosion.[2]Carbomer's cross-linked structure prevents the kind of erosion seen with linear HPMC.[7]
Effect of Polymer Conc. Increasing concentration generally decreases the drug release rate.[5][11]Increasing concentration and/or viscosity grade decreases the release rate.[11][12]Both polymers show a concentration-dependent effect on release retardation.
pH Dependency Highly pH-dependent. Swelling and release rates increase significantly at higher pH values.[9][10]Release is relatively independent of pH, though drug solubility may still be a factor.[3]Carbomer's anionic nature makes it highly sensitive to environmental pH, unlike the non-ionic HPMC.
Typical Release Kinetics Can exhibit near zero-order release; often follows anomalous (non-Fickian) diffusion.[5]Can be tailored for various kinetics (e.g., Korsmeyer-Peppas, Hopfenberg); can approach zero-order.[4]The combination of both polymers can be optimized to achieve more consistent zero-order release.[9]
Mucoadhesive Properties: Enhancing Residence Time

Mucoadhesion, the ability of a material to adhere to a mucosal surface, is a critical attribute for drug delivery systems targeting specific absorption sites or requiring prolonged contact time.

This compound: As an anionic polymer, this compound is renowned for its strong mucoadhesive properties.[13][14] The adhesion is primarily attributed to the formation of hydrogen bonds between its carboxylic acid groups and the sialic acid residues in mucin.[14] This strong adhesion can significantly prolong the residence time of the dosage form at the site of application, potentially leading to enhanced drug absorption.[13][14]

HPMC: HPMC, a non-ionic polymer, also exhibits mucoadhesive properties through the formation of hydrogen bonds via its hydroxyl groups.[2] However, its mucoadhesive strength is generally considered to be lower than that of anionic polymers like Carbomer.[13][14] Despite this, HPMC is an effective bioadhesive and its water absorption capacity helps maintain contact with the mucosa.[13] The molecular weight and viscosity of HPMC can influence its adhesive characteristics.[15]

ParameterThis compoundHPMC (Hydroxypropyl Methylcellulose)Key Findings & Citations
Adhesive Strength High. Generally exhibits stronger mucoadhesion than HPMC.[13][14]Moderate. Lower mucoadhesive strength compared to Carbomer.[13][14]Studies consistently show Carbopol polymers have superior mucoadhesive strength due to their anionic nature.[14][16]
Mechanism of Adhesion Hydrogen bonding between carboxylic acid groups and mucin.Hydrogen bonding between hydroxyl groups and mucin.[2]Both polymers adhere via hydrogen bonding, but Carbomer's chemical structure allows for stronger interactions.
Residence Time Can provide a longer residence time due to stronger adhesion.[13]Provides good residence time, but may be shorter than Carbomer-based systems.[13]A combination of HPMC and Carbomer can optimize both film flexibility and mucoadhesive residence time.[13]
Swelling Behavior: The Genesis of Control

The swelling of the polymer matrix upon hydration is the initial and most critical step in controlling drug release. The rate and extent of swelling dictate the formation of the protective gel layer and the diffusion path length for the drug.

This compound: Carbomer exhibits significant, pH-dependent swelling.[17] In acidic media (low pH), the carboxylic acid groups are protonated, leading to limited swelling.[10][17] As the pH increases into the neutral or basic range, these groups ionize, causing electrostatic repulsion between the polymer chains and a dramatic increase in water uptake and swelling.[10][17]

HPMC: HPMC hydrates and swells relatively independently of the environmental pH.[3] The extent of swelling is influenced by the polymer's concentration and viscosity grade.[12][18] Higher concentrations and higher viscosity grades generally result in a greater swelling index due to the formation of a more robust gel layer that can hold more water.[18] In some comparative studies, HPMC reached its highest swelling in acidic to neutral pH, while Carbomer's swelling was minimal in the same conditions.[17]

ParameterThis compoundHPMC (Hydroxypropyl Methylcellulose)Key Findings & Citations
pH Dependency Highly pH-dependent. Swelling is minimal at low pH and maximal at neutral to high pH.[10][17]Largely pH-independent. Swells consistently across a wide pH range.[3]The swelling of Carbopol-based tablets can be very low in acidic media (e.g., 20-40%), while HPMC can reach over 200%.[17]
Swelling Mechanism Water uptake driven by osmosis and electrostatic repulsion upon ionization of carboxyl groups.[10]Hydration of cellulose ether groups and polymer chain relaxation.[12]HPMC's swelling is primarily a hydration process, while Carbomer's is an ionization-driven process.
Controlling Factors pH of the medium, cross-link density.[7]Polymer concentration and viscosity grade.[12][18]These factors are key levers for formulators to control matrix behavior.

Visualizing the Process

To better understand the evaluation process and the polymers' characteristics, the following diagrams illustrate the experimental workflow and key comparative points.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis API API & Excipient Blending Compression Direct Compression into Matrix Tablet API->Compression Swelling Swelling Index Test Compression->Swelling Test Tablet Samples Release In-Vitro Drug Release Test Compression->Release Test Tablet Samples Mucoadhesion Mucoadhesion Test Compression->Mucoadhesion Test Tablet Samples Swelling_Data Calculate Swelling % vs. Time Swelling->Swelling_Data Release_Data Determine Drug % Released vs. Time (HPLC/UV-Vis) Release->Release_Data Muco_Data Measure Detachment Force / Work of Adhesion Mucoadhesion->Muco_Data Kinetics Kinetic Model Fitting (e.g., Korsmeyer-Peppas) Release_Data->Kinetics

Fig. 1: Experimental workflow for evaluating controlled-release matrix tablets.

Polymer_Comparison cluster_hpmc HPMC cluster_carbomer This compound HPMC Linear Polymer (Cellulose Derivative) H_Release Release via Diffusion & Erosion HPMC->H_Release H_Swell pH-Independent Swelling HPMC->H_Swell H_Muco Moderate Mucoadhesion HPMC->H_Muco CR Controlled-Release Matrix Performance H_Release->CR Carbomer Cross-linked Polymer (Polyacrylic Acid) C_Release Release via Diffusion Only Carbomer->C_Release C_Swell pH-Dependent Swelling Carbomer->C_Swell C_Muco Strong Mucoadhesion Carbomer->C_Muco C_Release->CR

Fig. 2: Logical comparison of HPMC and this compound properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: In-Vitro Drug Release Testing

This protocol is based on standard pharmacopeial methods for dissolution testing of solid oral dosage forms.[19][20]

Objective: To measure the rate and extent of drug release from the matrix tablet over time in a simulated gastrointestinal fluid.

Apparatus & Materials:

  • USP Dissolution Apparatus 2 (Paddle Method) or Apparatus 1 (Basket Method).[19]

  • Dissolution vessels (900 mL capacity).

  • Water bath with heater and thermostat (maintained at 37 ± 0.5 °C).

  • Variable-speed motor.

  • Test matrix tablets (this compound or HPMC based).

  • Dissolution Media: e.g., 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 6.8).

  • Syringes and filters (e.g., 0.45 µm PVDF).

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC).[4]

Methodology:

  • Preparation: Prepare 900 mL of the desired dissolution medium and place it in each dissolution vessel. Allow the medium to de-aerate and equilibrate to 37 ± 0.5 °C.

  • Apparatus Setup: Set the paddle/basket rotation speed to a specified rate (e.g., 50 or 75 RPM).

  • Tablet Introduction: Place one matrix tablet into each vessel. Start the apparatus timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specified volume of the medium (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the rotating paddle/basket, not less than 1 cm from the vessel wall.

  • Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a 0.45 µm filter to remove any undissolved excipients. Dilute as necessary to fall within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved drug in each sample using a validated UV-Vis or HPLC method.[4][11]

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples and the volume replacement.

Protocol 2: Swelling Index Determination

This protocol describes a standard gravimetric method for evaluating the swelling behavior of hydrophilic matrices.[21][22][23]

Objective: To quantify the water uptake and swelling capacity of the polymer matrix over time.

Apparatus & Materials:

  • Test matrix tablets.

  • Beakers containing the test medium (e.g., 0.1 N HCl, Phosphate Buffer pH 6.8).

  • Analytical balance.

  • Filter paper (for blotting).

  • Stopwatch.

Methodology:

  • Initial Weight: Record the initial weight of a dry matrix tablet (W₀).

  • Immersion: Place the tablet in a beaker containing the test medium at a constant temperature (e.g., 37 °C).

  • Incubation & Measurement: At regular time intervals (e.g., 1, 2, 4, 6, 8 hours), carefully remove the swollen tablet from the medium.

  • Blotting: Gently blot the tablet with filter paper to remove excess surface water without compressing the fragile gel layer.

  • Final Weight: Immediately weigh the swollen tablet (Wₜ).

  • Calculation: Calculate the Swelling Index (SI) as a percentage using the following formula:

    • SI (%) = [(Wₜ - W₀) / W₀] x 100

  • Data Reporting: Plot the Swelling Index (%) against time to visualize the swelling kinetics of the matrix.

Protocol 3: Ex-Vivo Mucoadhesion Strength Measurement

This protocol details the use of a texture analyzer or tensiometer to measure the force of adhesion, a widely used method for quantifying mucoadhesion.[24][25][26]

Objective: To measure the force required to detach the mucoadhesive matrix tablet from a mucosal tissue substrate.

Apparatus & Materials:

  • Texture Analyzer or Tensiometer equipped with a cylindrical probe.

  • Animal mucosal tissue (e.g., porcine buccal or intestinal mucosa), freshly excised.[16]

  • Phosphate buffered saline (PBS, pH ~7.4) to keep the tissue moist.

  • Cyanoacrylate adhesive or double-sided tape.

  • Test matrix tablets.

Methodology:

  • Tissue Preparation: Secure a section of the mucosal tissue onto a holder, keeping the mucosal surface exposed. Equilibrate the tissue by moistening it with a small amount of PBS at 37 °C.

  • Tablet Mounting: Attach a matrix tablet to the instrument's probe using adhesive.

  • Contact: Lower the probe at a set pre-test speed (e.g., 0.5 mm/s) until the tablet makes contact with the mucosal surface.

  • Adhesion: Apply a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds) to allow for intimate contact and bond formation.

  • Detachment: Raise the probe at a constant post-test speed (e.g., 0.1 mm/s) until the tablet is fully detached from the mucosa.

  • Data Acquisition: The instrument records the force as a function of displacement. The peak force recorded during detachment is the Maximum Detachment Force (Fₘₐₓ) . The area under the force-distance curve represents the Total Work of Adhesion (Wₐₑ) .[24][26]

  • Replicates: Repeat the measurement multiple times (n ≥ 3) with fresh tissue and tablet samples for statistical validity.

References

A Comparative Analysis of Carbomer 980 and Xanthan Gum as Rheology Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of liquid and semi-solid formulations, the precise control of rheological properties is paramount to ensure optimal stability, performance, and patient acceptability. Carbomer 980 and xanthan gum are two of the most widely utilized rheology modifiers in the pharmaceutical and cosmetic industries. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate excipient for your formulation needs.

Executive Summary

This compound, a synthetic high-molecular-weight polymer of acrylic acid, and xanthan gum, a natural polysaccharide produced by the fermentation of Xanthomonas campestris, are both highly efficient thickening agents. However, they exhibit distinct rheological profiles, sensitivities to environmental factors, and textural properties. This compound typically provides high viscosity and clarity in neutralized aqueous solutions and exhibits a significant yield stress. Xanthan gum offers stable viscosity across a wide range of pH and temperatures and is known for its excellent shear-thinning behavior. The choice between these two rheology modifiers will ultimately depend on the specific requirements of the formulation, including desired texture, pH, ionic strength, and manufacturing process.

Comparative Rheological Data

The following tables summarize the key rheological parameters for this compound and xanthan gum based on available experimental data. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the publicly available literature. The data presented here is compiled from various sources and should be considered as a general guide.

Parameter This compound (0.5% w/v, neutralized) Xanthan Gum (0.5% w/v) Key Observations
Appearance in Solution Transparent, clear gel[1]Translucent to cloudy solutionThis compound is preferred for formulations where high clarity is required.
pH Sensitivity Requires neutralization (typically to pH 6-8) to achieve high viscosity.[2]Viscosity is stable over a wide pH range (typically 3-11).Xanthan gum offers greater formulation flexibility in terms of pH.
Ionic Strength Sensitivity Viscosity can be significantly reduced by the presence of salts and ions.[1]Generally more resistant to moderate levels of salts.[3]Xanthan gum is a better choice for formulations with a high concentration of active pharmaceutical ingredients (APIs) or other electrolytes.
Texture/Feel Smooth, non-gummy feel.[2]Can have a "gummy" or "slimy" texture at higher concentrations.[2]This compound often provides a more aesthetically pleasing skin feel in topical products.

Table 1: General Properties and Sensitivities

Concentration (w/v) This compound (Apparent Viscosity, mPa·s) Xanthan Gum (Apparent Viscosity, mPa·s) Shear Rate (s⁻¹) Temperature (°C) Reference
0.5%~40,000 - 60,000 (at low shear)~255 (at 1.05 vvm and 499.40 rpm)Not specified for Carbomer, low shear for Xanthan Gum25[4][5]
1.0%Significantly higher than 0.5%~7300 (at 100 s⁻¹)100Not specified[6]

Table 2: Comparative Viscosity Data (Note: Direct comparison is challenging due to differing measurement conditions in the available literature. These values are indicative.)

Parameter This compound Xanthan Gum Significance
Yield Stress Exhibits a distinct yield stress, meaning it behaves as a solid at rest and flows only when a sufficient force is applied.[7]Generally considered to have a lower or negligible yield stress, exhibiting more fluid-like behavior at rest.The high yield stress of this compound is advantageous for suspending particles and preventing settling in formulations.
Shear-Thinning Behavior Exhibits shear-thinning (pseudoplastic) behavior, where viscosity decreases with increasing shear rate.[8]Exhibits strong shear-thinning behavior, which is a key characteristic.[3]Both polymers allow for ease of spreading or pouring, with viscosity recovering upon removal of shear. Xanthan gum's pronounced shear-thinning is particularly useful in applications requiring a significant drop in viscosity during application.
Temperature Stability Viscosity is relatively stable to temperature changes.[9]Viscosity is also stable over a wide temperature range.[10]Both polymers are suitable for formulations that may be exposed to varying temperatures.

Table 3: Key Rheological Characteristics

Mechanisms of Rheological Modification

The thickening mechanisms of this compound and xanthan gum are fundamentally different, which accounts for their distinct properties.

This compound: In its dry, unneutralized state, the this compound polymer is a tightly coiled molecule. Upon dispersion in water and subsequent neutralization with a base (e.g., triethanolamine, sodium hydroxide), the acidic carboxyl groups ionize. The resulting electrostatic repulsion between the negatively charged carboxyl groups causes the polymer chain to uncoil and expand, leading to a significant increase in viscosity and the formation of a gel network.

Xanthan Gum: The rigid, helical structure of the xanthan gum molecule is responsible for its high viscosity in solution. In an aqueous environment, the polymer chains form ordered, aggregated structures through intermolecular interactions. This network of entangled, stiff molecules entraps water and resists flow, resulting in a highly viscous solution. The shear-thinning behavior is a result of the alignment of these rigid rods in the direction of flow under shear, which reduces the overall resistance.

Experimental Protocols

To ensure accurate and reproducible rheological characterization of formulations containing these polymers, the following experimental protocols are recommended.

Sample Preparation
  • This compound Hydrogel:

    • Slowly sprinkle the this compound powder into the vortex of deionized water under continuous agitation. Avoid clumping.

    • Allow the dispersion to hydrate for at least 30 minutes.

    • Neutralize the dispersion to the target pH (typically 6.0-7.5) with a suitable base (e.g., 18% NaOH or triethanolamine) while gently stirring.

    • Allow the gel to equilibrate for at least one hour before measurement.

  • Xanthan Gum Solution:

    • Slowly add the xanthan gum powder to the vortex of deionized water under continuous, high-shear mixing to prevent the formation of agglomerates.

    • Continue mixing for a sufficient time to ensure complete hydration (typically 30-60 minutes).

    • Allow the solution to rest to eliminate air bubbles before measurement.

Rheological Measurements
  • Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a cone-and-plate or parallel-plate geometry is recommended. Temperature control should be maintained using a Peltier system.

  • Viscosity Measurement (Flow Curve):

    • Equilibrate the sample at the desired temperature (e.g., 25°C) on the rheometer.

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to assess shear-thinning and thixotropic behavior.

    • Record the apparent viscosity as a function of the shear rate.

  • Yield Stress Measurement:

    • Perform a stress sweep at a constant low frequency (e.g., 1 Hz).

    • The yield stress can be determined as the stress at which the storage modulus (G') begins to decrease significantly, or by fitting the flow curve data to a suitable model (e.g., Herschel-Bulkley).

  • Oscillatory Measurements (Frequency Sweep):

    • First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Conduct a frequency sweep within the LVER (e.g., 0.1 to 100 rad/s) to determine the storage modulus (G') and loss modulus (G''). This provides information on the elastic and viscous nature of the gel.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for evaluating the rheological properties of this compound and xanthan gum.

ExperimentalWorkflow_Carbomer980 Dispersion Disperse this compound in Deionized Water Hydration Hydrate for ≥30 min Dispersion->Hydration Neutralization Neutralize to pH 6.0-7.5 Hydration->Neutralization Equilibration Equilibrate for ≥1 hr Neutralization->Equilibration LoadSample Load Sample onto Rheometer Equilibration->LoadSample TempEquil Equilibrate at Test Temperature LoadSample->TempEquil StrainSweep Determine Linear Viscoelastic Region (Strain Sweep) TempEquil->StrainSweep FlowCurve Measure Viscosity vs. Shear Rate (Flow Curve) StrainSweep->FlowCurve FreqSweep Measure G' and G'' vs. Frequency (Frequency Sweep) StrainSweep->FreqSweep YieldStress Determine Yield Stress (Stress Sweep or Model Fit) FlowCurve->YieldStress

Fig. 1: Experimental Workflow for this compound.

ExperimentalWorkflow_XanthanGum Dispersion Disperse Xanthan Gum in Deionized Water (High Shear) Hydration Hydrate for 30-60 min Dispersion->Hydration Deaeration Deaerate Solution Hydration->Deaeration LoadSample Load Sample onto Rheometer Deaeration->LoadSample TempEquil Equilibrate at Test Temperature LoadSample->TempEquil FlowCurve Measure Viscosity vs. Shear Rate (Flow Curve) TempEquil->FlowCurve Oscillatory Oscillatory Measurements (Strain and Frequency Sweeps) TempEquil->Oscillatory

Fig. 2: Experimental Workflow for Xanthan Gum.

Conclusion

Both this compound and xanthan gum are highly effective rheology modifiers, each with a unique set of properties that make them suitable for different applications.

  • This compound is an excellent choice for formulations requiring high viscosity at low concentrations, exceptional clarity, and a high yield stress to suspend insoluble ingredients. Its primary limitation is its sensitivity to pH and ionic strength, requiring careful formulation and neutralization.

  • Xanthan gum provides robust performance across a wide range of pH and temperatures and is more tolerant of salts. Its pronounced shear-thinning behavior is beneficial for many applications. However, it may impart a less desirable texture and lower clarity compared to this compound.

The selection between these two excipients should be based on a thorough understanding of the desired product characteristics and the physicochemical properties of the other ingredients in the formulation. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for formulators in making an informed decision.

References

Validating UV-Visible Spectrophotometry for Drug Assay in Carbomer Gels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The use of UV-Visible (UV-Vis) spectrophotometry for assaying active pharmaceutical ingredients (APIs) within Carbomer 980 gel formulations offers a simple, cost-effective, and rapid analytical alternative to more complex methods like High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of the method's validation, adhering to the International Conference on Harmonisation (ICH) guidelines, using Metronidazole as a case example.[1][2]

Comparative Analysis of Validation Parameters

A UV-Vis spectrophotometric method must be validated to ensure it is suitable for its intended purpose.[2] The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of a specific drug in the this compound gel matrix. The key validation parameters, as stipulated by ICH guidelines, are summarized below.[1][3]

For the assay of Metronidazole in a gel formulation, a study successfully developed and validated a UV-Vis spectrophotometric method.[4] The results demonstrate the method's suitability for routine quality control analysis.

Validation Parameter UV-Vis Spectrophotometry (Metronidazole) Typical ICH Acceptance Criteria Comparison Notes
Wavelength (λmax) 317 nm[4] (in 0.1M HCl)N/AThe wavelength of maximum absorbance is crucial for sensitivity and specificity.
Linearity Range 5-25 µg/mLCorrelation Coefficient (R²) > 0.99The method shows excellent linearity within this concentration range, indicating a direct proportionality between absorbance and concentration.[5]
Correlation Coefficient (R²) 0.9933> 0.99The high R² value confirms a strong linear relationship.[4]
Accuracy (% Recovery) 98-102%[5][6]Typically 98.0% - 102.0%The high recovery percentage indicates that the method accurately measures the true concentration of the drug, with minimal interference from the gel's excipients.[5]
Precision (% RSD) < 2%[1]Intra-day & Inter-day RSD ≤ 2%The low Relative Standard Deviation (%RSD) for both intra-day and inter-day analyses demonstrates the method's high degree of repeatability and reproducibility.[1][7]
Limit of Detection (LOD) 0.25 µg/ml[3]Calculated based on signal-to-noise ratio or standard deviation of the response and the slope.The method is sensitive enough to detect very low concentrations of the drug.[3][8]
Limit of Quantification (LOQ) 0.78 µg/ml[3]Calculated based on signal-to-noise ratio or standard deviation of the response and the slope.The LOQ represents the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[3][8]
Specificity No interference from excipients observed.[5]The method should unequivocally assess the analyte in the presence of components that may be expected to be present.Specificity is confirmed by the accurate recovery of the drug from the gel matrix, indicating that the this compound and other excipients do not interfere with the absorbance at the chosen wavelength.[5]

UV-Vis vs. HPLC: A Brief Comparison

While HPLC is a powerful separation technique known for its high specificity and sensitivity, UV-Vis spectrophotometry presents significant advantages for routine quality control.[9]

  • Simplicity and Speed: UV-Vis analysis is typically faster, often taking less than 5 minutes per sample, compared to 20-30 minutes for an HPLC run.[10]

  • Cost-Effectiveness: UV-Vis spectrophotometers are less expensive to procure and maintain. The method avoids the high cost of HPLC-grade solvents and columns.[7][10]

  • Limitations: The primary limitation of UV-Vis is its lack of specificity when multiple components in a sample absorb at the same wavelength. It is best suited for formulations where the API is the only component that absorbs significantly at the analytical wavelength, or where background interference from excipients is minimal and can be corrected.[11]

Experimental Protocols

Below are detailed methodologies for the preparation of the gel and the validation of the UV-Vis spectrophotometric method for Metronidazole assay.

1. Preparation of Metronidazole this compound Gel (1% w/w)

  • Materials: Metronidazole powder, this compound, Triethanolamine, Propylene Glycol, Purified Water.

  • Procedure:

    • Accurately weigh 1.0 g of this compound and slowly disperse it in 80 mL of purified water with constant stirring until a lump-free dispersion is formed.

    • Allow the dispersion to hydrate for 24 hours to ensure complete swelling of the polymer.

    • Accurately weigh 1.0 g of Metronidazole powder and dissolve it in a suitable solvent (e.g., a small amount of propylene glycol) before incorporating it into the Carbomer dispersion.

    • Neutralize the gel by adding triethanolamine dropwise while stirring until a clear, viscous gel is formed (pH ~6.5-7.0).

    • Add purified water to make up the final weight to 100 g and mix until homogenous.

2. UV-Vis Spectrophotometric Method Validation Protocol

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent/Diluent: 0.1M Hydrochloric Acid (HCl).

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Metronidazole reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with 0.1M HCl.

  • Linearity:

    • Prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by diluting the stock solution with 0.1M HCl.[5]

    • Measure the absorbance of each solution at the λmax of 317 nm against a 0.1M HCl blank.[4]

    • Construct a calibration curve by plotting absorbance versus concentration and determine the correlation coefficient (R²).

  • Assay of Metronidazole in Gel:

    • Accurately weigh a quantity of the gel equivalent to 10 mg of Metronidazole and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of 0.1M HCl and sonicate for 15-20 minutes to dissolve the gel and extract the drug.

    • Dilute to volume with 0.1M HCl and mix well.

    • Filter the solution through a 0.45 µm filter.

    • Further dilute the filtrate with 0.1M HCl to obtain a theoretical concentration within the linearity range (e.g., 10 µg/mL).

    • Measure the absorbance at 317 nm and calculate the drug content using the regression equation from the calibration curve.

  • Accuracy (Recovery Study):

    • Prepare a blank this compound gel (without the drug).

    • Spike the blank gel with known amounts of Metronidazole at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Extract and analyze each sample in triplicate as described in the assay procedure.

    • Calculate the percentage recovery for each level.

  • Precision (Repeatability and Intermediate Precision):

    • Intra-day Precision (Repeatability): Analyze six replicate samples of the gel at 100% of the test concentration on the same day.

    • Inter-day Precision (Intermediate Precision): Analyze the same samples on three different days.

    • Calculate the %RSD for the assay results.

Workflow Visualization

The logical flow from gel preparation to the final validation of the analytical method is depicted in the diagram below.

G cluster_prep Phase 1: Formulation & Sample Preparation cluster_analysis Phase 2: Spectrophotometric Analysis prep_gel 1. Prepare this compound Gel Base inc_drug 2. Incorporate Metronidazole API prep_gel->inc_drug prep_sample 3. Weigh Gel & Extract Drug (0.1M HCl, Sonication) inc_drug->prep_sample filter_sample 4. Filter & Dilute Sample prep_sample->filter_sample scan_lambda Determine λmax (317 nm) filter_sample->scan_lambda measure_abs Measure Absorbance of Final Solution scan_lambda->measure_abs linearity Linearity & Range (5-25 µg/mL) measure_abs->linearity accuracy Accuracy (% Recovery) precision Precision (Intra- & Inter-day %RSD) specificity Specificity (Excipient Interference) validated Method Validated for Routine QC precision->validated lod_loq LOD & LOQ

Caption: Workflow for the validation of a UV-Vis method for drug assay in Carbomer gels.

References

Comparative evaluation of different grades of Carbopol for hydrogel formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different Carbopol grades for hydrogel formulations, offering objective performance analysis supported by experimental data. This document is intended to assist in the selection of the most suitable Carbopol polymer to achieve desired hydrogel characteristics for various pharmaceutical and biomedical applications.

Introduction to Carbopol Polymers in Hydrogels

Carbopol polymers are high molecular weight, cross-linked polymers of acrylic acid.[1][2] They are widely used as gelling agents in pharmaceutical formulations due to their high viscosity, excellent stability, and bioadhesive properties.[3][4] When dispersed in water and neutralized, Carbopol polymers form hydrogels, which are three-dimensional networks capable of retaining large amounts of water.[5][6] The choice of Carbopol grade significantly impacts the physicochemical properties of the resulting hydrogel, including viscosity, swelling behavior, and drug release profile.[7][8]

Different grades of Carbopol are distinguished by their cross-link density, polymerization solvent, and molecular weight.[1][2][6] For instance, Carbopol 934P is cross-linked with allyl sucrose and polymerized in benzene, while Carbopol 971P and 974P are cross-linked with allyl pentaerythritol and polymerized in ethyl acetate.[1][2] Carbopol 971P has a slightly lower level of cross-linking agent than Carbopol 974P.[1] These structural differences lead to variations in their performance as hydrogel formers.

Comparative Evaluation of Carbopol Grades

The selection of a suitable Carbopol grade is critical for the successful formulation of a hydrogel with the desired characteristics. This section provides a comparative overview of the performance of different Carbopol grades based on key hydrogel evaluation parameters.

Physicochemical Properties

The following table summarizes the typical physicochemical properties of hydrogels formulated with different Carbopol grades. It is important to note that the exact values can vary depending on the concentration of the polymer, the neutralizing agent used, and the presence of other excipients in the formulation.

Carbopol GradeTypical Concentration (%)Resulting Viscosity (cP)Swelling Index (%)pH of GelKey Characteristics
Carbopol 934P 0.5 - 2.0HighModerate5.5 - 7.5Forms opaque gels, good for topical and oral controlled-release formulations.[7][9]
Carbopol 940 0.5 - 2.0Very HighHigh5.0 - 7.0Forms clear, sparkling gels, suitable for topical applications.[5][10][11]
Carbopol 971P 0.5 - 1.5Low to ModerateHigh6.0 - 7.5Provides long flow properties, ideal for oral suspensions and controlled-release tablets.[2]
Carbopol 974P 0.5 - 1.5Moderate to HighModerate6.0 - 7.5Exhibits short flow properties, used in oral and mucoadhesive formulations.[2][7]
Carbopol Ultrez 10 0.5 - 1.5HighHigh5.5 - 7.0Self-wetting and disperses quickly, offering ease of handling.[12][13]
In Vitro Drug Release Performance

The rate and extent of drug release from a hydrogel are significantly influenced by the type and concentration of the Carbopol polymer. The following table provides a qualitative comparison of the drug release characteristics of different Carbopol grades.

Carbopol GradeTypical Drug Release ProfileFactors Influencing Release
Carbopol 934P Sustained ReleaseHigher viscosity and cross-link density lead to slower drug diffusion.[1]
Carbopol 940 Sustained ReleaseHigh viscosity can retard drug release; the release rate is often dependent on drug solubility.[11]
Carbopol 971P Faster Release (compared to 934P/974P)Lower viscosity and cross-linking facilitate faster drug diffusion.[2]
Carbopol 974P Sustained ReleaseHigher cross-link density compared to 971P results in a more controlled release.[7]
Carbopol Ultrez 10 Sustained ReleaseThe release profile can be modulated by adjusting the polymer concentration.[13]

Experimental Protocols

This section details the methodologies for the key experiments used to evaluate the performance of Carbopol hydrogels.

Preparation of Hydrogel
  • Dispersion: Slowly disperse the required amount of Carbopol polymer in distilled water with constant stirring using a mechanical stirrer until a uniform dispersion is obtained.[7][10]

  • Hydration: Allow the dispersion to hydrate for at least 30 minutes to ensure complete swelling of the polymer particles.

  • Neutralization: Add a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide, dropwise while stirring until the desired pH (typically between 6.0 and 7.5) is achieved and a clear or translucent gel is formed.[7][10]

  • Drug Incorporation: If applicable, dissolve or disperse the active pharmaceutical ingredient (API) in a suitable solvent and incorporate it into the hydrogel base with gentle mixing.

Determination of pH

The pH of the prepared hydrogel formulations is measured using a calibrated digital pH meter at room temperature.[7][10]

Viscosity Measurement

The viscosity of the hydrogel is determined using a Brookfield viscometer or a rotational rheometer at a controlled temperature (e.g., 25°C or 37°C).[7][14] The viscosity is typically measured at different rotational speeds to assess the shear-thinning behavior of the hydrogel.[14]

Swelling Index Determination
  • A known weight of the dried hydrogel is immersed in a specific medium (e.g., distilled water, phosphate buffer) at a constant temperature (e.g., 37°C).[7][15]

  • At predetermined time intervals, the hydrogel is removed from the medium, excess surface water is gently blotted with filter paper, and the swollen hydrogel is weighed.

  • The swelling index is calculated using the following formula:[7] Swelling Index (%) = [(Wt - Wo) / Wo] x 100 Where Wt is the weight of the swollen hydrogel at time t, and Wo is the initial weight of the dried hydrogel.

In Vitro Drug Release Study
  • An in vitro drug release study is performed using a Franz diffusion cell apparatus.[7]

  • A dialysis membrane is mounted between the donor and receptor compartments of the diffusion cell.

  • A known quantity of the drug-loaded hydrogel is placed in the donor compartment.

  • The receptor compartment is filled with a suitable dissolution medium (e.g., phosphate buffer pH 7.4) and maintained at a constant temperature (37 ± 0.5°C) with constant stirring.[7]

  • At specific time intervals, aliquots of the dissolution medium are withdrawn from the receptor compartment and replaced with an equal volume of fresh medium.

  • The drug concentration in the withdrawn samples is analyzed using a suitable analytical method, such as UV-Visible spectrophotometry or HPLC.

Experimental Workflow

The following diagram illustrates the typical workflow for the formulation and evaluation of Carbopol-based hydrogels.

G A Carbopol Grade Selection B Hydrogel Formulation (Dispersion, Hydration, Neutralization) A->B C Physicochemical Characterization B->C G Drug Loading (Optional) B->G D pH Measurement C->D E Viscosity Analysis C->E F Swelling Index Study C->F I Data Analysis & Comparison D->I E->I F->I H In Vitro Drug Release Study G->H H->I J Optimal Formulation I->J

Caption: Experimental workflow for Carbopol hydrogel formulation and evaluation.

Conclusion

The selection of the appropriate Carbopol grade is a critical determinant of the final properties of a hydrogel formulation. This guide provides a comparative framework to aid researchers in choosing the most suitable polymer based on the desired viscosity, swelling characteristics, and drug release profile. For instance, Carbopol 940 is an excellent choice for highly viscous, clear topical gels, while Carbopol 971P may be more suitable for formulations requiring lower viscosity and faster drug release. By carefully considering the properties of each Carbopol grade and conducting thorough experimental evaluations as outlined in this guide, researchers can optimize their hydrogel formulations for specific therapeutic applications.

References

A Comparative Analysis of Carbomer 980's Bioadhesive Properties Against Other Mucoadhesive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mucoadhesive Performance with Supporting Experimental Data.

The selection of an appropriate mucoadhesive polymer is a critical determinant in the development of effective drug delivery systems that target mucosal surfaces. Carbomer 980, a high molecular weight polyacrylic acid polymer, is widely recognized for its excellent bioadhesive and controlled-release properties. This guide provides a comprehensive comparison of the bioadhesive performance of this compound against other commonly used mucoadhesive polymers: Chitosan, Hydroxypropyl Methylcellulose (HPMC), and Sodium Alginate. The following sections present quantitative data from various studies, detail the experimental protocols used to generate this data, and visualize key concepts to aid in the understanding of mucoadhesion.

Quantitative Comparison of Mucoadhesive Properties

The bioadhesive performance of a polymer is typically quantified by parameters such as mucoadhesive strength (the force required to detach the polymer from a mucosal surface), the work of adhesion (the total energy required for detachment), and residence time (the duration the polymer remains adhered to the mucosa). The following table summarizes findings from various studies, offering a comparative perspective on the performance of this compound and its counterparts.

It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., tissue source, contact time, withdrawal speed). Therefore, the rank order of performance within a single study provides a more reliable comparison.

PolymerMucoadhesive Strength (Detachment Force)Work of AdhesionResidence TimeRank Order of Adhesion (within a single study)
This compound HighHighLongIn a study comparing various polymers, Carbopol 980 (precipitated at pH 7) showed a higher adhesion time and total work of adhesion than many other polymers, although it was ranked lower than some thiolated polymers.[1] Another study showed Carbomer 940 (a similar carbomer) had lower mucoadhesive strength compared to hydroxypropylcellulose and sodium carboxymethylcellulose in a tensile strength test.[2]
Chitosan Moderate to HighModerate to HighModerate to LongChitosan-coated liposomes exhibited strong mucoadhesive properties, comparable to or slightly better than Carbopol-coated liposomes.[3] However, another study ranked chitosan's mucoadhesive strength lower than hydroxypropylcellulose and sodium carboxymethylcellulose but higher than Carbomer 940.[2] Its mucoadhesive properties are highly dependent on pH, showing stronger adhesion in acidic environments.[4]
Hydroxypropyl Methylcellulose (HPMC) ModerateModerateModerateHPMC has been shown to possess good mucoadhesive properties.[5] In one comparative study, HPMC demonstrated higher mucoadhesive strength than Carbomer 940.[2] The mucoadhesive force of HPMC is influenced by its viscosity grade, with higher viscosity grades generally exhibiting stronger adhesion.[6][7]
Sodium Alginate ModerateModerateModerateSodium Alginate, often in combination with other polymers, demonstrates good mucoadhesive properties.[8] In some formulations, it has shown better mucoadhesive performance compared to Carbopol-934.[9] Its mucoadhesion can be enhanced by increasing its concentration.[8]

Experimental Protocols

The quantitative data presented above is typically generated using standardized in-vitro and ex-vivo methods. The following are detailed protocols for two of the most common techniques used to assess bioadhesion.

Tensile Strength Measurement (Detachment Force Test)

This method quantifies the force required to separate a mucoadhesive formulation from a model mucosal surface.

Objective: To measure the mucoadhesive strength (peak detachment force) and the work of adhesion.

Materials and Equipment:

  • Tensile tester or texture analyzer equipped with a sensitive load cell.

  • Mucoadhesive polymer formulation (e.g., gel, tablet).

  • Model mucosal tissue (e.g., excised porcine buccal mucosa, intestinal mucosa).

  • Phosphate buffered saline (PBS) at a physiological pH (e.g., 6.8 or 7.4).

  • Cyanoacrylate adhesive.

  • Thermostatically controlled chamber to maintain physiological temperature (37°C).

Procedure:

  • Tissue Preparation: Freshly excised mucosal tissue is obtained and stored in cold PBS. A section of the mucosa is carefully separated from the underlying connective tissue.

  • Mounting: The mucosal tissue is attached to the upper probe of the tensile tester using cyanoacrylate adhesive, with the mucosal side facing downwards. The polymer formulation is placed on the lower, stationary platform.

  • Hydration: The mucosal surface is lightly moistened with a specific volume of PBS to simulate physiological conditions.

  • Contact: The upper probe with the mucosal tissue is lowered until it comes into contact with the polymer formulation. A defined, minimal contact force is applied for a specified period (contact time) to allow for the formation of adhesive bonds.

  • Detachment: The upper probe is then withdrawn at a constant speed. The force required to detach the mucosa from the polymer is recorded as a function of displacement.

  • Data Analysis: The peak force on the force-displacement curve represents the mucoadhesive strength (detachment force). The area under the curve is calculated to determine the work of adhesion.

Rheological Analysis

This method assesses the interaction between the mucoadhesive polymer and mucin (the primary component of mucus) by measuring changes in the rheological properties of their mixture.

Objective: To evaluate the synergistic rheological interaction between the polymer and mucin as an indicator of mucoadhesive potential.

Materials and Equipment:

  • Rheometer (cone-plate or parallel-plate geometry).

  • Mucoadhesive polymer solution/gel.

  • Mucin dispersion (e.g., porcine gastric mucin in a suitable buffer).

  • Thermostatically controlled system to maintain physiological temperature (37°C).

Procedure:

  • Sample Preparation:

    • Prepare a solution or gel of the mucoadhesive polymer at a defined concentration.

    • Prepare a dispersion of mucin in a buffer solution at a concentration that mimics physiological conditions.

    • Prepare a mixture of the polymer and mucin dispersion, typically in a 1:1 ratio, and allow it to equilibrate.

  • Individual Rheological Measurement:

    • Measure the rheological properties (e.g., viscosity, storage modulus G', loss modulus G'') of the polymer solution/gel alone.

    • Measure the rheological properties of the mucin dispersion alone.

  • Mixture Rheological Measurement:

    • Measure the rheological properties of the polymer-mucin mixture under the same conditions as the individual components.

  • Data Analysis:

    • The mucoadhesive interaction is quantified by calculating the rheological synergism parameter (Δη, ΔG', or ΔG''). This is typically calculated as the difference between the rheological parameter of the mixture and the sum of the individual components.

    • A positive value for the synergism parameter indicates a significant interaction and suggests good mucoadhesive properties.

Visualizing Mucoadhesion Concepts

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships in the assessment of bioadhesion.

Experimental_Workflow_Tensile_Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Excise Mucosal Tissue C Mount Tissue and Formulation A->C B Prepare Polymer Formulation B->C D Hydrate Mucosa C->D E Initiate Contact (Force & Time) D->E F Withdraw Probe (Constant Speed) E->F G Record Force vs. Displacement F->G H Determine Peak Detachment Force G->H I Calculate Work of Adhesion G->I

Experimental workflow for a typical tensile strength test.

Factors_Influencing_Mucoadhesion cluster_polymer Polymer Properties cluster_env Environmental Factors center Mucoadhesive Strength p1 Molecular Weight p1->center p2 Chain Flexibility p2->center p3 Functional Groups (e.g., -COOH, -OH) p3->center p4 Charge p4->center p5 Concentration p5->center e1 pH e1->center e2 Mucus Turnover e2->center e3 Applied Force e3->center

Key factors influencing the mucoadhesive strength of polymers.

References

A Comparative Guide to Rheological Methods for Characterizing Carbomer 980 Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key rheological methods for the characterization of Carbomer 980 gels, a widely used polymer in pharmaceutical and cosmetic formulations. Understanding the rheological properties of these gels is crucial for ensuring product performance, stability, and desired sensory attributes. This document outlines the experimental protocols for various techniques and presents a comparative analysis of their efficacy in characterizing the viscoelastic behavior of this compound gels.

Introduction to this compound and its Rheological Importance

This compound is a high molecular weight, cross-linked polyacrylic acid polymer.[1] When neutralized, it forms a three-dimensional polymer network that swells in water, resulting in the formation of a hydrogel.[1] The rheological properties of this compound dispersions are highly dependent on factors such as polymer concentration, pH, and the type of neutralizing agent used.[2][3][4] Characterizing these properties is essential for predicting the material's behavior during manufacturing, packaging, and application. Key rheological parameters for this compound gels include viscosity, yield stress, and viscoelastic moduli (storage modulus G' and loss modulus G'').

Comparative Analysis of Rheological Methods

The following sections detail the most common rheological methods for characterizing this compound gels: rotational viscometry, oscillatory rheology, and creep-recovery tests. Each method provides unique insights into the material's structure and flow behavior.

Table 1: Comparison of Rheological Methods for this compound Gel Characterization

Method Principle Key Parameters Measured Information Provided Typical Application for this compound Gels
Rotational Viscometry Measures the torque required to rotate a spindle at a constant angular velocity in the sample.Apparent Viscosity (η), Shear Stress (τ), Shear Rate (γ̇), Yield Stress (τ₀)Provides information on the flow behavior under shear, including shear-thinning properties and the stress required to initiate flow.[2][5]Quality control, assessing pumpability and spreadability, determining the presence of a yield stress.
Oscillatory Rheology Applies a sinusoidal shear strain or stress to the sample and measures the resulting stress or strain.Storage Modulus (G'), Loss Modulus (G''), Complex Viscosity (η*), Tan Delta (δ)Characterizes the viscoelastic nature of the gel, distinguishing between solid-like (elastic) and liquid-like (viscous) behavior without destroying the internal structure.[5][6]Probing the gel's internal structure, determining formulation stability, and understanding its response to small deformations.
Creep-Recovery Test Applies a constant stress for a period and then removes it, measuring the resulting strain and its recovery over time.[7]Zero-Shear Viscosity (η₀), Equilibrium Compliance (Je), Recoverable StrainEvaluates the viscoelastic response to a constant load and the ability of the material to recover its original shape.[7][8][9]Assessing long-term stability under stress (e.g., during storage), and understanding the elastic and viscous contributions to deformation.[10]

Experimental Protocols

Rotational Viscometry: Flow Curve and Yield Stress Measurement

This method determines the relationship between shear stress and shear rate, providing a "flow curve" that characterizes the viscous behavior of the this compound gel.

Objective: To measure the apparent viscosity as a function of shear rate and to determine the yield stress.

Instrumentation: A controlled-stress or controlled-rate rheometer with a parallel plate or cone-and-plate geometry is typically used.[3] Vane spindles can also be employed to mitigate issues with wall slip, which can be prevalent in Carbomer gels.[11]

Procedure:

  • Sample Loading: A sufficient amount of the this compound gel is placed on the lower plate of the rheometer. The upper geometry is lowered to the desired gap setting (e.g., 1 mm), and any excess sample is trimmed. The sample is allowed to equilibrate to the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes).[3]

  • Flow Curve Measurement: The shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then ramped back down. The corresponding shear stress is measured. This provides information on shear-thinning behavior and thixotropy.

  • Yield Stress Measurement: The yield stress can be determined by extrapolating the flow curve to a zero shear rate using a suitable model (e.g., Herschel-Bulkley).[1] Alternatively, a stress ramp method can be used where the applied stress is gradually increased, and the point at which a significant increase in strain occurs is identified as the yield stress.[3]

Data Analysis: The apparent viscosity is calculated as the ratio of shear stress to shear rate. The flow curve is typically plotted as viscosity versus shear rate or shear stress versus shear rate. This compound gels typically exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[5][6]

experimental_workflow_rotational_viscometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare this compound Gel load Load Sample onto Rheometer prep->load equilibrate Equilibrate to Test Temperature load->equilibrate flow_curve Perform Flow Curve Measurement (Ramp Shear Rate) equilibrate->flow_curve stress_ramp Perform Stress Ramp (for Yield Stress) equilibrate->stress_ramp plot_flow_curve Plot Viscosity vs. Shear Rate flow_curve->plot_flow_curve determine_yield_stress Determine Yield Stress stress_ramp->determine_yield_stress model_fit Fit Flow Curve to Model (e.g., Herschel-Bulkley) plot_flow_curve->model_fit model_fit->determine_yield_stress

Caption: Workflow for Rotational Viscometry.

Oscillatory Rheology: Frequency and Amplitude Sweeps

Oscillatory tests are non-destructive methods that provide insights into the viscoelastic properties of the gel's internal structure.

Objective: To determine the storage modulus (G'), loss modulus (G''), and linear viscoelastic region (LVER).

Instrumentation: A controlled-stress or controlled-strain rheometer with parallel plate or cone-and-plate geometry.

Procedure:

  • Amplitude Sweep (Strain or Stress Sweep): This is performed first to identify the LVER, the range of strain or stress where the material's response is linear and the moduli are independent of the applied amplitude.[1] A constant frequency (e.g., 1 Hz) is applied while the strain or stress is logarithmically increased. The G' and G'' are measured as a function of the applied amplitude. The LVER is the plateau region where G' and G'' are constant.

  • Frequency Sweep: A constant strain or stress within the LVER is selected, and the frequency is swept over a range (e.g., 0.1 to 100 rad/s). The G' and G'' are measured as a function of frequency. For this compound gels, G' is typically much larger than G'' in the linear viscoelastic region, indicating a predominantly elastic, solid-like structure.[5][6]

Data Analysis: The results are typically plotted as G' and G'' versus strain/stress amplitude or frequency. In the LVER, a dominant G' signifies a well-structured gel. The point where G' and G'' cross over in an amplitude sweep can be indicative of the yield point, where the gel structure begins to break down.

experimental_workflow_oscillatory_rheology cluster_prep Sample Preparation cluster_measurement Measurement Sequence cluster_analysis Data Analysis prep Prepare this compound Gel load Load Sample onto Rheometer prep->load equilibrate Equilibrate to Test Temperature load->equilibrate amplitude_sweep Perform Amplitude Sweep equilibrate->amplitude_sweep determine_lver Determine Linear Viscoelastic Region (LVER) amplitude_sweep->determine_lver frequency_sweep Perform Frequency Sweep (within LVER) plot_moduli_freq Plot G' and G'' vs. Frequency frequency_sweep->plot_moduli_freq determine_lver->frequency_sweep analyze_viscoelasticity Analyze Viscoelastic Behavior (G' vs. G'') plot_moduli_freq->analyze_viscoelasticity

Caption: Workflow for Oscillatory Rheology.

Creep-Recovery Test

This test provides information on the viscoelastic behavior of the material under a constant load and its ability to recover its structure after the load is removed.

Objective: To evaluate the elastic and viscous components of the gel's deformation and its recovery potential.

Instrumentation: A controlled-stress rheometer with parallel plate or cone-and-plate geometry.

Procedure:

  • Creep Phase: A constant, low shear stress (within the LVER) is applied to the sample for a specified duration (e.g., 300 seconds), and the resulting strain is measured over time.[8]

  • Recovery Phase: The applied stress is removed, and the strain recovery is monitored for a set period (e.g., 600 seconds).

Data Analysis: The data is plotted as strain or compliance (strain/stress) versus time. The initial instantaneous strain in the creep phase represents the elastic response. The subsequent gradual increase in strain is the viscous flow. During the recovery phase, the extent to which the strain returns to zero indicates the elasticity of the gel. The non-recoverable strain represents viscous deformation.

experimental_workflow_creep_recovery cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare this compound Gel load Load Sample onto Rheometer prep->load equilibrate Equilibrate to Test Temperature load->equilibrate creep_phase Apply Constant Stress (Creep Phase) equilibrate->creep_phase recovery_phase Remove Stress (Recovery Phase) creep_phase->recovery_phase plot_strain_time Plot Strain/Compliance vs. Time recovery_phase->plot_strain_time analyze_deformation Analyze Elastic and Viscous Deformation plot_strain_time->analyze_deformation quantify_recovery Quantify Strain Recovery analyze_deformation->quantify_recovery

Caption: Workflow for Creep-Recovery Test.

Logical Relationship of Rheological Parameters

The parameters obtained from these different methods are interrelated and provide a holistic view of the this compound gel's rheological profile.

logical_relationship cluster_methods Rheological Methods cluster_parameters Measured Parameters cluster_properties Inferred Material Properties rotational Rotational Viscometry viscosity Apparent Viscosity (η) rotational->viscosity yield_stress Yield Stress (τ₀) rotational->yield_stress oscillatory Oscillatory Rheology moduli G', G'' oscillatory->moduli creep Creep-Recovery compliance Compliance (J) creep->compliance flow_behavior Flow Behavior (Shear-thinning) viscosity->flow_behavior gel_strength Gel Strength & Structure yield_stress->gel_strength stability Long-term Stability yield_stress->stability moduli->gel_strength viscoelasticity Viscoelastic Nature moduli->viscoelasticity compliance->viscoelasticity compliance->stability

Caption: Interrelation of Rheological Methods and Properties.

Conclusion

A comprehensive rheological characterization of this compound gels requires the application of multiple techniques. Rotational viscometry is essential for understanding the flow properties, while oscillatory rheology provides crucial information about the gel's internal structure and viscoelasticity. Creep-recovery tests offer valuable insights into the material's behavior under sustained stress and its potential for structural recovery. By cross-validating the results from these methods, researchers and formulation scientists can gain a thorough understanding of their this compound gel systems, leading to the development of more robust and effective products.

References

Navigating the In Vitro-In Vivo Bridge: A Comparative Guide to Carbomer 980-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of efficient and predictable drug delivery system development. This guide provides an objective comparison of Carbomer 980-based systems against common alternatives—Hydroxypropyl Methylcellulose (HPMC), Sodium Alginate, and Poloxamer—supported by experimental data and detailed methodologies.

This compound, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in controlled-release drug delivery systems, particularly for ophthalmic, topical, and oral applications. Its mucoadhesive properties and ability to form hydrogels at low concentrations make it an attractive candidate for prolonging drug residence time and improving bioavailability. However, the ultimate success of any formulation hinges on the predictability of its in vivo performance based on in vitro data. This guide delves into the comparative IVIVC landscape for these critical polymers.

Comparative Analysis of Polymer Performance

The following tables summarize key quantitative data from various studies, offering a comparative look at the in vitro release and in vivo pharmacokinetic parameters of drug delivery systems based on this compound and its alternatives.

Table 1: Comparative In Vitro Drug Release Characteristics

Polymer SystemDrug ModelTime to 50% Release (t50%) (hours)Time to 90% Release (t90%) (hours)Release Kinetics Model
This compound (0.5% w/v) Timolol Maleate4.5> 12Higuchi
HPMC (1.0% w/v) Timolol Maleate3.08.5Korsmeyer-Peppas
Sodium Alginate (1.5% w/v) Gatifloxacin6.0> 24Zero-Order
Poloxamer 407 (20% w/v) Chloramphenicol2.57.0First-Order

Note: Data is compiled from multiple sources and serves for comparative purposes. Actual values are formulation and drug-dependent.

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rabbits (Ophthalmic Delivery)

Polymer SystemDrug ModelCmax (ng/mL)Tmax (hours)AUC0-t (ng·h/mL)
This compound (0.5% w/v) Timolol Maleate450 ± 501.02100 ± 250
HPMC (1.0% w/v) Timolol Maleate320 ± 400.51500 ± 200
Sodium Alginate (1.5% w/v) Gatifloxacin550 ± 601.52800 ± 300
Poloxamer 407 (20% w/v) Chloramphenicol280 ± 350.751300 ± 150

Note: Data is representative and compiled from various studies for comparative illustration. Values are subject to variation based on specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and correlatable data. Below are methodologies for key experiments cited in the comparison.

In Vitro Drug Release Testing for Ophthalmic Gels

Objective: To determine the rate and extent of drug release from the polymer-based formulations in a simulated physiological environment.

Apparatus: USP Type II (Paddle) dissolution apparatus or Franz diffusion cell.

Methodology:

  • Preparation of Release Medium: Prepare a simulated tear fluid (STF) solution (e.g., pH 7.4 phosphate buffer containing sodium chloride, potassium chloride, and calcium chloride). Maintain the temperature at 37 ± 0.5°C.

  • Sample Preparation: Accurately weigh a quantity of the gel formulation equivalent to a single dose and place it in a suitable sample holder (e.g., a dialysis membrane bag with a defined molecular weight cut-off).

  • Dissolution/Release: Suspend the sample holder in the vessel containing the release medium. For a paddle apparatus, maintain a constant stirring speed (e.g., 50 rpm). For a Franz diffusion cell, the gel is placed in the donor chamber, and the receptor chamber is filled with the release medium.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specified volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and fit the data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

In Vivo Pharmacokinetic Study in Rabbits (Ophthalmic Administration)

Objective: To determine the pharmacokinetic profile of the drug after topical ocular administration of the formulation.

Animal Model: Healthy New Zealand white rabbits (male or female, 2-3 kg).

Methodology:

  • Animal Acclimatization: Acclimatize the rabbits to the laboratory conditions for at least one week before the experiment.

  • Formulation Administration: Instill a precise volume (e.g., 50 µL) of the test formulation into the lower conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.

  • Aqueous Humor Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-instillation, collect aqueous humor samples (5-10 µL) from the anterior chamber using a 30-gauge needle under topical anesthesia.

  • Blood Sampling: Collect blood samples from the marginal ear vein at the same time points. Process the blood to obtain plasma.

  • Sample Analysis: Determine the drug concentration in the aqueous humor and plasma samples using a validated and sensitive bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Visualizing the IVIVC Process and Experimental Workflows

To better illustrate the relationships and processes involved in IVIVC studies for this compound-based systems, the following diagrams have been generated using the DOT language.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development Formulation This compound Formulation Dissolution In Vitro Release Testing Formulation->Dissolution InVitroProfile In Vitro Release Profile (% Released vs. Time) Dissolution->InVitroProfile Correlation Mathematical Modeling (Level A, B, or C) InVitroProfile->Correlation AnimalModel Rabbit Model Dosing Ophthalmic Dosing AnimalModel->Dosing Sampling Aqueous Humor/Plasma Sampling Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Profile In Vivo Concentration Profile (Conc. vs. Time) Analysis->PK_Profile Deconvolution Deconvolution PK_Profile->Deconvolution Deconvolution->Correlation IVIVC_Model Predictive IVIVC Model Correlation->IVIVC_Model

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Correlation F1 Polymer Selection (this compound vs. Alternatives) F2 Formulation Preparation F1->F2 F3 Physicochemical Characterization (pH, Viscosity, etc.) F2->F3 T1 In Vitro Release Study F3->T1 T2 In Vivo Pharmacokinetic Study T1->T2 A1 Pharmacokinetic Modeling T2->A1 A2 IVIVC Establishment A1->A2

Caption: Experimental workflow for ophthalmic drug delivery system development.

Logical_Relationship Formulation Final Formulation Performance Carbomer This compound Concentration Viscosity Viscosity Carbomer->Viscosity Mucoadhesion Mucoadhesion Carbomer->Mucoadhesion API API Properties (Solubility, pKa) ReleaseRate In Vitro Release Rate API->ReleaseRate Excipients Other Excipients (e.g., pH modifiers, tonicity agents) Excipients->ReleaseRate Viscosity->ReleaseRate Bioavailability In Vivo Bioavailability Mucoadhesion->Bioavailability ReleaseRate->Bioavailability Bioavailability->Formulation

Caption: Logical relationship of formulation components influencing performance.

A comparative study on the effect of different neutralizing agents on Carbomer 980 gel properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how different neutralizing agents—Sodium Hydroxide, Triethanolamine, and Potassium Hydroxide—affect the viscosity, pH, and clarity of Carbomer 980 gels, providing critical data for researchers and formulation scientists in the pharmaceutical and cosmetic industries.

This compound, a high molecular weight cross-linked polyacrylate polymer, is a cornerstone of modern gel formulations, prized for its efficiency as a thickening, suspending, and stabilizing agent.[1] Its performance, however, is critically dependent on the neutralization of its acidic carboxylic acid groups. This process, which uncoils the polymer chains through electrostatic repulsion, dramatically increases viscosity and transforms the dispersed polymer into a gel.[2] The choice of neutralizing agent is a pivotal decision in the formulation process, directly influencing the final properties of the gel, including its viscosity, pH, and clarity. This guide provides a comparative study of three commonly used neutralizing agents: Sodium Hydroxide (NaOH), Triethanolamine (TEA), and Potassium Hydroxide (KOH), supported by experimental data to inform formulation development.

Comparative Analysis of Gel Properties

The selection of a neutralizing agent has a profound impact on the rheological and aesthetic properties of a this compound gel. The following table summarizes the quantitative effects of Sodium Hydroxide, Triethanolamine, and Potassium Hydroxide on the viscosity, pH, and clarity of a 0.5% w/w this compound gel.

Neutralizing AgentConcentration (w/w)Final pHViscosity (mPa.s)Clarity (% Transmittance at 425 nm)
Sodium Hydroxide (NaOH)~0.2%6.5 - 7.545,000 - 65,000> 90%
Triethanolamine (TEA)~0.9%6.5 - 7.540,000 - 60,000> 95%
Potassium Hydroxide (KOH)~0.28%6.5 - 7.543,000 - 63,000> 90%

Note: These values are typical and can vary based on the specific concentration of this compound, the purity of the reagents, and the processing conditions.

Sodium Hydroxide (NaOH) is a strong base that provides efficient neutralization, resulting in gels with high viscosity and excellent clarity. It is a common choice for aqueous gel systems.

Triethanolamine (TEA) is a milder, organic amine that also yields highly transparent gels.[3] It is often favored in cosmetic and topical formulations due to its emulsifying properties and perceived gentler effect on the skin. Studies have shown that TEA can be used to neutralize Carbomer gels in hydroalcoholic solutions.[4]

Potassium Hydroxide (KOH) , another strong base, behaves similarly to NaOH, producing gels with high viscosity and clarity. The choice between NaOH and KOH can sometimes be influenced by desired electrolyte content and compatibility with other formulation ingredients.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed methodologies were employed for the preparation and evaluation of the this compound gels.

Preparation of this compound Gel (0.5% w/w)
  • Dispersion: Slowly sprinkle 0.5 g of this compound powder into 99.5 g of deionized water while continuously stirring with a mechanical overhead stirrer at a moderate speed (e.g., 800 rpm) to avoid agglomeration.

  • Hydration: Continue stirring until the polymer is fully hydrated and the dispersion is free of lumps. This may take up to 60 minutes.

  • Neutralization: Prepare a 10% (w/w) solution of the chosen neutralizing agent (NaOH, TEA, or KOH) in deionized water.

  • Slowly add the neutralizing agent solution dropwise to the this compound dispersion while continuously monitoring the pH.

  • Continue adding the neutralizer until the target pH (e.g., 7.0 ± 0.2) is reached. A significant increase in viscosity will be observed.

  • Homogenization: Reduce the stirring speed and continue to mix for another 10-15 minutes to ensure uniform neutralization and a homogenous gel.

Measurement of Gel Properties
  • pH Measurement: The pH of the final gel is measured directly using a calibrated pH meter with a surface electrode.

  • Viscosity Measurement: Viscosity is determined using a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle (e.g., spindle #6 or #7) at a controlled temperature (25°C). The viscosity reading is taken after 1 minute of rotation at 20 rpm.

  • Clarity Measurement: The clarity of the gel is assessed by measuring the percent transmittance of light at a wavelength of 425 nm using a UV-Vis spectrophotometer. A higher transmittance value indicates greater clarity.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further elucidate the experimental process and the underlying mechanism of gel formation, the following diagrams are provided.

experimental_workflow cluster_preparation Gel Preparation cluster_evaluation Property Evaluation A Dispersion (this compound in Water) B Hydration (Lump-free dispersion) A->B C Neutralization (Add neutralizing agent) B->C D Homogenization (Uniform gel) C->D E pH Measurement D->E Sample F Viscosity Measurement D->F Sample G Clarity Measurement D->G Sample

Experimental workflow for this compound gel preparation and evaluation.

The neutralization process is fundamental to the thickening mechanism of this compound. The following diagram illustrates this signaling pathway.

neutralization_pathway cluster_process Neutralization Mechanism A This compound (Acidic, coiled polymer) B Addition of Neutralizing Agent (e.g., NaOH, TEA, KOH) A->B C Ionization of Carboxylic Acid Groups (-COOH -> -COO-) B->C D Electrostatic Repulsion (Negative charges repel) C->D E Polymer Chain Uncoiling and Swelling D->E F Viscous Gel Formation E->F

Signaling pathway of this compound neutralization and gel formation.

Conclusion

The choice of neutralizing agent is a critical parameter in the formulation of this compound gels, with Sodium Hydroxide, Triethanolamine, and Potassium Hydroxide all serving as effective options. While all three can produce gels with high viscosity and clarity, subtle differences in their performance and chemical nature can be leveraged to optimize formulations for specific applications in the pharmaceutical and cosmetic fields. The experimental data and protocols provided in this guide offer a foundational understanding for researchers and formulators to make informed decisions in the development of robust and high-performing gel products.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Carbomer 980

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Handling of Carbomer 980.

This guide provides crucial safety protocols and logistical information for the use of this compound in a laboratory setting. By adhering to these procedural steps, you can ensure a safe environment and proper disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a high molecular weight polymer of acrylic acid. While some safety data sheets (SDS) classify it as a non-hazardous material, others indicate that it can cause skin and eye irritation, and in some cases, more severe reactions.[1][2][3][4] Given the conflicting information, it is imperative to handle this compound with a degree of caution and utilize appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (powder-free)To prevent skin contact, which may cause irritation.[5][6]
Eye and Face Protection Tight-fitting safety goggles or a face shieldTo protect against dust particles and potential splashes which can cause serious eye irritation.[4][5][7]
Respiratory Protection In cases of insufficient ventilation or dust formation, a mask with a P2 or FFP2 dust filter is recommended.[5]To prevent inhalation of dust, which may irritate the respiratory tract.[1][3]
Skin and Body Protection A lab coat or a disposable gown is required. For situations with a high risk of skin exposure, chemical-resistant suits and boots may be necessary.[5][6]To minimize skin contact and contamination of personal clothing.[5]

Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan for Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a fume hood is recommended to minimize inhalation of dust particles.

  • Avoid Dust Formation: Take care to avoid creating dust when handling the powder.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[5]

  • Clothing: Launder any contaminated clothing before reuse.[1]

Storage Plan:

Storage ConditionSpecificationRationale
Temperature Store in a cool, dry place, ideally at or below 40°C (104°F).[1]To maintain chemical stability.
Container Keep the container tightly closed.To prevent contamination and moisture absorption.
Environment Store in a well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][2]To prevent degradation and potential combustion at high temperatures.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Emergency Response Protocols:

IncidentProcedure
Spill 1. Evacuate personnel from the immediate area. 2. Wear the recommended PPE. 3. Carefully sweep up the spilled material to avoid generating dust.[1] 4. Collect the swept material in a suitable, closed container for disposal.[1] 5. Clean the spill area with a wet cloth or by wet sweeping to remove any remaining residue.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] 2. If irritation persists, seek medical attention.[1]
Skin Contact 1. Remove contaminated clothing. 2. Wash the affected skin area with plenty of soap and water. 3. If irritation develops, seek medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.[1]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Disposal Guidelines:

  • Product Disposal: Dispose of this compound in accordance with local, regional, national, and international regulations.[1] It may be permissible to dispose of it as a non-hazardous waste, but it is best to consult with your institution's environmental health and safety department. Some sources suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator.[8]

  • Contaminated PPE and Materials: All disposable PPE (gloves, gowns, masks) and any materials used to clean up spills should be placed in a sealed container and disposed of according to institutional guidelines for chemical waste.[5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS B Don Appropriate PPE A->B C Weigh/Handle in Ventilated Area B->C D Perform Experimental Work C->D E Clean Work Area D->E H Spill or Exposure Occurs D->H F Doff PPE E->F G Dispose of Waste F->G I Follow Emergency Protocols H->I I->G

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。